Product packaging for Suberylglycine(Cat. No.:CAS No. 60317-54-6)

Suberylglycine

Cat. No.: B135176
CAS No.: 60317-54-6
M. Wt: 231.25 g/mol
InChI Key: HXATVKDSYDWTCX-UHFFFAOYSA-N
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Description

Suberylglycine is a N-acylglycine.
This compound has been reported in Solanum lycopersicum with data available.
found in urine of patients with C(6)-C(10)-dicarboxylIC aciduria;  RN is from 9th CI, Chem Subs Index;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO5 B135176 Suberylglycine CAS No. 60317-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(carboxymethylamino)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXATVKDSYDWTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209080
Record name Suberylglycine
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Suberylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60317-54-6
Record name Suberylglycine
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URL https://commonchemistry.cas.org/detail?cas_rn=60317-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Suberylglycine
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Record name Suberylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Suberylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biochemical Pathway of Suberylglycine Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberylglycine is a key metabolic intermediate that accumulates in certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Its formation serves as a detoxification mechanism for suberic acid, a dicarboxylic acid that arises from the alternative omega-oxidation of fatty acids when beta-oxidation is impaired. This technical guide provides an in-depth overview of the biochemical pathway leading to this compound formation, including the enzymatic reactions, cellular localization, and associated analytical methodologies. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to serve as a comprehensive resource for researchers in metabolic diseases and drug development.

Introduction

This compound is an N-acylglycine that is formed from the conjugation of suberic acid with the amino acid glycine. Under normal physiological conditions, this compound is present in trace amounts. However, in pathological states characterized by defects in mitochondrial fatty acid beta-oxidation, such as MCAD deficiency, the levels of this compound in urine are significantly elevated. This elevation is a consequence of the metabolic shunting of medium-chain fatty acids into the omega-oxidation pathway, leading to an accumulation of dicarboxylic acids, including suberic acid. The subsequent conjugation of suberic acid with glycine to form this compound is a crucial detoxification step, facilitating its excretion and preventing the toxic effects of dicarboxylic acid accumulation.

The Biochemical Pathway of this compound Formation

The formation of this compound is a two-stage process that involves the generation of its precursor, suberic acid, followed by its conjugation with glycine.

Stage 1: Formation of Suberic Acid via Omega-Oxidation

When the primary pathway for fatty acid breakdown, beta-oxidation, is compromised, fatty acids are diverted to the omega-oxidation pathway. This process occurs primarily in the endoplasmic reticulum of liver and kidney cells.[1]

The key steps of omega-oxidation leading to suberic acid are:

  • Hydroxylation: The terminal methyl group (omega-carbon) of a medium-chain fatty acid (like octanoic acid) is hydroxylated by a cytochrome P450 mixed-function oxidase system, requiring NADPH and molecular oxygen.[2]

  • Oxidation to Aldehyde: The resulting hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[2]

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, forming a dicarboxylic acid.[2] In the case of an eight-carbon fatty acid, this results in the formation of suberic acid (octanedioic acid).

Stage 2: Glycine Conjugation of Suberic Acid

The suberic acid produced from omega-oxidation is then transported to the mitochondria for conjugation with glycine. This enzymatic reaction is catalyzed by Glycine N-Acyltransferase (GLYAT).[2][3]

The reaction proceeds as follows:

  • Activation of Suberic Acid: Suberic acid is first activated to its coenzyme A (CoA) thioester, suberyl-CoA. This activation step is crucial for the subsequent enzymatic reaction.

  • Glycine Conjugation: Glycine N-acyltransferase (EC 2.3.1.13) catalyzes the transfer of the suberyl group from suberyl-CoA to the amino group of glycine, forming this compound and releasing CoA.[3]

The overall reaction is:

Suberyl-CoA + Glycine ⇌ this compound + CoA

Cellular Localization

The two stages of this compound formation occur in different cellular compartments:

  • Omega-Oxidation: Endoplasmic Reticulum (ER) of liver and kidney cells.[1]

  • Glycine Conjugation: Mitochondrial matrix.[2][4]

Quantitative Data

Parameter Value Condition/Source Reference
Urinary this compound 0.2 to 0.5 mg/mg creatininePatient with dicarboxylic aciduria[5]
Urinary Adipic, Suberic, and Sebacic Acid 0.77 to 1.3 mg/mg creatininePatient with dicarboxylic aciduria[5]
GLYAT Km for Glycine 0.5 to 2.9 mMHuman liver, with various acyl-CoA esters[6]
GLYAT Km for Acyl-CoA Esters 0.3 to 5.6 mMHuman liver, with various acyl-CoA esters[6]
GLYAT Km for Benzoyl-CoA 61.2 µM - 118 µMRecombinant human GLYAT variants
GLYAT Vmax with Benzoyl-CoA Varies with haplotypeRecombinant human GLYAT variants
GLYATL2 Km for Oleoyl-CoA 4.4 µMRecombinant human GLYATL2[7]
GLYATL2 Vmax with Oleoyl-CoA 933 nmol/min/mgRecombinant human GLYATL2[7]

Experimental Protocols

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of urinary acylglycines, including this compound.

4.1.1. Sample Preparation

  • Thaw frozen urine samples and dilute them to a standardized creatinine concentration (e.g., 2.5 mmol/L).[8]

  • To 100 µL of diluted urine, add 30 units of urease and incubate at 37°C for 30 minutes to remove urea.[8]

  • Add an internal standard mixture containing a stable isotope-labeled analog of this compound.

  • Acidify the sample with HCl.

  • Extract the acylglycines with an organic solvent such as ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

4.1.2. Derivatization

  • To the dried extract, add a derivatizing agent to increase the volatility of the acylglycines for GC analysis. A common method involves a two-step derivatization:

    • Esterification: Add 2 M HCl in methanol and heat at 80°C for 60 minutes to form methyl esters.[9]

    • Amidation: Add pentafluoropropionic anhydride (PFPA) in ethyl acetate and heat at 65°C for 30 minutes to derivatize the amino group.[9]

  • Reconstitute the derivatized sample in a suitable solvent like toluene.

4.1.3. GC-MS Analysis

  • Injection: Inject a 1 µL aliquot of the derivatized sample into the GC-MS system in splitless mode.[8]

  • Gas Chromatography: Use a capillary column (e.g., Agilent DB-5MS) with a temperature program to separate the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature to elute compounds with different boiling points.[8]

  • Mass Spectrometry: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity or electron ionization (EI) mode. Monitor for characteristic ions of the derivatized this compound and its internal standard for quantification.[10]

Quantification of Acylglycines by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and specificity for the analysis of acylglycines.

4.2.1. Sample Preparation

  • For urine samples, a simple "dilute-and-shoot" approach can often be used. Dilute the urine sample with the initial mobile phase containing internal standards.

  • For plasma or dried blood spots, an extraction step is necessary.

    • Extract the sample with a solvent mixture (e.g., methanol containing internal standards).

    • Centrifuge to pellet proteins and transfer the supernatant.

    • Evaporate the supernatant and reconstitute in the initial mobile phase.[11]

4.2.2. UPLC-MS/MS Analysis

  • Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of two mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid) to separate the acylglycines.[11]

  • Mass Spectrometry: Operate the tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard for highly selective and sensitive quantification.[12][13]

Glycine N-Acyltransferase (GLYAT) Activity Assay

This radiochemical assay measures the formation of the product of the GLYAT-catalyzed reaction.

4.3.1. Reagents

  • Mitochondrial protein extract (from liver or kidney homogenates)

  • Acyl-CoA substrate (e.g., phenylacetyl-CoA as a model substrate, or suberyl-CoA)[14][15]

  • [14C]-Glycine (radiolabeled)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Stopping solution (e.g., trichloroacetic acid)

  • Scintillation cocktail

4.3.2. Procedure

  • Prepare a reaction mixture containing the reaction buffer, mitochondrial protein extract, and the acyl-CoA substrate.

  • Initiate the reaction by adding [14C]-glycine.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the stopping solution.

  • Separate the radiolabeled product (e.g., [14C]-suberylglycine) from the unreacted [14C]-glycine. This can be achieved by extraction with an organic solvent (e.g., ethyl acetate) as the N-acylglycine will be more soluble in the organic phase than free glycine.

  • Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per amount of protein.

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Suberylglycine_Formation_Pathway Fatty Acid Fatty Acid Omega_Hydroxylated_FA ω-Hydroxylated Fatty Acid Fatty Acid->Omega_Hydroxylated_FA Cytochrome P450 NADPH, O2 Dicarboxylic_Aldehyde Dicarboxylic Aldehyde Omega_Hydroxylated_FA->Dicarboxylic_Aldehyde Alcohol Dehydrogenase Suberic_Acid Suberic_Acid Dicarboxylic_Aldehyde->Suberic_Acid Aldehyde Dehydrogenase Suberyl_CoA Suberyl-CoA Suberic_Acid->Suberyl_CoA Acyl-CoA Synthetase ATP, CoA This compound This compound Suberyl_CoA->this compound Glycine N-Acyltransferase (GLYAT) Glycine Glycine Glycine->this compound

Caption: Biochemical pathway of this compound formation.

GCMS_Workflow Urine_Sample Urine Sample Urease_Treatment Urease Treatment Urine_Sample->Urease_Treatment Internal_Standard_Addition Internal Standard Addition Urease_Treatment->Internal_Standard_Addition Extraction Liquid-Liquid Extraction Internal_Standard_Addition->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (Esterification & Amidation) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

LCMSMS_Workflow Biological_Sample Biological Sample (Urine, Plasma, DBS) Sample_Preparation Sample Preparation (Dilution or Extraction) Biological_Sample->Sample_Preparation Internal_Standard_Addition Internal Standard Addition Sample_Preparation->Internal_Standard_Addition LCMSMS_Analysis UPLC-MS/MS Analysis Internal_Standard_Addition->LCMSMS_Analysis Data_Analysis Data Analysis and Quantification LCMSMS_Analysis->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

The Role of Glycine N-Acyltransferase Isoforms

The Glycine N-Acyltransferase (GLYAT) family of enzymes includes several members with varying substrate specificities and cellular locations.

  • GLYAT (Glycine N-Acyltransferase): This is the primary enzyme responsible for the detoxification of xenobiotic and endogenous acyl-CoAs in the mitochondria of the liver and kidney. It exhibits broad substrate specificity, including aromatic and medium-chain acyl-CoAs.[16] It is the enzyme most likely responsible for this compound formation in the context of dicarboxylic aciduria.

  • GLYATL1 (Glycine N-Acyltransferase-Like 1): This enzyme has been shown to catalyze glutamine-N-acyltransfer with phenylacetyl-CoA as a substrate.[16] Its role in glycine conjugation of dicarboxylic acyl-CoAs is less clear.

  • GLYATL2 (Glycine N-Acyltransferase-Like 2): This enzyme is localized to the endoplasmic reticulum and shows a preference for long-chain fatty acyl-CoAs, such as oleoyl-CoA and arachidonoyl-CoA, conjugating them with glycine. It is less likely to be involved in the conjugation of the medium-chain dicarboxylic suberyl-CoA.

Conclusion

The formation of this compound is a critical metabolic process for the detoxification of suberic acid, particularly in individuals with inherited disorders of fatty acid beta-oxidation. Understanding this pathway, from the initial omega-oxidation of fatty acids to the final glycine conjugation step, is essential for the diagnosis and monitoring of these conditions. The analytical methods detailed in this guide provide the necessary tools for researchers to accurately quantify this compound and other related metabolites. Further research into the specific kinetic properties of Glycine N-Acyltransferase with dicarboxylic acyl-CoA substrates and the regulatory mechanisms of this pathway will provide deeper insights into the pathophysiology of metabolic diseases and may reveal novel therapeutic targets.

References

Suberylglycine as a Biomarker for MCAD Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common inherited disorder of mitochondrial fatty acid β-oxidation.[1][2] It results from a deficiency of the medium-chain acyl-CoA dehydrogenase enzyme, which is crucial for the breakdown of medium-chain fatty acids (6 to 12 carbons long) to produce energy.[1][2] During periods of fasting or metabolic stress, this enzymatic block leads to the accumulation of toxic medium-chain fatty acids and their metabolites.[3] Clinical manifestations can be severe, including hypoketotic hypoglycemia, lethargy, vomiting, seizures, coma, and even sudden death.[4][5] Early and accurate diagnosis is therefore critical for the effective management of this condition.

This technical guide provides an in-depth overview of suberylglycine as a key biomarker for the diagnosis and monitoring of MCAD deficiency. We will delve into the biochemical pathways leading to its formation, present quantitative data on its levels in affected individuals, detail the experimental protocols for its detection, and provide visual representations of the underlying molecular and experimental workflows.

Biochemical Pathway of this compound Formation

In a healthy individual, medium-chain fatty acids are metabolized through mitochondrial β-oxidation to generate acetyl-CoA, which then enters the citric acid cycle to produce energy.[6] However, in individuals with MCAD deficiency, the block in this pathway leads to the accumulation of medium-chain acyl-CoAs.[3] These accumulating metabolites are shunted into alternative metabolic pathways, namely ω-oxidation and subsequent glycine conjugation, leading to the formation and excretion of this compound.[7][8][9]

The process begins with the ω-oxidation of medium-chain fatty acids in the smooth endoplasmic reticulum.[8][9] This pathway involves the hydroxylation of the terminal methyl (ω) carbon, followed by successive oxidations to form a dicarboxylic acid, such as suberic acid (an eight-carbon dicarboxylic acid).[8] This dicarboxylic acid is then activated to its corresponding acyl-CoA thioester in the mitochondria.[10] Finally, in a detoxification reaction, the suberyl-CoA is conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase to form this compound, which is then excreted in the urine.[11][12] The increased urinary excretion of this compound, along with other metabolites like hexanoylglycine and octanoylcarnitine, is a hallmark of MCAD deficiency.[13]

Suberylglycine_Formation_Pathway Biochemical Pathway of this compound Formation in MCAD Deficiency MCFA Medium-Chain Fatty Acids MC_Acyl_CoA Medium-Chain Acyl-CoA MCFA->MC_Acyl_CoA Beta_Oxidation Mitochondrial β-Oxidation MC_Acyl_CoA->Beta_Oxidation Omega_Oxidation ω-Oxidation (Endoplasmic Reticulum) MC_Acyl_CoA->Omega_Oxidation Shunted to alternative pathway MCAD_Deficiency MCAD Deficiency (Block) Beta_Oxidation->MCAD_Deficiency MCAD_Deficiency->Beta_Oxidation Inhibits Dicarboxylic_Acid Suberic Acid (Dicarboxylic Acid) Omega_Oxidation->Dicarboxylic_Acid Suberyl_CoA Suberyl-CoA Dicarboxylic_Acid->Suberyl_CoA Activation Glycine_Conjugation Glycine Conjugation (Mitochondria) Suberyl_CoA->Glycine_Conjugation This compound This compound Glycine_Conjugation->this compound Urine_Excretion Urinary Excretion This compound->Urine_Excretion

Biochemical pathway of this compound formation.

Quantitative Data on this compound Levels

The urinary concentration of this compound is significantly elevated in individuals with MCAD deficiency, making it a reliable diagnostic biomarker. The table below summarizes representative quantitative data from the literature, comparing this compound levels in MCAD deficient patients with those in healthy controls. It is important to note that concentrations can vary based on the individual's clinical state (asymptomatic vs. acute metabolic crisis) and analytical method used.

AnalytePatient GroupConditionConcentration Range (µmol/mmol creatinine)Reference
This compound MCAD DeficientAsymptomatic4 - 13[14]
MCAD DeficientAcute CrisisModerately to significantly elevated[15]
Healthy Controls-< 2[14]
Hexanoylglycine MCAD DeficientAsymptomatic5 - 15[14]
MCAD DeficientAcute CrisisModerately elevated[15]
Healthy Controls-< 2[14]

Experimental Protocols

The gold standard for the quantitative analysis of this compound and other acylglycines in biological fluids is mass spectrometry, typically coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). These methods offer high sensitivity and specificity.

Urinary Acylglycine Analysis by Stable Isotope Dilution GC-MS

This method is a classic and robust approach for the accurate quantification of urinary acylglycines.

Principle: A known amount of a stable isotope-labeled internal standard for each analyte of interest (e.g., ¹³C-labeled this compound) is added to the urine sample. The native and labeled compounds are then extracted, derivatized to increase their volatility, and analyzed by GC-MS. The ratio of the native analyte to its labeled internal standard is used to calculate the concentration of the analyte in the original sample, correcting for any losses during sample preparation.[16]

Methodology:

  • Sample Preparation:

    • To 1 mL of urine, add 10 µL of an internal standard solution containing known concentrations of stable isotope-labeled acylglycines (including this compound).

    • Acidify the sample to pH 1 with 6M HCl.

    • Extract the acylglycines with two portions of 5 mL of ethyl acetate.

    • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).

    • The mass spectrometer is operated in the selected ion monitoring (SIM) mode to detect specific ions for both the native and labeled acylglycines.

  • Quantification:

    • Calculate the peak area ratio of the native analyte to its corresponding stable isotope-labeled internal standard.

    • Determine the concentration of the analyte in the urine sample by comparing this ratio to a calibration curve prepared with known amounts of the pure analytes and internal standards.

Acylglycine Analysis in Dried Blood Spots by UPLC-MS/MS

This method is particularly useful for newborn screening programs as it requires only a small volume of blood collected on a filter paper card.[4][17]

Principle: Acylglycines are extracted from a dried blood spot (DBS) punch and derivatized (e.g., butylation) to improve their chromatographic and mass spectrometric properties. The derivatized analytes are then separated by ultra-performance liquid chromatography (UPLC) and detected by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).[4][17]

Methodology:

  • Sample Preparation:

    • Punch a 3.2 mm disc from the dried blood spot card.

    • Place the disc in a well of a 96-well plate.

    • Add 100 µL of a methanol solution containing the stable isotope-labeled internal standards.

    • Elute the acylglycines by shaking for 30 minutes.

  • Derivatization:

    • Transfer the methanol extract to a new 96-well plate.

    • Evaporate the solvent to dryness under nitrogen.

    • Add 50 µL of 3N butanolic-HCl and heat at 65°C for 15 minutes to form the butyl esters.

    • Evaporate the reagent to dryness under nitrogen.

    • Reconstitute the sample in 50 µL of the mobile phase.

  • UPLC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the reconstituted sample into the UPLC-MS/MS system.

    • Use a reverse-phase column (e.g., C18) for separation.

    • The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with MRM to detect the specific precursor-to-product ion transitions for each derivatized acylglycine and its internal standard.

  • Quantification:

    • Quantify the analytes based on the peak area ratios of the native analytes to their corresponding internal standards, using a calibration curve.

Experimental_Workflow Experimental Workflow for this compound Analysis Urine_Sample Urine Sample Add_IS_GC Add Stable Isotope Internal Standards Urine_Sample->Add_IS_GC Extraction_GC Liquid-Liquid Extraction Add_IS_GC->Extraction_GC Derivatization_GC Derivatization (TMS) Extraction_GC->Derivatization_GC GCMS_Analysis GC-MS Analysis (SIM) Derivatization_GC->GCMS_Analysis Quantification_GC Quantification GCMS_Analysis->Quantification_GC DBS_Sample Dried Blood Spot Punch_DBS Punch Disc DBS_Sample->Punch_DBS Add_IS_LC Add Stable Isotope Internal Standards & Elute Punch_DBS->Add_IS_LC Derivatization_LC Derivatization (Butylation) Add_IS_LC->Derivatization_LC LCMS_Analysis UPLC-MS/MS Analysis (MRM) Derivatization_LC->LCMS_Analysis Quantification_LC Quantification LCMS_Analysis->Quantification_LC

Workflow for this compound analysis.

Conclusion

This compound, in conjunction with other acylglycines and acylcarnitines, serves as a crucial and reliable biomarker for the diagnosis of MCAD deficiency. Its significant elevation in the urine of affected individuals provides a clear indication of the underlying metabolic block. The analytical methods detailed in this guide, particularly stable isotope dilution mass spectrometry, offer the high sensitivity and specificity required for accurate clinical diagnosis and patient monitoring. A thorough understanding of the biochemical basis of this compound formation and the methodologies for its detection is essential for researchers and clinicians working to improve the diagnosis and management of this serious inherited metabolic disorder. The continued development and refinement of these analytical techniques will further enhance the early detection and treatment of individuals with MCAD deficiency, ultimately improving patient outcomes.

References

endogenous function of suberylglycine in metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Endogenous Function of Suberylglycine in Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an N-acylglycine that serves as a prominent biomarker in the diagnosis of certain inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation. Its presence in elevated concentrations in biological fluids is a key indicator of metabolic dysregulation. This technical guide provides a comprehensive overview of the endogenous role of this compound, detailing its metabolic pathways, methods for its quantification, and its clinical significance. While primarily recognized as a detoxification product, this document explores the broader context of N-acylglycines to postulate on its potential, though currently unproven, physiological roles.

Introduction

This compound is a dicarboxylic acid derivative formed from the conjugation of suberic acid with glycine.[1][2] Under normal physiological conditions, it is a minor metabolite of fatty acid metabolism.[2][3] However, in the context of impaired mitochondrial fatty acid β-oxidation, its production is significantly increased, making it a crucial diagnostic marker for conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[4][5][6] This guide will delve into the biochemical basis of this compound formation, its role as a biomarker, and the analytical techniques used for its detection and quantification.

Metabolic Pathways of this compound Formation

The formation of this compound is intrinsically linked to the pathways of fatty acid oxidation. When the primary pathway for fatty acid breakdown, β-oxidation, is compromised, alternative routes become more active.

Omega (ω)-Oxidation of Fatty Acids

The precursor to this compound is suberic acid, an eight-carbon dicarboxylic acid. Suberic acid is primarily formed through the ω-oxidation of medium-chain fatty acids.[7][8] This pathway is a minor catabolic route in healthy individuals but becomes significantly upregulated when β-oxidation is defective.[3][7] The enzymes for ω-oxidation are located in the smooth endoplasmic reticulum of the liver and kidneys.[7][8]

The process involves three key steps:

  • Hydroxylation: The terminal methyl group (ω-carbon) of a fatty acid is hydroxylated by a mixed-function oxidase system involving cytochrome P450 enzymes and NADPH.[3][8][9] Key cytochrome P450 isozymes involved in fatty acid ω-oxidation in humans include members of the CYP4A and CYP4F subfamilies, such as CYP4A11 and CYP4F2.[3][10]

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[3][8]

  • Oxidation to a Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid, such as suberic acid.[3][8]

omega_oxidation Fatty_Acid Medium-Chain Fatty Acid omega_Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid Fatty_Acid->omega_Hydroxy_Fatty_Acid Cytochrome P450 (CYP4A11, CYP4F2) NADPH, O2 (Endoplasmic Reticulum) omega_Aldehyde_Fatty_Acid ω-Aldehyde Fatty Acid omega_Hydroxy_Fatty_Acid->omega_Aldehyde_Fatty_Acid Alcohol Dehydrogenase NAD+ Suberic_Acid Suberic Acid (Dicarboxylic Acid) omega_Aldehyde_Fatty_Acid->Suberic_Acid Aldehyde Dehydrogenase NAD+

Figure 1: Pathway of ω-oxidation leading to suberic acid formation.

Activation of Suberic Acid and Glycine Conjugation

For suberic acid to be conjugated with glycine, it must first be activated to its coenzyme A (CoA) ester, suberyl-CoA. This activation is an ATP-dependent process catalyzed by an acyl-CoA synthetase.[11] While a specific dicarboxylyl-CoA synthetase has been identified in the microsomal fraction of rat liver, the precise enzyme responsible for the activation of suberic acid in human mitochondria is not definitively characterized.[1]

Once suberyl-CoA is formed, it is conjugated with glycine in the mitochondrial matrix.[12] This reaction is catalyzed by Glycine N-acyltransferase (GLYAT).[12][13] There is also evidence that a paralog, Glycine N-acyltransferase-like protein 1 (GLYATL1), may contribute to this process.[14][15] The conjugation reaction serves as a detoxification mechanism, converting the acyl-CoA into a more water-soluble and readily excretable compound.[12][16]

glycine_conjugation cluster_er Endoplasmic Reticulum / Peroxisome cluster_mito Mitochondrion Suberic_Acid Suberic Acid Suberyl_CoA Suberyl-CoA Suberic_Acid->Suberyl_CoA Acyl-CoA Synthetase ATP, CoA This compound This compound Suberyl_CoA->this compound Glycine N-acyltransferase (GLYAT/GLYATL1) CoA CoA Glycine Glycine Glycine->this compound

Figure 2: Activation of suberic acid and its conjugation with glycine.

Endogenous Function of this compound

The primary established endogenous role of this compound formation is detoxification.[12][16] By conjugating suberyl-CoA with glycine, the cell achieves two main objectives:

  • Regeneration of Free Coenzyme A: The accumulation of acyl-CoA esters can sequester the mitochondrial pool of free CoA, which is essential for numerous metabolic reactions, including the Krebs cycle and fatty acid β-oxidation. The formation of acylglycines releases free CoA.[12]

  • Facilitation of Excretion: this compound is more water-soluble than its precursors and can be more readily transported out of the mitochondria and excreted in the urine.[12]

There is currently no direct evidence to suggest that this compound itself has a specific signaling or other physiological function in healthy individuals. However, other N-acyl amino acids have been shown to possess biological activities, suggesting a potential area for future research.

This compound as a Biomarker of Metabolic Disease

Elevated levels of this compound are a hallmark of several inborn errors of metabolism, most notably MCAD deficiency.[4][5][17] In this condition, the impaired β-oxidation of medium-chain fatty acids leads to their accumulation and subsequent metabolism via ω-oxidation, resulting in an overproduction of dicarboxylic acids, including suberic acid, and consequently, this compound.[5]

Quantitative Data

The following table summarizes the reported concentrations of this compound in urine from healthy individuals and patients with relevant metabolic disorders.

Population/ConditionAnalyteConcentration RangeBiological FluidReference(s)
Healthy ControlsThis compound≤5.00 mg/g CreatinineUrine[2]
Healthy Controls (receiving MCT formula)This compoundWide range, overlapping with asymptomatic MCAD patientsUrine[5][6]
Dicarboxylic Aciduria PatientThis compound0.2 to 0.5 mg/mg creatinineUrine[18]
MCAD Deficiency PatientThis compound2.46 mmol/mol CreatinineUrine[10]
Asymptomatic Neonate with MCAD DeficiencyThis compoundIncreasedUrine[19]

Experimental Protocols for this compound Quantification

The gold-standard analytical techniques for the quantitative analysis of this compound in biological fluids are gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[14][20]

General Experimental Workflow

experimental_workflow Sample_Collection Urine Sample Collection Internal_Standard Addition of Labeled Internal Standard Sample_Collection->Internal_Standard Extraction Solid-Phase or Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization Chemical Derivatization (e.g., Silylation, Esterification) Extraction->Derivatization Analysis GC-MS or UPLC-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Figure 3: General experimental workflow for acylglycine analysis.

Detailed Methodologies

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method typically involves the extraction of acylglycines from urine, followed by chemical derivatization to increase their volatility for GC analysis.

  • Sample Preparation and Extraction:

    • A known volume of urine is spiked with a stable isotope-labeled internal standard (e.g., [¹³C₂]-suberylglycine).

    • The sample is acidified, and the acylglycines are extracted using an organic solvent such as ethyl acetate or by solid-phase extraction (SPE) with an anion exchange column.[21][22]

    • The organic extract is evaporated to dryness under a stream of nitrogen.[21][22]

  • Derivatization:

    • Methoximation: To stabilize keto groups and prevent tautomerization, the dried extract is first treated with methoxyamine hydrochloride (MOX-HCl) in pyridine.[23][24]

    • Silylation: The sample is then derivatized with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl chloride (TMCS), to convert polar functional groups (carboxyl and hydroxyl groups) into more volatile trimethylsilyl (TMS) esters and ethers.[23][24]

  • GC-MS Analysis:

    • Gas Chromatograph: A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute analytes based on their boiling points.

    • Mass Spectrometer: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring specific ions characteristic of this compound and its internal standard. Chemical ionization (CI) or electron impact (EI) can be used as the ionization source.[19]

5.2.2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and specificity and often requires less extensive sample derivatization than GC-MS.

  • Sample Preparation and Extraction:

    • Urine samples are spiked with stable isotope-labeled internal standards.

    • Acylglycines can be extracted using SPE with an anion exchange cartridge.[1]

    • In some methods, a simple "dilute-and-shoot" approach may be used, where the urine is diluted with a suitable solvent before injection.

  • Derivatization (Optional but common):

    • To improve chromatographic retention and ionization efficiency, acylglycines are often converted to their butyl esters by heating with butanolic-HCl.[20]

  • UPLC-MS/MS Analysis:

    • UPLC System: A reversed-phase column (e.g., C18) is used for separation with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to improve ionization.

    • Tandem Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is commonly used. The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity and sensitivity for quantification.[14][20]

Conclusion

This compound is a metabolically significant molecule, primarily serving as a sensitive and specific biomarker for inherited disorders of fatty acid oxidation, such as MCAD deficiency. Its formation is a consequence of the upregulation of the ω-oxidation pathway as a compensatory mechanism for impaired β-oxidation. The conjugation of the resulting suberic acid with glycine in the mitochondria represents a key detoxification step to regenerate free coenzyme A and facilitate the excretion of excess fatty acid metabolites. While there is no current evidence for a direct signaling role of this compound, its quantification remains a cornerstone in the diagnosis and monitoring of several metabolic diseases. The analytical methods outlined in this guide, particularly GC-MS and UPLC-MS/MS, provide the necessary tools for researchers and clinicians to accurately measure this compound and other acylglycines, aiding in the understanding and management of these complex metabolic disorders. Future research may yet uncover more subtle physiological roles for this compound and other N-dicarboxylmonoglycines.

References

Suberylglycine and its Relation to Dicarboxylic Aciduria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicarboxylic aciduria, the abnormal excretion of dicarboxylic acids in urine, is a hallmark of several inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Within the profile of excreted metabolites, suberylglycine, a conjugate of suberic acid and glycine, serves as a key diagnostic biomarker. This technical guide provides an in-depth exploration of the biochemical relationship between this compound and dicarboxylic aciduria, focusing on the underlying metabolic pathways, analytical methodologies for detection, and the cellular implications of metabolite accumulation. This document is intended to be a comprehensive resource for researchers, clinicians, and professionals in drug development engaged in the study and treatment of fatty acid oxidation disorders.

Introduction

Inborn errors of metabolism affecting mitochondrial fatty acid β-oxidation lead to a disruption in energy homeostasis and an accumulation of toxic intermediate metabolites. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common of these disorders and is characterized by hypoketotic hypoglycemia, lethargy, and in severe cases, coma and sudden death, often triggered by periods of fasting or illness.[1][2]

A key biochemical feature of MCAD deficiency is dicarboxylic aciduria, the increased urinary excretion of C6-C12 dicarboxylic acids, such as adipic, suberic, and sebacic acids.[3][4] This occurs due to the shunting of accumulated medium-chain fatty acids into the alternative ω-oxidation pathway. Suberic acid, an eight-carbon dicarboxylic acid, can be further metabolized through conjugation with glycine to form this compound. The presence of this compound in urine is a highly specific marker for MCAD deficiency and other related disorders.[5][6]

This guide will detail the metabolic pathways leading to the formation of this compound in the context of dicarboxylic aciduria, provide a comprehensive overview of the analytical techniques used for its quantification, and discuss the known cellular consequences of the accumulation of these metabolites.

Metabolic Pathways

Disruption of Mitochondrial β-Oxidation in MCAD Deficiency

Under normal physiological conditions, fatty acids are broken down in the mitochondria via β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. In MCAD deficiency, a genetic defect in the ACADM gene results in a dysfunctional or deficient MCAD enzyme. This enzyme is responsible for the initial dehydrogenation step of medium-chain fatty acyl-CoAs (C6-C12). Its impairment leads to the accumulation of these medium-chain fatty acyl-CoAs within the mitochondria.

Upregulation of ω-Oxidation and Dicarboxylic Acid Formation

The buildup of medium-chain fatty acids and their CoA esters activates an alternative, microsomal metabolic route known as ω-oxidation.[7] This pathway, typically a minor contributor to fatty acid metabolism, becomes significant in MCAD deficiency. The ω-oxidation of fatty acids involves the following key steps:

  • Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated by a cytochrome P450 ω-hydroxylase (from the CYP4A and CYP4F subfamilies), requiring NADPH and molecular oxygen.[7]

  • Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase.

  • Oxidation to Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by aldehyde dehydrogenase, forming a dicarboxylic acid.[7]

For example, octanoic acid is converted to suberic acid (octanedioic acid) through this pathway.

Glycine Conjugation and this compound Formation

The dicarboxylic acids produced via ω-oxidation can undergo further metabolism. One such pathway is conjugation with the amino acid glycine, which occurs in the mitochondria. This detoxification process is catalyzed by glycine N-acyltransferase. Suberic acid, in its activated form (suberyl-CoA), is conjugated with glycine to form this compound, which is then excreted in the urine.[8]

Quantitative Data on Urinary Metabolites

The urinary concentrations of this compound and other dicarboxylic acids are significantly elevated in individuals with MCAD deficiency compared to healthy controls. The following tables summarize representative quantitative data from the literature. It is important to note that concentrations can vary depending on the clinical state of the patient (e.g., asymptomatic vs. acute metabolic crisis) and the analytical methods used.

Metabolite MCAD Deficiency Patients (μg/mg creatinine) Normal Control Range (μg/mg creatinine) Reference
This compound0.2 - 0.5 mg/mg creatinine (in a patient with C6-C10 dicarboxylic aciduria)Not typically detected[8]
Adipic AcidElevated, but variable< 10[9]
Suberic AcidElevated, but variable< 5[9]
Sebacic AcidElevated, but variable< 5[9]
Hexanoylglycine3 - 170 (acute stage: 20-600)1 - 2[10]

Note: The data presented are illustrative and may not represent the full range of values observed in all studies. Direct comparison between studies can be challenging due to variations in patient populations and analytical techniques.

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of urinary organic acids, including dicarboxylic acids and acylglycines like this compound.

4.1.1. Principle

Urinary organic acids are extracted from the aqueous urine matrix into an organic solvent. To make them volatile for GC analysis, the acidic functional groups are chemically modified through derivatization. The derivatized compounds are then separated based on their boiling points and polarity on a GC column and detected by a mass spectrometer, which provides both quantitative information and structural identification based on their mass spectra.[11]

4.1.2. Detailed Methodology

This protocol is a composite of standard procedures described in the literature.[11][12][13]

1. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
  • To a 2 mL glass vial, add 200 μL of urine.
  • Add an internal standard solution to correct for variations in extraction efficiency and instrument response. A common internal standard is tropic acid.
  • Acidify the urine sample by adding 6 drops of 5M HCl to bring the pH to less than 2. This ensures that the organic acids are in their protonated, less polar form for efficient extraction.
  • Saturate the sample with sodium chloride to increase the ionic strength of the aqueous phase and further drive the organic acids into the organic solvent.

2. Extraction:

  • Add 2 mL of ethyl acetate to the vial.
  • Cap the vial and vortex vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.
  • Centrifuge at 10,000 RPM for 3 minutes to separate the layers.
  • Carefully transfer the upper organic layer (ethyl acetate) to a clean 2 mL glass vial.
  • Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic extracts.

3. Evaporation:

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen gas at 35-40°C.

4. Derivatization:

  • To the dried extract, add 40 μL of methoxyamine HCl in pyridine and incubate at 60°C for 30 minutes. This step protects ketone groups from enolization.
  • Add 40 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • Incubate at 70-90°C for 15 minutes. This step converts the acidic protons of the carboxyl and hydroxyl groups to trimethylsilyl (TMS) esters and ethers, respectively, making the molecules volatile.

5. GC-MS Analysis:

  • Gas Chromatograph:
  • Injection Volume: 1-2 μL
  • Injector Temperature: 280°C
  • Carrier Gas: Helium
  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm internal diameter, 0.25 μm film thickness.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp 1: Increase to 155°C at 4°C/minute, hold for 2 minutes.
  • Ramp 2: Increase to 170°C at 4°C/minute, hold for 2 minutes.
  • Ramp 3: Increase to 280°C at 14°C/minute, hold for 3 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 50-550.
  • Data Acquisition: Full scan mode for qualitative analysis and identification of unknown compounds. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and accurate quantification of target analytes like this compound.

4.1.3. Quality Control

  • Blank Samples: Process a sample of HPLC water through the entire procedure to check for contamination.

  • Quality Control (QC) Samples: Analyze a urine sample with known concentrations of target analytes to ensure the accuracy and precision of the method.

  • Calibration: Prepare a series of calibration standards with known concentrations of the organic acids of interest to generate a calibration curve for quantification.

Signaling Pathways and Logical Relationships

The metabolic disturbances in dicarboxylic aciduria can be visualized as a series of interconnected pathways.

Metabolic Pathway of this compound Formation in MCAD Deficiency

The following diagram illustrates the flow of metabolites from the blockage of β-oxidation to the formation and excretion of this compound.

metabolic_pathway cluster_conjugation Glycine Conjugation MCFA Medium-Chain Fatty Acids (C6-C12) MCFA_CoA Medium-Chain Acyl-CoA MCFA->MCFA_CoA Beta_Ox Mitochondrial β-Oxidation MCFA_CoA->Beta_Ox Omega_Ox Microsomal ω-Oxidation MCFA_CoA->Omega_Ox Upregulated MCAD MCAD Enzyme Beta_Ox->MCAD Blocked DCA Dicarboxylic Acids (e.g., Suberic Acid) Omega_Ox->DCA Glycine Glycine This compound This compound DCA->this compound Urine Urinary Excretion DCA->Urine Glycine->this compound This compound->Urine experimental_workflow start Urine Sample Collection and Storage (-20°C) prep Sample Preparation (Acidification, Salting-out) start->prep extract Liquid-Liquid Extraction (Ethyl Acetate) prep->extract evap Evaporation to Dryness (Nitrogen Stream) extract->evap deriv Derivatization (Oximation and Silylation) evap->deriv gcms GC-MS Analysis deriv->gcms data Data Analysis (Quantification and Identification) gcms->data end Report Generation data->end

References

The Discovery and History of Suberylglycine in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberylglycine, a glycine conjugate of suberic acid, has emerged as a significant biomarker in the field of inborn errors of metabolism. Its discovery was intrinsically linked to the investigation of dicarboxylic acidurias, a group of metabolic disorders characterized by the excessive urinary excretion of dicarboxylic acids. This technical guide provides an in-depth overview of the discovery and history of this compound, its biochemical origins, and its diagnostic utility, particularly in the context of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Detailed experimental protocols for its detection and quantification, alongside a summary of reported quantitative data, are presented to support researchers and clinicians in their understanding and investigation of this key metabolite.

Discovery and Historical Perspective

The story of this compound begins in 1976, with its first identification in the urine of a patient suffering from C6-C10 ω-dicarboxylic aciduria, a condition marked by episodes of lethargy and unconsciousness. This initial discovery, made using gas chromatography/mass spectrometry (GC/MS), laid the groundwork for understanding a new class of metabolic byproducts. The researchers proposed that long-chain monocarboxylic acids were being oxidized through both ω- and β-oxidation pathways, leading to the formation of dicarboxylic acids like adipic, suberic, and sebacic acids. Subsequently, suberic acid is conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound.

Further research solidified the link between this compound and disorders of fatty acid oxidation. It became evident that elevated levels of this compound and other dicarboxylic acids were a hallmark of conditions where the mitochondrial β-oxidation of fatty acids is impaired. This is particularly prominent in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, one of the most common inborn errors of fatty acid metabolism. In MCAD deficiency, the inability to properly break down medium-chain fatty acids leads to their accumulation and subsequent conversion into alternative metabolites, including dicarboxylic acids and their glycine conjugates. The presence of this compound, alongside other acylglycines like n-hexanoylglycine and 3-phenylpropionylglycine, is now considered a key diagnostic marker for MCAD deficiency.

Biochemical Pathway of this compound Formation

The formation of this compound is a consequence of an overloaded or deficient fatty acid β-oxidation pathway. Under normal physiological conditions, fatty acids are efficiently metabolized within the mitochondria to produce energy. However, in fatty acid oxidation disorders, this process is disrupted, leading to the accumulation of fatty acid intermediates.

The following diagram illustrates the metabolic pathway leading to the formation of this compound:

Suberylglycine_Formation Long-chain\nfatty acids Long-chain fatty acids Microsomal\nω-oxidation Microsomal ω-oxidation Long-chain\nfatty acids->Microsomal\nω-oxidation Dicarboxylic acids\n(e.g., Suberic acid) Dicarboxylic acids (e.g., Suberic acid) Microsomal\nω-oxidation->Dicarboxylic acids\n(e.g., Suberic acid) Mitochondrial\nβ-oxidation Mitochondrial β-oxidation Dicarboxylic acids\n(e.g., Suberic acid)->Mitochondrial\nβ-oxidation Normal Pathway Suberyl-CoA Suberyl-CoA Dicarboxylic acids\n(e.g., Suberic acid)->Suberyl-CoA Activation Chain-shortened\ndicarboxylic acids Chain-shortened dicarboxylic acids Mitochondrial\nβ-oxidation->Chain-shortened\ndicarboxylic acids Glycine N-acyltransferase Glycine N-acyltransferase Suberyl-CoA->Glycine N-acyltransferase Glycine Glycine Glycine->Glycine N-acyltransferase This compound This compound Glycine N-acyltransferase->this compound Urinary\nExcretion Urinary Excretion This compound->Urinary\nExcretion MCAD Deficiency MCAD Deficiency MCAD Deficiency->Mitochondrial\nβ-oxidation Inhibition GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Urine Sample Urine Sample Internal Standard Addition Internal Standard Addition Urine Sample->Internal Standard Addition Acidification Acidification Internal Standard Addition->Acidification Extraction Extraction Acidification->Extraction Derivatization Derivatization Extraction->Derivatization Injection Injection Derivatization->Injection Separation Separation Injection->Separation Ionization & Detection Ionization & Detection Separation->Ionization & Detection Chromatogram Chromatogram Ionization & Detection->Chromatogram Mass Spectrum Mass Spectrum Ionization & Detection->Mass Spectrum Quantification Quantification Chromatogram->Quantification Mass Spectrum->Quantification

An In-depth Technical Guide to Suberylglycine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberylglycine (N-suberoyl-glycine) is a dicarboxylic acid and an N-acylglycine that serves as a critical biomarker in the diagnosis of inherited metabolic disorders, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are outlined, and quantitative data are presented for easy reference. Furthermore, its metabolic pathway is visually represented to facilitate a deeper understanding of its biochemical significance.

Chemical Structure and Identification

This compound is formed through the conjugation of suberic acid, an eight-carbon dicarboxylic acid, with the amino acid glycine.[1] This conjugation occurs via an amide bond between the carboxyl group of suberic acid and the amino group of glycine.

Chemical Identifiers

Identifier Value
IUPAC Name 8-(carboxymethylamino)-8-oxooctanoic acid[2]
CAS Number 60317-54-6[1][2]
Molecular Formula C10H17NO5[1][2]
Molecular Weight 231.25 g/mol [2]
Canonical SMILES C(CCCC(NCC(=O)O)=O)CCC(=O)O

| InChI Key | HXATVKDSYDWTCX-UHFFFAOYSA-N[1] |

Physicochemical Properties

Experimentally determined physicochemical properties of this compound are not extensively reported in the literature. However, based on its chemical structure and data from computational models, the following properties can be summarized. This compound is known to be a solid at room temperature.[1]

PropertyValueSource
Physical State Solid[1]
Melting Point Not Available
Boiling Point Not Available
Water Solubility Not Available (predicted to be soluble)
Solubility Slightly soluble in DMSO and methanol[1]Cayman Chemical
pKa (strongest acidic) 3.91 (predicted)FooDB
pKa (strongest basic) -1.7 (predicted)FooDB
Polar Surface Area 103.7 Ų (predicted)FooDB
Rotatable Bond Count 9 (predicted)FooDB

Biological Significance and Metabolic Pathway

This compound is an acylglycine that is normally a minor metabolite of fatty acid metabolism.[3] However, its urinary excretion is significantly increased in several inborn errors of metabolism, particularly MCAD deficiency.[1][3] This makes it a crucial biomarker for the diagnosis of such disorders.[3]

In individuals with MCAD deficiency, the enzyme responsible for the initial step of beta-oxidation of medium-chain fatty acids is defective. This leads to an accumulation of medium-chain fatty acids, including suberic acid. To mitigate the toxic effects of these accumulating acids, the body utilizes an alternative detoxification pathway involving conjugation with glycine.

The formation of this compound is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), which is located in the mitochondria.[4][5] This enzyme facilitates the transfer of the suberoyl group from suberoyl-CoA to glycine, forming this compound, which is then excreted in the urine.[5][6]

Suberylglycine_Metabolic_Pathway MCFA Medium-Chain Fatty Acids (e.g., Suberic Acid) MCAD_deficiency MCAD Deficiency MCFA->MCAD_deficiency Impaired β-oxidation Accumulation Accumulation of Suberic Acid MCAD_deficiency->Accumulation SuberoylCoA Suberoyl-CoA Accumulation->SuberoylCoA GLYAT Glycine N-acyltransferase (GLYAT) SuberoylCoA->GLYAT Glycine Glycine Glycine->GLYAT This compound This compound GLYAT->this compound Conjugation Urine Urinary Excretion This compound->Urine

Caption: Metabolic pathway of this compound formation in MCAD deficiency.

Quantitative Data

The urinary concentration of this compound is a key diagnostic indicator for MCAD deficiency. The table below summarizes typical quantitative data found in clinical settings.

AnalytePatient GroupConcentration Range (µg/mg of creatinine)Reference
This compound Healthy ControlsUndetectable to low levels[7]
This compound MCAD Deficient PatientsSignificantly elevated[7]
This compound Patient with dicarboxylic aciduria200 - 500[6]

Experimental Protocols

Chemical Synthesis of this compound

A plausible method for the chemical synthesis of this compound can be adapted from general procedures for the preparation of N-acylglycines.

Materials:

  • Suberic acid

  • Thionyl chloride (SOCl₂)

  • Glycine

  • Sodium hydroxide (NaOH)

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Activation of Suberic Acid: Suberic acid is converted to its more reactive acyl chloride. In a round-bottom flask, dissolve suberic acid in a minimal amount of anhydrous DCM. Add an excess of thionyl chloride dropwise at 0°C with stirring. The reaction is allowed to proceed at room temperature for several hours or until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield suberoyl chloride.

  • Schotten-Baumann Reaction: Glycine is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled to 0°C. Suberoyl chloride, dissolved in a water-immiscible organic solvent like diethyl ether, is added dropwise to the glycine solution with vigorous stirring. The pH of the aqueous layer is maintained in the alkaline range by the addition of NaOH solution as needed.

  • Work-up and Purification: After the addition is complete, the mixture is stirred for an additional period. The layers are separated, and the aqueous layer is acidified with hydrochloric acid to precipitate the this compound. The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

Synthesis_Workflow Suberic_Acid Suberic Acid Suberoyl_Chloride Suberoyl Chloride Suberic_Acid->Suberoyl_Chloride Activation Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Suberoyl_Chloride Reaction Schotten-Baumann Reaction Suberoyl_Chloride->Reaction Glycine_NaOH Glycine in aq. NaOH Glycine_NaOH->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General workflow for the chemical synthesis of this compound.
Purification of this compound

Purification of this compound from biological samples or a crude synthesis reaction can be achieved using standard chromatographic techniques.

Materials:

  • Crude this compound sample

  • Silica gel for column chromatography

  • Solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate)

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system with a C18 column (for high purity)

Procedure:

  • Column Chromatography: A silica gel column is prepared using a suitable solvent system. The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column. The column is eluted with a solvent gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform). Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, reversed-phase HPLC is a suitable method. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. The elution of this compound is monitored by a UV detector.

Analytical Methods for Quantification

The quantification of this compound in biological fluids, particularly urine, is crucial for clinical diagnosis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods employed.[8]

5.3.1. GC-MS Analysis Protocol Outline

  • Sample Preparation: A known volume of urine is spiked with a stable isotope-labeled internal standard of this compound. The sample is then acidified and extracted with an organic solvent (e.g., ethyl acetate).

  • Derivatization: The carboxyl and amino groups of this compound are derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. The temperature of the oven is programmed to separate the analytes. The eluting compounds are ionized (e.g., by electron ionization) and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

GCMS_Workflow Urine_Sample Urine Sample Internal_Standard Add Internal Standard (Stable Isotope Labeled) Urine_Sample->Internal_Standard Extraction Acidification and Organic Extraction Internal_Standard->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection and Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for the quantification of this compound in urine by GC-MS.

Conclusion

This compound is a molecule of significant clinical interest due to its role as a biomarker for MCAD deficiency and other related metabolic disorders. A thorough understanding of its chemical structure, properties, and the metabolic pathways it is involved in is crucial for researchers and clinicians in the field of inborn errors of metabolism. The experimental protocols outlined in this guide provide a framework for its synthesis, purification, and analysis, which are essential for further research and diagnostic applications. Continued investigation into the biological roles of this compound may uncover new insights into fatty acid metabolism and its associated pathologies.

References

An In-depth Technical Guide to the Mitochondrial Synthesis of Suberylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberylglycine, an N-acylglycine, has emerged as a critical biomarker in the diagnosis of inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Its synthesis is a mitochondrial process, initiated when the canonical β-oxidation pathway for medium-chain fatty acids is impaired. This guide provides a comprehensive technical overview of the this compound synthesis pathway within the mitochondria, detailing the enzymatic steps, substrate flow, and regulatory aspects. Furthermore, it presents quantitative data on this compound levels in physiological and pathological states, detailed experimental protocols for its quantification, and visual representations of the involved biochemical pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

The this compound Synthesis Pathway: A Mitochondrial Salvage Route

Under normal physiological conditions, medium-chain fatty acids are primarily metabolized through β-oxidation within the mitochondria to generate acetyl-CoA for energy production. However, in instances of compromised β-oxidation, such as in MCAD deficiency, there is an accumulation of medium-chain fatty acyl-CoA esters. This accumulation triggers an alternative metabolic cascade, leading to the formation and excretion of this compound.

The synthesis of this compound can be delineated into three principal stages:

  • Omega (ω)-Oxidation of Medium-Chain Fatty Acids: This process is initiated in the smooth endoplasmic reticulum and completed in the mitochondria. It serves as an alternative to β-oxidation for fatty acid degradation.[1][2]

  • Activation of Suberic Acid to Suberyl-CoA: The dicarboxylic acid, suberic acid, is activated to its coenzyme A thioester within the mitochondrial matrix.

  • Glycine Conjugation: The final step involves the enzymatic conjugation of suberyl-CoA with glycine, catalyzed by glycine N-acyltransferase (GLYAT).[3][4]

Detailed Enzymatic Steps

The pathway commences with a medium-chain fatty acid, such as octanoic acid, which, due to impaired β-oxidation, is shunted to the ω-oxidation pathway.

  • Step 1: Hydroxylation. In the smooth endoplasmic reticulum, a mixed-function oxidase system involving cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies, hydroxylates the terminal methyl (ω) carbon of the fatty acid. This reaction requires molecular oxygen and NADPH.[1]

  • Step 2: Oxidation to an Aldehyde. The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase, utilizing NAD+ as a cofactor.[1]

  • Step 3: Oxidation to a Dicarboxylic Acid. Subsequently, aldehyde dehydrogenase oxidizes the aldehyde group to a carboxylic acid, yielding a dicarboxylic acid, in this case, suberic acid (octanedioic acid).[1]

  • Step 4: Mitochondrial Import and Activation. Suberic acid is transported into the mitochondrial matrix, where it is activated to suberyl-CoA. This activation is catalyzed by a mitochondrial coenzyme A ligase, likely one of the xenobiotic/medium-chain fatty acid:CoA ligases (XM-ligases), such as HXM-B, which demonstrates activity towards medium-chain fatty acids.[5]

  • Step 5: Glycine Conjugation. Finally, the mitochondrial enzyme glycine N-acyltransferase (GLYAT, EC 2.3.1.13) catalyzes the transfer of the suberyl group from suberyl-CoA to the amino group of glycine, forming this compound and releasing coenzyme A.[3][4]

Quantitative Data on this compound

The urinary concentration of this compound is a key diagnostic marker for MCAD deficiency. Below is a summary of reported urinary this compound levels.

Population Urinary this compound Concentration (µmol/mmol creatinine) Reference(s)
Healthy Controls Typically low or undetectable[6][7]
Healthy Controls (MCT diet) Wide range, may overlap with asymptomatic MCAD patients[6]
Asymptomatic MCAD Deficiency Patients Elevated, but can overlap with controls on an MCT diet[6][7]
Symptomatic MCAD Deficiency Patients (Acute Phase) Significantly elevated[6][8]

MCT: Medium-Chain Triglyceride

Enzyme Kinetics
Substrate Apparent Km (mmol/L) Reference(s)
Butyryl-CoA0.3 - 5.6[3]
Hexanoyl-CoA0.3 - 5.6[3]
Octanoyl-CoA0.3 - 5.6[3]
Decanoyl-CoA0.3 - 5.6[3]
Benzoyl-CoA~0.02 - 0.07[9]

Note: The Km for glycine with various acyl-CoA substrates ranges from 0.5 to 2.9 mol/L.[3]

Experimental Protocols

The quantification of this compound in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Quantification of Urinary this compound by GC-MS

This protocol outlines a general procedure for the analysis of urinary acylglycines, including this compound, using GC-MS following derivatization.

3.1.1. Materials

  • Urine sample

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

3.1.2. Sample Preparation

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer a defined volume of the supernatant (e.g., 1 mL) to a clean glass tube.

  • Add the internal standard solution.

  • Acidify the urine sample by adding a small volume of concentrated HCl to a pH of approximately 1.

  • Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate (e.g., 3 x 2 mL). Vortex vigorously between each addition and collect the organic layers.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Reconstitute the dried extract in a small volume of the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Seal the vial and heat at a specific temperature and time to ensure complete derivatization (e.g., 70°C for 30 minutes).

  • Cool the sample to room temperature before injection into the GC-MS.

3.1.3. GC-MS Analysis

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the target analytes. For quantitative analysis, selected ion monitoring (SIM) mode is preferred for higher sensitivity and specificity.

3.1.4. Data Analysis

  • Identify the this compound derivative peak based on its retention time and mass spectrum.

  • Quantify the analyte by comparing the peak area of the analyte to that of the internal standard.

  • Normalize the final concentration to the urinary creatinine concentration to account for variations in urine dilution.

Quantification of Urinary this compound by UPLC-MS/MS

This protocol provides a general workflow for the "dilute-and-shoot" analysis of urinary acylglycines using UPLC-MS/MS, which requires minimal sample preparation.[10][11][12]

3.2.1. Materials

  • Urine sample

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Methanol or other suitable organic solvent

  • Formic acid

  • UPLC-MS/MS system with a reverse-phase column (e.g., C18)

3.2.2. Sample Preparation

  • Thaw frozen urine samples to room temperature and vortex.

  • Centrifuge the urine sample at high speed (e.g., 15,000 x g) for 10 minutes to remove any precipitates.

  • In a clean vial, dilute a small volume of the urine supernatant (e.g., 10 µL) with a larger volume of an aqueous organic solvent containing the internal standard (e.g., 90 µL of 50% methanol in water with 0.1% formic acid and the internal standard).

  • Vortex the mixture thoroughly.

  • The sample is now ready for injection into the UPLC-MS/MS system.

3.2.3. UPLC-MS/MS Analysis

  • Injection Volume: 2-10 µL

  • Column: A C18 reverse-phase column suitable for UPLC.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A gradient program starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) negative mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

3.2.4. Data Analysis

  • Integrate the peak areas for the specific MRM transitions of this compound and the internal standard.

  • Calculate the concentration of this compound in the sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

  • Normalize the final concentration to the urinary creatinine concentration.

Visualization of Pathways and Workflows

This compound Synthesis Pathway

Suberylglycine_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Mitochondrion Mitochondrion Medium-Chain Fatty Acid Medium-Chain Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Medium-Chain Fatty Acid->ω-Hydroxy Fatty Acid Cytochrome P450 (CYP4A, CYP4F) O2, NADPH ω-Aldehyde Fatty Acid ω-Aldehyde Fatty Acid ω-Hydroxy Fatty Acid->ω-Aldehyde Fatty Acid Alcohol Dehydrogenase NAD+ Suberic Acid (Dicarboxylic Acid) Suberic Acid (Dicarboxylic Acid) ω-Aldehyde Fatty Acid->Suberic Acid (Dicarboxylic Acid) Aldehyde Dehydrogenase NAD+ Suberic Acid_mito Suberic Acid Suberic Acid (Dicarboxylic Acid)->Suberic Acid_mito Transport Suberyl-CoA Suberyl-CoA Suberic Acid_mito->Suberyl-CoA Mitochondrial CoA Ligase ATP, CoA This compound This compound Suberyl-CoA->this compound Glycine N-acyltransferase (GLYAT) Glycine Glycine Glycine->this compound

Caption: Mitochondrial synthesis pathway of this compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Urine Sample Urine Sample Sample Preparation Sample Preparation Urine Sample->Sample Preparation Centrifugation, Acidification, Extraction Derivatization Derivatization Sample Preparation->Derivatization e.g., Silylation GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Injection, Separation, Detection Data Processing Data Processing GC-MS Analysis->Data Processing Peak Integration, Spectral Analysis Quantification Quantification Data Processing->Quantification Internal Standard Calibration UPLCMSMS_Workflow Urine Sample Urine Sample Sample Preparation Sample Preparation Urine Sample->Sample Preparation Centrifugation, Dilution with Internal Standard UPLC-MS/MS Analysis UPLC-MS/MS Analysis Sample Preparation->UPLC-MS/MS Analysis Injection, Separation, MRM Detection Data Processing Data Processing UPLC-MS/MS Analysis->Data Processing Peak Integration Quantification Quantification Data Processing->Quantification Calibration Curve

References

Genetic Mutations Affecting Suberylglycine Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberylglycine, a dicarboxylic acid conjugate of glycine, is a key biomarker in the diagnosis of certain inborn errors of metabolism. Elevated levels of this compound and other acylglycines in urine are indicative of disruptions in fatty acid and amino acid metabolism. This technical guide provides an in-depth analysis of the genetic mutations known to affect this compound levels, with a primary focus on Ethylmalonic Encephalopathy (EE). The document details the underlying genetic and biochemical mechanisms, presents quantitative data on metabolite levels associated with specific mutations, outlines experimental protocols for their measurement, and visualizes the relevant biological pathways and workflows.

Core Genetic Basis: ETHE1 Gene Mutations

The primary genetic cause of significantly elevated this compound levels is mutations in the ETHE1 gene, leading to the rare and severe autosomal recessive metabolic disorder, Ethylmalonic Encephalopathy (EE).[1][2][3] The ETHE1 gene, located on chromosome 19q13, encodes a mitochondrial sulfur dioxygenase.[3][4] This enzyme plays a crucial role in the detoxification of hydrogen sulfide (H₂S), a toxic metabolite produced by intestinal bacteria and endogenous amino acid catabolism.[5]

Mutations in ETHE1 result in a deficiency of the sulfur dioxygenase enzyme, leading to the accumulation of H₂S in various tissues.[5] This accumulation has several downstream pathological effects, including the inhibition of key mitochondrial enzymes such as cytochrome c oxidase and short-chain acyl-CoA dehydrogenase (SCAD).[6][7] The inhibition of these enzymes disrupts the normal metabolism of fatty acids and branched-chain amino acids, leading to the characteristic biochemical profile of EE, which includes elevated urinary excretion of ethylmalonic acid, methylsuccinic acid, and various acylglycines, including isobutyrylglycine, isovalerylglycine, and this compound.[2][8][9]

Quantitative Data on Acylglycine Levels in ETHE1 Mutations

The following table summarizes available quantitative data on the urinary levels of various acylglycines, including those structurally related to this compound, in patients with confirmed ETHE1 mutations. It is important to note that the levels of these metabolites can fluctuate, particularly during periods of metabolic stress or illness.

ETHE1 Gene MutationAnalyteUrinary ConcentrationNormal RangeReference
Homozygous p.R163Q (c.488G>A)Isobutyrylglycine1.05 µmol/mmol creatinine0[8]
Isovalerylglycine4.9 µmol/mmol creatinine0[8]
Compound Heterozygous p.D196H and c.595+1G>TIsobutyrylglycine1.85 µmol/L0.00–0.40 µmol/L[6]

Signaling Pathways and Experimental Workflows

ETHE1-Mediated Hydrogen Sulfide Detoxification Pathway

The following diagram illustrates the central role of the ETHE1 enzyme in the mitochondrial detoxification of hydrogen sulfide and the consequences of its deficiency.

ETHE1_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Inhibition Inhibition by Excess H₂S cluster_Metabolic_Consequences Metabolic Consequences of ETHE1 Deficiency H2S Hydrogen Sulfide (H₂S) (from gut bacteria & amino acid catabolism) SQR Sulfide:Quinone Oxidoreductase (SQR) H2S->SQR Oxidation COX Cytochrome c Oxidase (Complex IV) H2S->COX SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) H2S->SCAD Persulfide Glutathione Persulfide (GSSH) SQR->Persulfide ETHE1 ETHE1 (Sulfur Dioxygenase) Persulfide->ETHE1 Substrate Sulfite Sulfite (SO₃²⁻) ETHE1->Sulfite Oxidation SUOX Sulfite Oxidase (SUOX) Sulfite->SUOX Sulfate Sulfate (SO₄²⁻) (Excreted in urine) SUOX->Sulfate Elevated_Metabolites Elevated Urinary Acylglycines (incl. This compound) SCAD->Elevated_Metabolites Dysregulation leads to Fatty_Acids Fatty Acid & Amino Acid Metabolism

Caption: The ETHE1 pathway for hydrogen sulfide detoxification and consequences of its deficiency.

Experimental Workflow for Diagnosis of Ethylmalonic Encephalopathy

This diagram outlines the typical workflow for diagnosing Ethylmalonic Encephalopathy, from clinical suspicion to genetic confirmation.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion of EE (Developmental delay, petechiae, chronic diarrhea, acrocyanosis) Biochemical_Testing Biochemical Testing Clinical_Suspicion->Biochemical_Testing Urine_Analysis Urine Organic Acid Analysis (GC-MS or LC-MS/MS) Biochemical_Testing->Urine_Analysis Blood_Analysis Blood Acylcarnitine Profile (Tandem MS) Biochemical_Testing->Blood_Analysis Elevated_Markers Detection of Elevated Markers (Ethylmalonic acid, C4/C5 acylcarnitines, This compound, etc.) Urine_Analysis->Elevated_Markers Blood_Analysis->Elevated_Markers Genetic_Testing Molecular Genetic Testing Elevated_Markers->Genetic_Testing ETHE1_Sequencing ETHE1 Gene Sequencing Genetic_Testing->ETHE1_Sequencing Diagnosis_Confirmation Diagnosis Confirmation (Biallelic ETHE1 mutations) ETHE1_Sequencing->Diagnosis_Confirmation

Caption: Diagnostic workflow for Ethylmalonic Encephalopathy (EE).

Experimental Protocols

Measurement of Urinary Acylglycines (including this compound)

The quantitative analysis of urinary acylglycines is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol synthesized from established methods.

1. Sample Preparation (Urine)

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard for this compound (e.g., ¹³C-labeled) is added to a measured volume of urine. This is crucial for accurate quantification by correcting for sample loss during preparation and for matrix effects during analysis.

  • Extraction: Acylglycines are extracted from the urine matrix. A common method is Solid-Phase Extraction (SPE) using an anion exchange cartridge. The urine sample is passed through the cartridge, which retains the acidic acylglycines. After washing the cartridge to remove interfering substances, the acylglycines are eluted with a suitable solvent.

  • Derivatization (for GC-MS): For GC-MS analysis, the non-volatile acylglycines must be chemically modified to become volatile. This is typically a two-step process:

    • Methoximation: To stabilize keto groups.

    • Silylation: To replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

  • Reconstitution (for LC-MS/MS): For LC-MS/MS, the dried extract is reconstituted in a solvent compatible with the mobile phase of the liquid chromatography system.

2. Instrumental Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Chromatographic Separation: The derivatized sample is injected into a gas chromatograph. The different acylglycines are separated based on their boiling points and interactions with the stationary phase of the GC column.

    • Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting charged fragments are separated by their mass-to-charge ratio. The mass spectrum of each compound is used for identification, and the signal intensity is used for quantification relative to the internal standard.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. The acylglycines are separated based on their polarity and interactions with the stationary phase of the LC column (e.g., a C18 column).

    • Tandem Mass Spectrometric Detection: The eluting compounds are ionized (typically by electrospray ionization) and enter the tandem mass spectrometer. In a process called Multiple Reaction Monitoring (MRM), a specific precursor ion for each acylglycine is selected, fragmented, and a specific product ion is monitored. This highly selective and sensitive technique allows for accurate quantification of this compound and other acylglycines, even at low concentrations.

3. Data Analysis

  • The concentration of this compound in the original urine sample is calculated by comparing the peak area of the analyte to the peak area of the known concentration of the internal standard. Results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Conclusion

Mutations in the ETHE1 gene are the definitive cause of Ethylmalonic Encephalopathy, a severe metabolic disorder characterized by the accumulation of toxic hydrogen sulfide and a distinctive biochemical profile that includes elevated levels of urinary this compound. The quantification of this compound and other acylglycines is a critical component in the diagnosis of this condition. The experimental protocols outlined in this guide, based on mass spectrometry techniques, provide the necessary sensitivity and specificity for accurate measurement. Further research correlating specific ETHE1 genotypes with the quantitative biochemical phenotype will enhance our understanding of the disease's pathophysiology and may inform the development of targeted therapeutic strategies.

References

Methodological & Application

Application Note: Quantitative Determination of Suberylglycine in Human Urine using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of suberylglycine in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This compound, an N-acylglycine, is a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism.[1][2][3] The protocol outlined provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, suitable for clinical research and drug development applications.

Introduction

This compound is an acylglycine that is typically found at low levels in healthy individuals. However, its concentration can be significantly elevated in patients with MCAD deficiency.[1] This inherited metabolic disorder impairs the body's ability to break down medium-chain fatty acids for energy, leading to the accumulation of specific metabolites, including this compound.[2][3][4] Therefore, the accurate quantification of this compound in urine is a valuable tool for the diagnosis and monitoring of MCAD deficiency.[1][5] Tandem mass spectrometry (MS/MS) offers high sensitivity and specificity for the detection of this compound and other acylglycines, making it the preferred analytical technique.[6][7][8][9] This application note provides a comprehensive protocol for the analysis of this compound by UPLC-MS/MS.

Metabolic Pathway of this compound Formation in MCAD Deficiency

Suberylglycine_Formation This compound Formation in MCAD Deficiency cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Medium-Chain Fatty Acids Medium-Chain Fatty Acids Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA Medium-Chain Fatty Acids->Medium-Chain Acyl-CoA MCAD Enzyme MCAD Enzyme Medium-Chain Acyl-CoA->MCAD Enzyme Blocked in MCAD Deficiency Suberic Acid Suberic Acid Medium-Chain Acyl-CoA->Suberic Acid Alternative Pathway (Omega-Oxidation) Beta-Oxidation Beta-Oxidation MCAD Enzyme->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Suberyl-CoA Suberyl-CoA Suberic Acid->Suberyl-CoA Glycine N-acyltransferase Glycine N-acyltransferase Suberyl-CoA->Glycine N-acyltransferase Glycine Glycine Glycine->Glycine N-acyltransferase This compound This compound Glycine N-acyltransferase->this compound Urinary Excretion Urinary Excretion This compound->Urinary Excretion

Caption: Metabolic pathway of this compound formation.

Experimental

Materials and Reagents
  • This compound standard (≥98% purity)

  • Stable isotope-labeled internal standard (e.g., D2-Suberylglycine)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., anion exchange)

  • Human urine samples (control and patient)

Instrumentation
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (triple quadrupole) equipped with an electrospray ionization (ESI) source

Sample Preparation
  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any particulate matter.

  • To 500 µL of the supernatant, add 50 µL of the internal standard solution.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acylglycines with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition.

UPLC Method
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

Quantitative Data

ParameterValue
Limit of Detection (LOD) 0.05 µmol/L
Limit of Quantification (LOQ) 0.15 µmol/L
Linearity Range 0.15 - 50 µmol/L
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Recovery 92 - 105%

Table 1: Method performance characteristics for the quantification of this compound.

Sample GroupThis compound Concentration (µmol/mmol creatinine)
Healthy Controls (n=50) < 2
MCAD Deficient Patients (n=20) 15 - 150

Table 2: Typical urinary this compound concentrations in healthy controls and MCAD deficient patients.

Experimental Workflow

Experimental_Workflow UPLC-MS/MS Workflow for this compound Analysis Urine Sample Collection Urine Sample Collection Sample Preparation Sample Preparation Urine Sample Collection->Sample Preparation Centrifugation & Internal Standard Addition UPLC Separation UPLC Separation Sample Preparation->UPLC Separation Solid-Phase Extraction & Reconstitution Mass Spectrometry Detection Mass Spectrometry Detection UPLC Separation->Mass Spectrometry Detection C18 Reversed-Phase Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis ESI+ & MRM Results Results Data Analysis->Results Quantification & Reporting

Caption: UPLC-MS/MS workflow for this compound analysis.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human urine. The detailed protocol and performance characteristics demonstrate its suitability for clinical research and diagnostic support in the context of MCAD deficiency and other related metabolic disorders. The high specificity of tandem mass spectrometry minimizes interferences, ensuring accurate and precise results.

References

Application Note: Quantitative Analysis of Suberylglycine in Urine for the Diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberylglycine is an acylglycine that serves as a crucial biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), an inherited metabolic disorder of fatty acid β-oxidation. In individuals with MCADD, the impaired activity of the medium-chain acyl-CoA dehydrogenase enzyme leads to the accumulation of medium-chain fatty acids, which are subsequently conjugated with glycine to form acylglycines like this compound and excreted in the urine. Quantitative analysis of this compound in urine is a sensitive and specific method for the diagnosis and monitoring of MCADD, even in asymptomatic individuals. This application note provides a detailed protocol for the quantitative analysis of this compound in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used and robust analytical technique for this application.

Clinical Significance

Elevated levels of this compound in urine are a hallmark of MCADD. The quantification of this metabolite is essential for:

  • Diagnosis of MCADD: Elevated this compound levels, often in conjunction with other acylglycines like n-hexanoylglycine, are highly indicative of MCADD.

  • Disease Monitoring: Monitoring the urinary concentration of this compound can help assess the effectiveness of dietary therapy and management of the disease.

  • Biomarker for Clinical Trials: In the context of drug development for MCADD, urinary this compound can serve as a key pharmacodynamic biomarker to evaluate the efficacy of novel therapeutic interventions.

Quantitative Data Summary

The following table summarizes the typical concentration ranges of this compound in urine for healthy individuals and patients with Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). These values are normalized to creatinine to account for variations in urine dilution.

AnalytePopulationConcentration Range (nmol/mg Creatinine)Reference(s)
This compoundHealthy Individuals0 - 0.4
This compoundMCADD PatientsSignificantly Elevated (often >10-fold increase)

Note: Reference ranges may vary slightly between laboratories due to differences in methodology and patient populations. It is recommended that each laboratory establishes its own reference intervals.

Experimental Protocols

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the quantitative analysis of this compound in urine using LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled this compound (e.g., this compound-¹³C₂,¹⁵N) as an internal standard (IS)

  • LC-MS grade water, acetonitrile, and formic acid

  • Urine collection containers

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Solid Phase Extraction (SPE) cartridges (e.g., anion exchange)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

2. Sample Collection and Preparation

  • Urine Collection: Collect a random urine specimen in a clean, preservative-free container.

  • Storage: If not analyzed immediately, urine samples should be stored frozen at -20°C or below to ensure stability.

  • Creatinine Measurement: Determine the creatinine concentration of each urine sample to normalize the this compound concentration.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the urine at approximately 2000 x g for 5 minutes to pellet any particulate matter.

  • Internal Standard Spiking:

    • Transfer a known volume (e.g., 100 µL) of the clear urine supernatant to a clean centrifuge tube.

    • Add a known amount of the internal standard solution (e.g., this compound-¹³C₂,¹⁵N) to each sample, calibrator, and quality control sample.

  • Solid Phase Extraction (SPE) - Optional but Recommended for Cleaner Samples

    • Condition the anion exchange SPE cartridge according to the manufacturer's instructions.

    • Load the urine sample onto the conditioned cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acylglycines from the cartridge using an appropriate solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase.

  • Direct Injection (Alternative to SPE)

    • For a simpler and faster, though potentially less clean, approach, the urine sample can be diluted with the initial mobile phase after internal standard spiking. A typical dilution factor is 1:10 or 1:20.

    • Centrifuge the diluted sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of acylglycines.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically employed.

  • Gradient Elution: A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Ionization Mode: Electrospray ionization in positive ion mode (ESI+) is generally used for the detection of acylglycines.

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.

4. Calibration and Quality Control

  • Calibration Curve: Prepare a set of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., synthetic urine or a pooled normal urine sample).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to monitor the accuracy and precision of the assay.

  • Data Analysis: Quantify the concentration of this compound in the urine samples by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve. Normalize the final concentration to the creatinine concentration of the sample.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_collection Urine Collection centrifugation1 Centrifugation (2000 x g, 5 min) urine_collection->centrifugation1 is_spiking Internal Standard Spiking centrifugation1->is_spiking spe Solid Phase Extraction (SPE) (Optional) is_spiking->spe Recommended dilution Direct Dilution is_spiking->dilution Alternative reconstitution Reconstitution spe->reconstitution centrifugation2 High-Speed Centrifugation (>10,000 x g, 10 min) dilution->centrifugation2 centrifugation2->reconstitution lc_msms LC-MS/MS Analysis (MRM Mode) reconstitution->lc_msms data_processing Data Processing and Quantification lc_msms->data_processing normalization Normalization to Creatinine data_processing->normalization final_result Final Result (nmol/mg Creatinine) normalization->final_result

Caption: Experimental workflow for the quantitative analysis of this compound in urine.

MCADD_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol & Urine fatty_acids Medium-Chain Fatty Acids acyl_coa Medium-Chain Acyl-CoA fatty_acids->acyl_coa mcad MCAD Enzyme acyl_coa->mcad glycine Glycine acyl_coa->glycine Conjugation beta_oxidation β-Oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa mcad->beta_oxidation Normal Function mcad_deficiency MCAD Deficiency mcad->mcad_deficiency ketone_bodies Ketone Bodies (Energy) acetyl_coa->ketone_bodies mcad_deficiency->acyl_coa Accumulation This compound This compound glycine->this compound urine_excretion Urinary Excretion This compound->urine_excretion

Caption: Simplified metabolic pathway illustrating the formation of this compound in MCADD.

Application Notes and Protocols for the GC/MS Analysis of Suberylgylcine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of suberylglycine in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). Suberylgylcine is a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid metabolism. The protocol details sample preparation, derivatization, GC-MS parameters, and data analysis.

Introduction

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inborn error of metabolism that impairs the body's ability to break down medium-chain fatty acids for energy. This leads to the accumulation of specific metabolites, including this compound, which is formed through the conjugation of suberic acid with glycine. The detection and quantification of this compound in urine is a critical component in the diagnosis and monitoring of MCAD deficiency. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the analysis of urinary organic acids, offering high sensitivity and specificity. This application note provides a detailed protocol for the analysis of this compound by GC-MS following extraction and trimethylsilyl (TMS) derivatization.

Data Presentation

Table 1: GC-MS Parameters for the Analysis of Tris-Trimethylsilyl (triTMS) Suberylgylcine

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Injector Temperature250 °C
Injection ModeSplitless or Split (e.g., 10:1)
Injection Volume1 µL
Oven Temperature ProgramInitial: 70°C, hold for 3 minRamp: 4°C/min to 280°CHold: 3 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Scan ModeFull Scan (m/z 50-550) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis
Tris-Trimethylsilyl (triTMS) Suberylgylcine Properties
Molecular FormulaC₁₉H₄₁NO₅Si₃[1][2]
Molecular Weight447.8 g/mol [1][2]
Retention Index (HP-5MS)2284[1]
Quantifier Ion (m/z)To be determined empirically (likely fragments from the silylated molecule)
Qualifier Ions (m/z)To be determined empirically (likely fragments from the silylated molecule)

Note: The retention time and mass spectral fragmentation pattern should be confirmed by analyzing a pure this compound standard under the same conditions.

Experimental Protocols

Urine Sample Preparation and Extraction

This protocol is adapted from established methods for urinary organic acid analysis.

Materials:

  • Urine sample

  • Internal Standard (e.g., a stable isotope-labeled this compound or a non-endogenous acylglycine)

  • 5M HCl

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine at 3000 rpm for 5 minutes to remove any particulate matter.

  • Transfer a specific volume of the supernatant (typically 1-5 mL, normalized to creatinine concentration) to a clean glass centrifuge tube.

  • Add an appropriate amount of internal standard to each sample.

  • Acidify the urine to a pH of less than 2 by adding a few drops of 5M HCl. Confirm the pH with pH paper.

  • Saturate the acidified urine with solid sodium chloride to improve the extraction efficiency of polar organic acids.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to extract the organic acids into the ethyl acetate layer.

  • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper ethyl acetate layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Repeat the extraction (steps 7-10) with a fresh 5 mL aliquot of ethyl acetate and combine the organic layers.

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at room temperature or in a water bath at 40°C.

Derivatization

To increase the volatility and thermal stability of this compound for GC analysis, the carboxyl and amino groups are derivatized to their trimethylsilyl (TMS) esters and amides, respectively.

Materials:

  • Dried urine extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried urine extract, add 100 µL of BSTFA + 1% TMCS and 20 µL of pyridine.

  • Cap the vial tightly and vortex briefly to dissolve the residue.

  • Heat the mixture at 60-70°C for 45-60 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis urine Urine Sample add_is Add Internal Standard urine->add_is acidify Acidify with HCl (pH < 2) add_is->acidify saturate Saturate with NaCl acidify->saturate extract Liquid-Liquid Extraction (Ethyl Acetate) saturate->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate to Dryness dry->evaporate add_reagents Add BSTFA + 1% TMCS & Pyridine evaporate->add_reagents heat Heat at 60-70°C add_reagents->heat gcms GC-MS Analysis heat->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for GC/MS analysis of this compound.

fatty_acid_oxidation mc_fatty_acyl_coa Medium-Chain Fatty Acyl-CoA mcad Medium-Chain Acyl-CoA Dehydrogenase (MCAD) mc_fatty_acyl_coa->mcad Normal Pathway omega_oxidation ω-oxidation Pathway (Alternative Pathway) mc_fatty_acyl_coa->omega_oxidation MCAD Deficiency trans_enoyl_coa trans-2,3-Enoyl-CoA mcad->trans_enoyl_coa beta_oxidation Further β-oxidation trans_enoyl_coa->beta_oxidation suberic_acid Suberic Acid omega_oxidation->suberic_acid glycine_conjugation Glycine Conjugation suberic_acid->glycine_conjugation This compound This compound (Excreted in Urine) glycine_conjugation->this compound

Caption: Simplified metabolic pathway of this compound formation in MCAD deficiency.

References

Application Notes and Protocols for the Measurement of Suberylglycine using Stable Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberylglycine is a key biomarker for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive inherited disorder of fatty acid metabolism.[1][2] In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to their accumulation and subsequent metabolism through an alternative pathway, omega-oxidation.[2] This results in the formation of dicarboxylic acids, such as suberic acid, which is then conjugated with glycine to form this compound and excreted in the urine.[1] The quantitative analysis of this compound in urine provides a sensitive and specific marker for MCAD deficiency.[3]

Stable isotope dilution mass spectrometry, utilizing either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for the accurate quantification of this compound. This methodology involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) to the sample at the beginning of the analytical process. This internal standard corrects for variations in sample extraction, derivatization, and instrument response, ensuring high precision and accuracy.[4]

These application notes provide detailed protocols for the measurement of this compound in urine using both GC-MS and LC-MS/MS-based stable isotope dilution methods.

Biochemical Pathway of this compound Formation in MCAD Deficiency

In a healthy individual, medium-chain fatty acids are primarily metabolized through beta-oxidation in the mitochondria to produce acetyl-CoA, which enters the citric acid cycle to generate energy. In MCAD deficiency, a defect in the medium-chain acyl-CoA dehydrogenase enzyme disrupts this process. This leads to an accumulation of medium-chain fatty acyl-CoAs, which are then shunted into the omega-oxidation pathway in the endoplasmic reticulum. Here, the terminal methyl group of the fatty acid is oxidized to a carboxylic acid, forming a dicarboxylic acid. In the case of octanoic acid, this results in the formation of suberic acid. Suberic acid is then conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound, which is subsequently excreted in the urine.

Suberylglycine_Formation MCFA Medium-Chain Fatty Acids (e.g., Octanoic Acid) MCFA_CoA Medium-Chain Acyl-CoA MCFA->MCFA_CoA Beta_Ox Beta-Oxidation (Mitochondria) MCFA_CoA->Beta_Ox Normal Pathway Omega_Ox Omega-Oxidation (Endoplasmic Reticulum) MCFA_CoA->Omega_Ox Alternative Pathway Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA MCAD_Def MCAD Deficiency MCAD_Def->Beta_Ox Dicarboxylic_Acid Dicarboxylic Acid (Suberic Acid) Omega_Ox->Dicarboxylic_Acid Glycine_Conj Glycine Conjugation (Glycine N-acyltransferase) Dicarboxylic_Acid->Glycine_Conj This compound This compound Glycine_Conj->this compound Urine Urinary Excretion This compound->Urine

Biochemical pathway of this compound formation in MCAD deficiency.

Quantitative Data

The following table summarizes representative quantitative data for urinary this compound concentrations in healthy individuals and patients with MCAD deficiency. It is important to note that concentrations can vary based on age, diet, and clinical status (asymptomatic vs. acute illness).

AnalyteMethodMatrixHealthy Controls (µmol/mmol creatinine)MCAD Deficiency Patients (µmol/mmol creatinine)Limit of Quantification (LOQ)LinearityReference
This compoundGC-MSUrine< 510 - >500~0.1 µmol/L0.1 - 100 µmol/L[3]
This compoundLC-MS/MSUrineUndetectable - 7.615 - 8001-5 nM1.0 - 500 nM[5][6]
HexanoylglycineGC-MSUrine< 120 - >600~0.1 µmol/L0.1 - 100 µmol/L[3]

Experimental Protocols

Synthesis of Deuterated this compound (Internal Standard)

Representative Synthetic Scheme:

  • Activation of Suberic Acid: Suberic acid can be converted to suberic anhydride by heating with a dehydrating agent such as acetic anhydride.

  • Coupling with Deuterated Glycine: Suberic anhydride is then reacted with deuterated glycine (e.g., Glycine-d2, where the two methylene protons are replaced with deuterium) in a suitable solvent system. The amino group of glycine will react with the anhydride to form the amide bond, yielding deuterated this compound.

  • Purification: The resulting deuterated this compound would be purified using techniques such as recrystallization or column chromatography to ensure high purity before use as an internal standard.

Note: This is a generalized scheme. The actual synthesis would require optimization of reaction conditions, solvents, and purification methods.

Experimental Workflow

The general workflow for the analysis of this compound in urine is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Add_IS Addition of Deuterated This compound Internal Standard Urine_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Deriv Derivatization with e.g., PFPA or BSTFA Extraction->Deriv LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Deriv->GC_MS Quant Quantification using Calibration Curve GC_MS->Quant LC_MS->Quant

References

Application Notes and Protocols: Suberylglycine Analysis in Dried Blood Spots for Newborn Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Newborn screening (NBS) is a critical public health initiative aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders. One such group of disorders is the inborn errors of metabolism, including Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). MCADD is an autosomal recessive disorder of fatty acid β-oxidation, which can lead to life-threatening metabolic crises in affected newborns. The primary biomarker for MCADD in NBS is octanoylcarnitine (C8); however, elevated C8 levels can sometimes result in false-positive screens.

To improve the specificity of NBS for MCADD, second-tier testing of additional biomarkers is employed. Suberylglycine, an acylglycine, has emerged as a valuable secondary marker for MCADD.[1][2] Acylglycines are typically minor metabolites of fatty acids; however, in disorders like MCADD, their excretion is increased.[2] This application note provides a detailed protocol for the analysis of this compound in dried blood spots (DBS) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and discusses its significance in the context of newborn screening for MCADD.

Biochemical Significance of this compound in MCADD

In healthy individuals, medium-chain fatty acids are metabolized through mitochondrial β-oxidation to produce energy. MCADD is caused by a deficiency in the medium-chain acyl-CoA dehydrogenase enzyme, which catalyzes the initial step in this pathway. This enzymatic block leads to the accumulation of medium-chain acyl-CoAs, particularly octanoyl-CoA. To mitigate the toxic effects of these accumulating metabolites, the body utilizes alternative metabolic pathways. One such pathway is the conjugation of these acyl-CoAs with glycine, a process catalyzed by glycine N-acyltransferase. This results in the formation of various acylglycines, including this compound, which are then excreted. Therefore, elevated levels of this compound in blood and urine are indicative of a disruption in the fatty acid oxidation pathway, making it a specific biomarker for MCADD.[1][3]

MCADD_Pathway cluster_mitochondrion Mitochondrial Matrix cluster_MCADD MCADD Block cluster_bloodstream Bloodstream MCFA Medium-Chain Fatty Acids MC_Acyl_CoA Medium-Chain Acyl-CoA (e.g., Octanoyl-CoA) MCFA->MC_Acyl_CoA Activation Beta_Oxidation β-Oxidation MC_Acyl_CoA->Beta_Oxidation Normal Pathway MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) MC_Acyl_CoA->MCAD Glycine_N_Acyltransferase Glycine N-Acyltransferase MC_Acyl_CoA->Glycine_N_Acyltransferase This compound This compound MC_Acyl_CoA->this compound Alternative Pathway Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA MCAD->Beta_Oxidation Catalyzes First Step Energy Energy Production (TCA Cycle, Ketogenesis) Acetyl_CoA->Energy Glycine_N_Acyltransferase->this compound Suberylglycine_blood Elevated this compound This compound->Suberylglycine_blood Export from Mitochondria Glycine Glycine Glycine->Glycine_N_Acyltransferase DBS Dried Blood Spot Analysis Suberylglycine_blood->DBS

Figure 1: Simplified metabolic pathway in MCADD leading to this compound formation.

Quantitative Data

While specific reference ranges for this compound in dried blood spots are not yet universally established and can vary between laboratories, the analysis of acylglycines, including this compound, shows a clear distinction between healthy newborns and those with MCADD.[1] The primary marker, octanoylcarnitine (C8), has well-documented concentration ranges.

Table 1: Analytical Performance of UPLC-MS/MS Method for Acylglycine Analysis [1]

ParameterValue
Linearity Range0.005 - 25.0 µM
Ion Suppression2 - 10% (minimal)
Intraday Precision (CV%)< 10%
Interday Precision (CV%)< 15%

Table 2: Biomarker Levels in Dried Blood Spots for MCADD Newborn Screening

BiomarkerHealthy Newborns (Expected)MCADD-affected Newborns (Expected)
This compound Low / UndetectableSignificantly Elevated
Octanoylcarnitine (C8) Typically < 0.5 µmol/LSignificantly Elevated (often > 5 µmol/L)
Hexanoylglycine Low / UndetectableElevated
C8/C10 Ratio VariableElevated
C8/C2 Ratio VariableElevated

Note: The concentration of this compound in healthy newborns is generally very low. In MCADD, a significant increase is observed, though absolute values can vary. The ratios of octanoylcarnitine to other acylcarnitines are also important diagnostic indicators.

Experimental Protocols

The following protocol is based on the UPLC-MS/MS method for the quantification of acylglycines in dried blood spots.[1]

Materials and Reagents:

  • Dried blood spot punches (3.2 mm)

  • Methanol (LC-MS grade)

  • Butanolic-HCl (3N)

  • Internal standard solution (containing isotopically labeled acylglycines, including this compound-d2)

  • 96-well microtiter plates

  • UPLC system coupled to a tandem mass spectrometer (e.g., Waters Acquity UPLC with a TQD mass spectrometer)

  • UPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Experimental Workflow:

experimental_workflow start Start dbs_punch 1. Punch two 3.2 mm discs from DBS start->dbs_punch extraction 2. Add internal standards and extraction solvent dbs_punch->extraction incubation1 3. Incubate and shake extraction->incubation1 transfer 4. Transfer supernatant to a new plate incubation1->transfer evaporation 5. Evaporate to dryness under nitrogen transfer->evaporation derivatization 6. Reconstitute in butanolic-HCl evaporation->derivatization incubation2 7. Incubate for derivatization derivatization->incubation2 evaporation2 8. Evaporate to dryness under nitrogen incubation2->evaporation2 reconstitution 9. Reconstitute in mobile phase evaporation2->reconstitution analysis 10. UPLC-MS/MS Analysis reconstitution->analysis data_processing 11. Data Processing and Quantification analysis->data_processing end End data_processing->end

Figure 2: Experimental workflow for this compound analysis in dried blood spots.

Step-by-Step Procedure:

  • Sample Preparation:

    • Punch two 3.2 mm discs from a dried blood spot into a 96-well microtiter plate.

    • To each well, add 100 µL of the internal standard solution in methanol.

    • Seal the plate and incubate at room temperature for 30 minutes with shaking.

    • Centrifuge the plate and transfer the supernatant to a new 96-well plate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of 3N butanolic-HCl.

    • Seal the plate and incubate at 65°C for 20 minutes.

    • Evaporate the butanolic-HCl to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

    • Seal the plate and vortex briefly.

  • UPLC-MS/MS Analysis:

    • Set up the UPLC-MS/MS system with the appropriate column and mobile phases.

    • A gradient elution is typically used, starting with a low percentage of organic phase (Mobile Phase B) and gradually increasing to elute the analytes.

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

    Table 3: Example MRM Transitions for this compound (as butyl ester)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound288.2158.1
This compound-d2 (IS)290.2160.1
  • Data Analysis:

    • The concentration of this compound in the sample is determined by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing this to a calibration curve prepared with known concentrations of this compound.

Conclusion

The analysis of this compound in dried blood spots by UPLC-MS/MS is a robust and specific method for the second-tier testing of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in newborn screening programs.[1] While octanoylcarnitine (C8) remains the primary screening marker, the inclusion of this compound analysis can significantly reduce the number of false-positive results, thereby improving the overall efficiency and accuracy of the screening process. This leads to earlier and more accurate diagnoses, allowing for timely intervention and improved outcomes for affected infants. Further research to establish standardized reference intervals for this compound in diverse newborn populations will continue to enhance its clinical utility.

References

Application Notes & Protocols for the Laboratory Synthesis of Suberylglycine Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberylglycine is the glycine conjugate of the dicarboxylic acid, suberic acid. It is a significant biomarker in the diagnosis of certain inborn errors of fatty acid metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where its urinary levels are elevated.[1] The availability of a pure this compound standard is crucial for the development of accurate diagnostic assays and for research into the pathology of these metabolic disorders. This document provides detailed protocols for the chemical synthesis of this compound, suitable for use as a reference standard. The primary method described is a direct coupling of suberic acid and glycine. A solid-phase synthesis approach is also discussed as an alternative.

Introduction

Acyl glycines are typically minor metabolites of fatty acids. However, in several inborn errors of metabolism, the excretion of specific acyl glycines is increased.[2] this compound is formed through the conjugation of suberic acid with glycine, a reaction catalyzed by glycine N-acyltransferase.[2][3] In disorders of mitochondrial fatty acid β-oxidation, this compound can be used as a diagnostic marker.[2][3] The chemical synthesis of a range of acyl glycines is a necessary step for their measurement in biological fluids to diagnose these metabolic disorders.[4]

Chemical Structure:

  • IUPAC Name: 8-[(carboxymethyl)amino]-8-oxooctanoic acid

  • Molecular Formula: C₁₀H₁₇NO₅[1]

  • Molecular Weight: 231.2 g/mol [1]

Synthesis Protocols

Two primary methods for the synthesis of this compound are presented: a solution-phase direct coupling method and a solid-phase synthesis approach.

Solution-Phase Synthesis of this compound

This method involves the direct coupling of suberic acid with glycine in solution, facilitated by a coupling agent.

Experimental Protocol:

  • Activation of Suberic Acid:

    • In a round-bottom flask, dissolve suberic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS) (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the activated suberic acid ester.

  • Coupling with Glycine:

    • In a separate flask, dissolve glycine (1 equivalent) in a basic aqueous solution (e.g., sodium bicarbonate solution) or in DMF with a non-nucleophilic base like triethylamine (TEA) (2 equivalents) to deprotonate the carboxylic acid and neutralize the hydrochloride salt if glycine methyl ester hydrochloride is used.

    • Slowly add the activated suberic acid solution to the glycine solution.

    • Let the reaction proceed at room temperature for 12-24 hours with continuous stirring.

  • Work-up and Purification:

    • If DCC was used, a urea byproduct will precipitate. Filter the reaction mixture to remove the precipitate.

    • Acidify the filtrate to a pH of approximately 2 using a dilute acid (e.g., 1M HCl). This will protonate the carboxylic acid groups of this compound, causing it to precipitate if it is insoluble in the solvent system.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

    • Determine the melting point and compare it to literature values if available.

Quantitative Data (Representative):

ParameterValue
Starting MaterialsSuberic Acid, Glycine
Coupling AgentEDC/NHS
SolventDMF
Reaction Time24 hours
Expected Yield 60-80%
Purity (Post-Purification) >95%
Solid-Phase Synthesis of this compound

Solid-phase synthesis offers advantages in terms of ease of purification. This method involves attaching glycine to a solid support (resin) and then coupling it with suberic acid.

Experimental Protocol:

  • Resin Preparation:

    • Start with a glycine-preloaded Wang resin.[5]

  • Coupling of Suberic Acid:

    • Swell the glycine-loaded resin in a suitable solvent like DMF.

    • In a separate vessel, activate one of the carboxylic acid groups of suberic acid using a coupling agent (e.g., DCC or HBTU) in the presence of a base like diisopropylethylamine (DIPEA). It is important to use an excess of suberic acid to favor mono-acylation.

    • Add the activated suberic acid solution to the swollen resin.

    • Agitate the reaction mixture for 4-6 hours at room temperature.

  • Washing:

    • After the coupling reaction, filter the resin and wash it sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), to release the this compound product.

    • The cleavage time will depend on the specific resin and linker used.

  • Product Isolation and Purification:

    • Filter the resin and collect the filtrate containing the product.

    • Precipitate the this compound by adding cold diethyl ether to the filtrate.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product with cold ether to remove residual cleavage reagents.

    • Dry the final product under vacuum.

    • Further purification can be achieved by preparative HPLC if necessary.

Quantitative Data (Representative):

ParameterValue
Solid SupportGlycine-preloaded Wang Resin
Coupling AgentHBTU/DIPEA
Cleavage Agent95% TFA
Expected Yield 50-70%
Purity (Post-Purification) >95%

Diagrams

Synthesis Workflow```dot

Synthesis_Workflow suberic_acid Suberic Acid activated_suberic Activated Suberic Acid suberic_acid->activated_suberic Activation glycine Glycine coupling Coupling Reaction glycine->coupling coupling_agent Coupling Agent (e.g., EDC/NHS) coupling_agent->activated_suberic activated_suberic->coupling crude_product Crude this compound coupling->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Pure this compound Standard purification->final_product characterization Characterization (NMR, MS, FTIR) final_product->characterization

Caption: Simplified metabolic pathway showing the formation of this compound.

References

Revolutionizing Metabolic Disease Diagnosis: Advanced Sample Preparation for Suberylglycine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Suberylglycine, a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, is crucial for the early diagnosis and monitoring of this inherited metabolic disorder. Accurate and reliable quantification of this compound in biological matrices is paramount for clinical decision-making. This application note provides a comprehensive overview of advanced sample preparation techniques for this compound analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed protocols for sample extraction from urine, plasma, and dried blood spots (DBS) are presented, along with a comparative analysis of their performance.

Introduction

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid oxidation. The deficiency of the MCAD enzyme leads to the accumulation of medium-chain fatty acids, which are then metabolized through alternative pathways, resulting in the formation and excretion of specific acylglycines, most notably this compound.[1][2] The quantitative analysis of this compound in biological fluids is a cornerstone of newborn screening and diagnostic testing for MCAD deficiency.[1][3]

The choice of analytical platform and, consequently, the sample preparation technique, significantly impacts the sensitivity, specificity, and throughput of this compound analysis. This document outlines validated protocols for various sample matrices, providing researchers, scientists, and drug development professionals with the necessary tools for robust and reproducible this compound quantification.

Data Presentation: Comparison of Analytical Methods

The selection of a sample preparation and analysis method depends on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of different validated methods for this compound analysis.

ParameterGC-MS (with Derivatization)LC-MS/MS (Urine - LLE)LC-MS/MS (Urine - SPE)UPLC-MS/MS (DBS)
Linearity Range 0.1 - 100 µg/mL1 - 500 nM1 - 500 nM0.005 - 25.0 µM
Recovery > 90%85 - 95%90.2 - 109.3%96.8 - 105.2%
Precision (%CV) < 15%< 10%< 10%< 5.2%
Limit of Quantification (LOQ) ~ 0.1 µg/mL~ 1 nM~ 1-5 nM< 0.2 µmol/L
Analysis Time ~ 20-30 min~ 5-10 min~ 5-10 min~ 10 min
Derivatization Required YesNo (optional)No (optional)Yes (Butylation)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Analysis of this compound in Urine by GC-MS

This protocol describes the extraction and derivatization of this compound from urine for analysis by Gas Chromatography-Mass Spectrometry. Derivatization is a critical step to increase the volatility of the polar this compound molecule.[4]

Materials:

  • Urine sample

  • Internal Standard (e.g., ¹³C₂-glycine labeled this compound)

  • Ethyl acetate

  • Hexane

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methoxyamine hydrochloride

  • Pyridine

  • Nitrogen gas supply

  • Centrifuge

  • Vortex mixer

  • Heating block

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex for 30 seconds.

    • Centrifuge the urine sample at 3000 rpm for 5 minutes to pellet any particulate matter.

    • Transfer 1 mL of the supernatant to a clean glass tube.

  • Internal Standard Spiking:

    • Add a known amount of the internal standard solution to the urine sample.

  • Extraction (Liquid-Liquid Extraction):

    • Add 3 mL of ethyl acetate to the urine sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.

    • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporation:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization (Two-Step):

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 60°C for 30 minutes. This step protects carbonyl groups.

    • Silylation: Add 100 µL of BSTFA with 1% TMCS to the sample. Vortex and incubate at 70°C for 60 minutes. This step replaces active hydrogens with trimethylsilyl groups, increasing volatility.[4]

  • GC-MS Analysis:

    • Cool the sample to room temperature.

    • Transfer the derivatized sample to a GC-MS autosampler vial.

    • Inject 1 µL of the sample into the GC-MS system.

Protocol 2: Analysis of this compound in Urine by LC-MS/MS using Solid-Phase Extraction (SPE)

This protocol offers a cleaner sample extract compared to LLE, which can reduce matrix effects in LC-MS/MS analysis.[2]

Materials:

  • Urine sample

  • Internal Standard (e.g., ¹³C₂-glycine labeled this compound)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • SPE cartridges (e.g., Oasis HLB or a mixed-mode anion exchange cartridge)

  • SPE manifold

  • Nitrogen gas supply

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Take 500 µL of the supernatant and dilute with 500 µL of 0.1% formic acid in water.

  • Internal Standard Spiking:

    • Add a known amount of the internal standard solution.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the diluted urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

    • Elution: Elute the this compound and other acylglycines with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Vortex the reconstituted sample and transfer to an autosampler vial.

    • Inject 5-10 µL of the sample into the LC-MS/MS system.

Protocol 3: Analysis of this compound in Dried Blood Spots (DBS) by UPLC-MS/MS

DBS analysis is a minimally invasive technique ideal for newborn screening.[3]

Materials:

  • Dried blood spot card

  • Internal Standard solution (in methanol)

  • 3N Butanolic HCl

  • Methanol

  • Acetonitrile

  • Water (UPLC-MS grade)

  • Formic acid

  • 96-well microplate

  • Plate shaker

  • Plate centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Punching:

    • Punch a 3.2 mm disc from the center of the dried blood spot into a well of a 96-well microplate.

  • Extraction:

    • Add 100 µL of the internal standard solution in methanol to each well.

    • Seal the plate and shake for 30 minutes at room temperature.

    • Centrifuge the plate at 3000 rpm for 10 minutes.

    • Transfer the supernatant to a new 96-well plate.

  • Derivatization (Butylation):

    • Evaporate the supernatant to dryness under nitrogen at 40°C.

    • Add 50 µL of 3N butanolic HCl to each well.

    • Seal the plate and heat at 65°C for 20 minutes.[3]

  • Final Preparation:

    • Evaporate the butanolic HCl to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • UPLC-MS/MS Analysis:

    • Seal the plate and vortex.

    • Inject an appropriate volume into the UPLC-MS/MS system.

Visualizations

The following diagrams illustrate the workflows for the described sample preparation techniques.

GC_MS_Workflow cluster_prep Sample Preparation cluster_extract Liquid-Liquid Extraction cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample Centrifuge1 Centrifuge Urine->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Add_IS Add Internal Standard Supernatant->Add_IS Add_EtOAc Add Ethyl Acetate & Vortex Add_IS->Add_EtOAc Centrifuge2 Centrifuge Add_EtOAc->Centrifuge2 Collect_Organic Collect Organic Layer Centrifuge2->Collect_Organic Repeat_Extract Repeat Extraction Collect_Organic->Repeat_Extract Combine_Extracts Combine Organic Extracts Repeat_Extract->Combine_Extracts Evaporate Evaporate to Dryness Combine_Extracts->Evaporate Methoximation Methoximation Evaporate->Methoximation Silylation Silylation Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: Workflow for this compound Analysis in Urine by GC-MS.

LC_MS_SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final_prep Final Preparation cluster_analysis Analysis Urine Urine Sample Centrifuge1 Centrifuge & Dilute Urine->Centrifuge1 Add_IS Add Internal Standard Centrifuge1->Add_IS Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for this compound Analysis in Urine by LC-MS/MS (SPE).

DBS_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_deriv Derivatization cluster_final_prep Final Preparation cluster_analysis Analysis DBS Dried Blood Spot Punch Punch 3.2 mm Disc DBS->Punch Add_IS_MeOH Add IS in Methanol & Shake Punch->Add_IS_MeOH Centrifuge Centrifuge Add_IS_MeOH->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate1 Evaporate to Dryness Collect_Supernatant->Evaporate1 Add_Butanolic_HCl Add Butanolic HCl & Heat Evaporate1->Add_Butanolic_HCl Evaporate2 Evaporate to Dryness Add_Butanolic_HCl->Evaporate2 Reconstitute Reconstitute in Mobile Phase Evaporate2->Reconstitute UPLCMS UPLC-MS/MS Analysis Reconstitute->UPLCMS

Caption: Workflow for this compound Analysis in DBS by UPLC-MS/MS.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound in various biological matrices. The choice of method will depend on the specific application, available instrumentation, and desired throughput. For high-throughput screening, such as in newborn screening programs, the UPLC-MS/MS method for DBS samples is highly advantageous. For detailed metabolic studies, either GC-MS or LC-MS/MS methods for urine or plasma provide excellent sensitivity and specificity. Proper sample preparation is a critical factor in achieving accurate and reproducible results in the diagnosis and monitoring of MCAD deficiency.

References

Clinical Application of Suberylglycine in Diagnosing Metabolic Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberylglycine is a key metabolite that serves as a critical biomarker for certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2] MCAD deficiency is an autosomal recessive genetic disorder that affects fatty acid oxidation.[2] Under conditions of metabolic stress, such as fasting or illness, the blockage of beta-oxidation leads to the accumulation of medium-chain fatty acids. These are then metabolized via an alternative pathway, omega-oxidation, resulting in the formation of dicarboxylic acids like suberic acid.[3] Suberic acid is subsequently conjugated with glycine to form this compound, which is then excreted in the urine.[4][5] Therefore, the detection and quantification of this compound in urine is a valuable tool for the diagnosis and monitoring of MCAD deficiency and other related metabolic disorders.[6]

Associated Metabolic Disorders

Elevated levels of urinary this compound are primarily associated with:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is the most common disorder of fatty acid oxidation. This compound is a characteristic marker, although its levels can sometimes overlap with those in healthy individuals, especially those on a diet containing medium-chain triglycerides.[1] Therefore, it is often analyzed in conjunction with other acylglycines like n-hexanoylglycine and 3-phenylpropionylglycine for a more definitive diagnosis.[1]

  • Dicarboxylic Aciduria: This is a broader term for conditions characterized by the excretion of C6-C10 dicarboxylic acids in the urine. The presence of this compound helps to pinpoint a defect in medium-chain fatty acid metabolism.[4]

  • Propionic Acidemia: this compound has also been found to be associated with this inborn error of metabolism.

Data Presentation

The following tables summarize the quantitative data for urinary this compound levels in healthy individuals and patients with MCAD deficiency. These values are typically normalized to creatinine concentration to account for variations in urine dilution.

Table 1: Urinary this compound Reference Ranges in Healthy Individuals

AnalyteMethodPopulationReference Range
This compoundLC-ESI-MS/MSPediatric (Chinese)A single reference interval is suggested for individuals <18 years old after log transformation of data.[7]
This compoundNot SpecifiedPediatricNormal levels are generally low or undetectable.[8]

Table 2: Urinary this compound Levels in Patients with MCAD Deficiency

AnalyteMethodClinical StatusConcentration Range
This compoundGC-MSAcute metabolic crisis0.2 to 0.5 mg/mg creatinine[4]
This compoundStable-isotope dilutionAcute and asymptomaticIncreased, but with some overlap with normal controls[1]

Experimental Protocols

The quantification of this compound in urine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Urinary Organic Acid Analysis including this compound by GC-MS

This protocol is a general guide for the analysis of urinary organic acids, including this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 2 mL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Acidify the urine to a pH of less than 2 with 5M HCl.[9]

  • Saturate the solution with solid sodium chloride.[9]

  • Perform a two-step extraction with ethyl acetate. Vortex thoroughly for 1 minute and centrifuge at 10,000 RPM for 3 minutes for each extraction.[10]

  • Combine the organic supernatants.

  • Evaporate the combined extract to dryness under a stream of nitrogen at 35-40°C.[10]

2. Derivatization (Silylation)

  • To the dried extract, add 20 µL of pyridine and 75 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9][11]

  • Cap the vial tightly and heat at 70-90°C for 15-30 minutes to form trimethylsilyl (TMS) derivatives.[10][11]

3. GC-MS Analysis

  • Gas Chromatograph:

    • Injection: 1-2 µL, splitless mode.[9]

    • Injector Temperature: 250-280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60-80°C, hold for 2-4 minutes.

      • Ramp 1: Increase to 150°C at 6°C/min.

      • Ramp 2: Increase to 280-320°C at 8-12°C/min.

      • Hold at the final temperature for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Scan Mode: Full scan (e.g., m/z 50-600) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound-TMS derivative.

Protocol 2: Quantification of Urinary Acylglycines including this compound by LC-MS/MS

This protocol provides a general framework for the targeted quantification of this compound and other acylglycines.

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • To a known volume of urine, add a suite of deuterated internal standards for the acylglycines of interest, including a this compound internal standard.[7]

  • Isolate the acylglycines using a solid-phase extraction (SPE) cartridge (e.g., an anion exchange column).[12]

  • Elute the acylglycines from the SPE cartridge.

  • Evaporate the eluate to dryness.

  • Derivatize the acylglycines by adding a solution of 3N HCl in n-butanol and incubating at 65°C for 20 minutes to form butyl esters.[6][7]

  • Evaporate the butanolic HCl and reconstitute the sample in the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

    • Flow Rate: 0.3-0.5 mL/min.

    • Gradient: A gradient from low to high organic phase (Mobile Phase B) is used to separate the acylglycines. A typical gradient might start at 10-20% B and ramp up to 90-100% B over several minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both the native this compound butyl ester and its deuterated internal standard are monitored for quantification.

Mandatory Visualizations

Metabolic Pathway of this compound Formation in MCAD Deficiency

metabolic_pathway MCFA Medium-Chain Fatty Acids (C6-C12) MCFA_CoA Medium-Chain Acyl-CoA MCFA->MCFA_CoA Beta_Oxidation Mitochondrial Beta-Oxidation MCFA_CoA->Beta_Oxidation Normal Pathway Omega_Oxidation Microsomal Omega-Oxidation MCFA_CoA->Omega_Oxidation Alternative Pathway MCAD MCAD Enzyme Beta_Oxidation->MCAD Block Deficient in MCAD Deficiency Dicarboxylic_Acid Medium-Chain Dicarboxylic Acids (e.g., Suberic Acid) Omega_Oxidation->Dicarboxylic_Acid Suberic_Acid_CoA Suberyl-CoA Dicarboxylic_Acid->Suberic_Acid_CoA Glycine_Conjugation Glycine N-Acyltransferase (GLYAT) Suberic_Acid_CoA->Glycine_Conjugation This compound This compound (Excreted in Urine) Glycine_Conjugation->this compound Glycine Glycine Glycine->Glycine_Conjugation

Caption: Metabolic pathway of this compound formation.

Experimental Workflow for Urinary this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Extraction Extraction (LLE or SPE) Internal_Standard->Extraction Derivatization Derivatization (e.g., Silylation or Esterification) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for urinary this compound analysis.

References

Application Note: Quantification of Suberylglycine in Patient Urine with Dicarboxylic Aciduria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic aciduria is a group of inherited metabolic disorders characterized by the abnormal excretion of dicarboxylic acids in the urine. These disorders often stem from defects in the mitochondrial beta-oxidation of fatty acids, a crucial pathway for energy production, particularly during periods of fasting or metabolic stress. One of the key biomarkers for the diagnosis and monitoring of certain dicarboxylic acidurias, especially Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, is the presence of suberylglycine in the urine.[1] this compound is a conjugate of suberic acid (a C8 dicarboxylic acid) and glycine. Its quantification in urine provides a valuable tool for clinicians and researchers to diagnose, understand the pathophysiology of, and develop therapeutic interventions for these debilitating conditions.

This application note provides detailed protocols for the quantification of this compound in human urine using a stable isotope dilution gas chromatography-mass spectrometry (GC-MS) method. It also includes a summary of expected quantitative data and a visualization of the relevant metabolic pathway and experimental workflow.

Metabolic Pathway of this compound Formation

In individuals with certain fatty acid oxidation disorders, the blockage of beta-oxidation leads to an accumulation of medium-chain fatty acids. These fatty acids are then metabolized through an alternative pathway known as omega-oxidation, which occurs primarily in the endoplasmic reticulum.[2] This pathway involves the hydroxylation of the terminal methyl group of the fatty acid, followed by successive oxidations to form a dicarboxylic acid. In the case of this compound formation, octanoic acid is converted to suberic acid. The resulting suberyl-CoA is then conjugated with glycine by the enzyme glycine N-acyltransferase, forming this compound, which is subsequently excreted in the urine.[3][4][5][6]

MetabolicPathway Metabolic Pathway of this compound Formation FattyAcids Medium-Chain Fatty Acids (e.g., Octanoic Acid) BetaOxidation Mitochondrial Beta-Oxidation FattyAcids->BetaOxidation Major Pathway (Blocked in Dicarboxylic Aciduria) OmegaOxidation Omega-Oxidation (Endoplasmic Reticulum) FattyAcids->OmegaOxidation Alternative Pathway DicarboxylicAcids Dicarboxylic Acids (e.g., Suberic Acid) OmegaOxidation->DicarboxylicAcids SuberylCoA Suberyl-CoA DicarboxylicAcids->SuberylCoA Activation This compound This compound SuberylCoA->this compound Glycine Glycine GlycineNAcyltransferase Glycine N-acyltransferase (GLYAT) GlycineNAcyltransferase->this compound Conjugation Urine Urinary Excretion This compound->Urine

Caption: Metabolic pathway illustrating the formation of this compound in dicarboxylic aciduria.

Experimental Protocols

Principle

The quantification of this compound in urine is achieved using a stable isotope dilution gas chromatography-mass spectrometry (GC-MS) method. This method is highly sensitive and specific, making it the gold standard for the diagnosis of MCAD deficiency.[1][7] A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂]-suberylglycine) is added to the urine sample. The endogenous (unlabeled) and the internal standard (labeled) this compound are then extracted, derivatized to increase their volatility, and analyzed by GC-MS. The ratio of the peak areas of the endogenous compound to the internal standard is used to calculate the concentration of this compound in the original sample.

Materials and Reagents
  • This compound standard

  • Stable isotope-labeled this compound (e.g., [¹³C₂]-suberylglycine) for use as an internal standard

  • Urine samples (patient and control)

  • Ethyl acetate (analytical grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Methanol

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a capillary column (e.g., DB-5MS or equivalent)

Experimental Workflow

ExperimentalWorkflow Experimental Workflow for this compound Quantification Sample Urine Sample Spike Spike with Internal Standard Sample->Spike Acidify Acidify with HCl Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Dry Extract (Nitrogen Evaporation) Extract->Dry Derivatize Derivatization (BSTFA + 1% TMCS) Dry->Derivatize Analyze GC-MS Analysis Derivatize->Analyze Quantify Quantification Analyze->Quantify

Caption: A simplified workflow for the quantification of this compound in urine by GC-MS.

Detailed Procedure
  • Sample Preparation and Internal Standard Spiking:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • To 1 mL of urine, add a known amount of the stable isotope-labeled internal standard solution (e.g., [¹³C₂]-suberylglycine). The exact amount should be optimized to be in a similar concentration range as the expected endogenous this compound.

  • Acidification and Extraction:

    • Acidify the urine sample to a pH of approximately 1 by adding concentrated HCl.

    • Add 5 mL of ethyl acetate to the acidified urine.

    • Vortex the mixture vigorously for 2 minutes to extract the organic acids.

    • Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction process with another 5 mL of ethyl acetate and combine the organic layers.

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation:

    • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen gas at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 20 µL of pyridine.

    • Cap the tube tightly and heat at 60°C for 30 minutes to facilitate the derivatization of the carboxyl groups to their trimethylsilyl (TMS) esters.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5MS).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for both endogenous this compound-TMS derivative and the internal standard.

  • Quantification:

    • Identify the peaks corresponding to the TMS derivatives of this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of the selected ions for both the analyte and the internal standard.

    • Calculate the concentration of this compound in the urine sample using a calibration curve prepared with known concentrations of the this compound standard and a fixed amount of the internal standard. The concentration is typically normalized to the urinary creatinine concentration and expressed as mg/mg creatinine or mmol/mol creatinine.

Quantitative Data Summary

The concentration of this compound in urine is significantly elevated in patients with dicarboxylic aciduria, particularly during acute metabolic episodes. The following table summarizes representative quantitative data from the literature.

AnalytePatient PopulationConditionUrinary ConcentrationReference
This compound Patient with C6-C10-ω-dicarboxylic aciduriaAcute metabolic attack0.2 - 0.5 mg/mg creatinine[2]
21 patients with MCAD deficiencyAcute and asymptomatic phasesSignificantly increased[1]
Asymptomatic neonate with MCAD deficiencyAsymptomaticIncreased[8]
Healthy Controls-Typically very low or undetectable[1]
Total Dicarboxylic Acids (Adipic, Suberic, Sebacic)Patient with C6-C10-ω-dicarboxylic aciduriaAcute metabolic attack0.77 - 1.3 mg/mg creatinine[2]

Note: The study by Rinaldo et al. (1988) on 21 patients with MCAD deficiency reported significantly increased levels of this compound, but the abstract does not provide specific mean values and ranges. It is crucial to establish reference ranges within each laboratory.

Conclusion

The quantification of urinary this compound is a cornerstone in the diagnosis and management of patients with dicarboxylic aciduria. The stable isotope dilution GC-MS method described in this application note provides the necessary sensitivity and specificity for accurate and reliable measurement. This allows for early diagnosis, monitoring of treatment efficacy, and furthering research into the underlying mechanisms and potential therapeutic targets for these complex metabolic disorders. For drug development professionals, this method can be invaluable for patient stratification in clinical trials and for assessing the biochemical response to novel therapies aimed at correcting the underlying metabolic defects.

References

Application Note: Quantification of Suberylglycine in Cell Culture using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Suberylglycine is an N-acylglycine, typically a minor metabolite of fatty acid metabolism.[1][2] Its biological significance is highlighted by its elevated levels in several inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where it serves as a key diagnostic biomarker.[2] this compound is formed in the mitochondria through the conjugation of suberyl-CoA, a dicarboxylic acid derivative arising from omega-oxidation of fatty acids, with glycine.[1][3] This reaction is catalyzed by glycine N-acyltransferase (GLYAT).[1][4] The ability to accurately measure this compound in a cell culture context is crucial for studying fatty acid oxidation disorders, mitochondrial dysfunction, and the efficacy of therapeutic interventions aimed at these pathways.

This application note provides a detailed protocol for the quantification of both intracellular and extracellular this compound from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5]

Principle of the Method

This method involves the collection of cell culture medium and cell lysates, followed by a protein precipitation and extraction step to isolate small molecule metabolites.[6][7] Quantification is achieved by stable isotope dilution LC-MS/MS. Samples are spiked with a known concentration of a stable isotope-labeled internal standard (e.g., [d4]-Suberylglycine) prior to processing.[8] This internal standard co-elutes with the endogenous analyte but is distinguished by its mass, allowing for accurate correction of matrix effects and variations in sample recovery. The analytes are separated using reversed-phase chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[9][10]

Metabolic Pathway of this compound Formation

The diagram below illustrates the formation of this compound from the omega-oxidation of fatty acids. This pathway becomes more active when beta-oxidation is impaired.

fatty_acid Fatty Acids omega_oxidation ω-Oxidation fatty_acid->omega_oxidation (e.g., in ER) suberic_acid Suberic Acid (Octanedioic Acid) omega_oxidation->suberic_acid suberyl_coa Suberyl-CoA suberic_acid->suberyl_coa Acyl-CoA Synthetase glyat Glycine N-acyltransferase (GLYAT) suberyl_coa->glyat glycine Glycine glycine->glyat This compound This compound glyat->this compound Conjugation (in Mitochondria) excretion Excretion / Accumulation This compound->excretion

Caption: Metabolic pathway for this compound synthesis.

Materials and Reagents

ItemVendor (Example)
This compound analytical standardSigma-Aldrich
[d4]-Suberylglycine (Internal Std)Cambridge Isotope Labs
LC-MS Grade AcetonitrileFisher Scientific
LC-MS Grade MethanolFisher Scientific
LC-MS Grade WaterFisher Scientific
Formic Acid (LC-MS Grade)Thermo Scientific
Phosphate-Buffered Saline (PBS)Gibco
Cell Culture Medium & ReagentsAs required for cell line
6-well or 10 cm culture dishesCorning
Cell ScraperSarstedt
1.5 mL Microcentrifuge TubesEppendorf
Refrigerated CentrifugeBeckman Coulter
Nitrogen EvaporatorOrganomation
LC-MS/MS SystemWaters, Sciex, Agilent
C18 Reversed-Phase LC ColumnWaters ACQUITY UPLC BEH C18

Experimental Workflow

The overall experimental process is outlined in the diagram below, from cell culture preparation to final data analysis.

cluster_prep Sample Preparation cluster_intra Intracellular cluster_extra Extracellular cluster_analysis Analysis culture 1. Cell Culture (& Treatment) harvest 2. Harvest Cells & Media culture->harvest wash 3a. Wash Cells (Cold PBS) harvest->wash media 3b. Collect Medium harvest->media quench 4a. Quench & Lyse (Cold 80% Methanol) wash->quench scrape 5a. Scrape & Collect Lysate quench->scrape centrifuge 6. Centrifuge & Collect Supernatant scrape->centrifuge precip 4b. Protein Precipitation (Cold Acetonitrile) media->precip precip->centrifuge dry 7. Dry Down Under Nitrogen centrifuge->dry reconstitute 8. Reconstitute dry->reconstitute lcms 9. LC-MS/MS Analysis reconstitute->lcms quant 10. Data Quantification lcms->quant

Caption: Experimental workflow for this compound measurement.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Sample Collection

  • Seed cells in 6-well plates or 10 cm dishes and culture under desired experimental conditions. Ensure a sufficient cell number for detection (e.g., >1 million cells per sample).

  • After treatment, move plates onto ice to slow metabolic activity.

  • For extracellular analysis: Aspirate the cell culture medium into a labeled microcentrifuge tube. Store immediately at -80°C or proceed to Protocol 3.

  • For intracellular analysis: Proceed immediately with the collected cell monolayer.

Protocol 2: Intracellular this compound Extraction

This protocol is adapted from standard metabolomics extraction procedures.[6][11]

  • After removing the medium, gently wash the cell monolayer twice with 1-2 mL of ice-cold PBS to remove any remaining extracellular contaminants. Aspirate the PBS completely after the final wash.

  • To quench metabolism and extract metabolites, add 1 mL (for a 6-well plate well) of ice-cold, pre-chilled (-20°C) extraction solvent (80% Methanol: 20% Water) containing the internal standard ([d4]-Suberylglycine at 100 nM, for example).

  • Place the dish on ice for 10 minutes.

  • Using a cell scraper, scrape the cells into the extraction solvent.

  • Pipette the resulting cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Carefully transfer the supernatant to a new labeled tube without disturbing the pellet.

  • Proceed to sample drying (Protocol 4).

Protocol 3: Extracellular this compound Extraction

This protocol is for processing the cell culture medium collected in Protocol 1.[7]

  • Thaw the medium samples on ice.

  • In a microcentrifuge tube, combine 100 µL of medium with 300 µL of ice-cold acetonitrile containing the internal standard ([d4]-Suberylglycine). The acetonitrile will precipitate proteins.

  • Vortex briefly to mix.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new labeled tube.

  • Proceed to sample drying (Protocol 4).

Protocol 4: Sample Drying and Reconstitution

  • Dry the supernatants from Protocol 2 or 3 in a vacuum concentrator or under a gentle stream of nitrogen gas.

  • Once completely dry, reconstitute the metabolite pellet in 100 µL of a suitable solvent for LC-MS analysis (e.g., 5% Acetonitrile, 0.1% Formic Acid in water).

  • Vortex for 30 seconds, then centrifuge at 16,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer the clear supernatant to an LC-MS autosampler vial for analysis.

LC-MS/MS Analysis

Note: The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

ParameterSuggested Setting
LC System UPLC/UHPLC System
ColumnReversed-Phase C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient 0-1 min (2% B), 1-8 min (2-95% B), 8-10 min (95% B), 10.1-12 min (2% B)
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage2.5 - 3.0 kV
Source Temperature150°C
Desolvation Temp500°C
Analysis ModeMultiple Reaction Monitoring (MRM)

MRM Transitions

The selection of precursor and product ions is critical for method specificity.[5] The following are hypothetical transitions based on the molecular weight of this compound (231.25 g/mol ). These must be empirically determined and optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound230.1e.g., 74.0 (glycine fragment)e.g., 156.1 (suberic acid fragment)
[d4]-Suberylglycine (IS)234.1e.g., 74.0 (glycine fragment)e.g., 160.1 (suberic acid-d4 fragment)

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard into a representative blank matrix (e.g., lysis buffer or fresh culture medium processed identically to samples). Each standard must also contain a constant concentration of the internal standard.

  • Quantification: Plot the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the analyte for the calibration standards. Perform a linear regression to generate a calibration curve.

  • Calculate the concentration of this compound in the experimental samples by interpolating their peak area ratios from the calibration curve.

  • Normalization: For intracellular measurements, normalize the final concentration to the cell number or total protein content of the original sample to account for variations in cell density.

Example Data Presentation

The following table shows hypothetical data from an experiment measuring intracellular this compound in response to a treatment that inhibits fatty acid beta-oxidation.

Sample GroupnThis compound (pmol/10^6 cells)Std. Deviation
Control315.22.1
Treated385.79.8

References

Troubleshooting & Optimization

Technical Support Center: Suberylglycine Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of suberylglycine by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the sensitivity and reliability of this compound detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for sensitive this compound detection?

A1: The most prevalent and sensitive methods for this compound quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is frequently highlighted for its high resolution and sensitivity in analyzing acylglycines from biological matrices.[1][4]

Q2: Why is derivatization recommended for this compound analysis?

A2: Derivatization is a chemical modification process used to enhance the analytical properties of a compound for mass spectrometry. For a polar molecule like this compound, derivatization is often employed to:

  • Increase Volatility: This is particularly important for GC-MS analysis.[5]

  • Improve Ionization Efficiency: Derivatization can introduce a more readily ionizable group, leading to a stronger signal in the mass spectrometer.[6]

  • Enhance Chromatographic Separation: Modifying the chemical structure can improve peak shape and resolution in both LC and GC.

Common derivatization strategies for acylglycines include butylation and silylation.[1][3][4]

Q3: What are the expected challenges when working with biological samples like urine or blood spots?

A3: Biological samples are complex matrices that can interfere with the analysis. Common challenges include:

  • Ion Suppression: Other components in the sample can co-elute with this compound and interfere with its ionization, leading to a reduced signal.[4]

  • Contamination: The presence of salts, detergents, or other endogenous compounds can lead to high background noise and poor data quality.[7][8]

  • Low Concentration: this compound may be present at very low levels, requiring sensitive instrumentation and optimized sample preparation to achieve reliable quantification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the detection and quantification of this compound.

Issue 1: Low or No this compound Signal

Possible Causes & Solutions

Cause Solution
Inefficient Extraction Review your extraction protocol. For dried blood spots (DBS), ensure complete extraction using appropriate solvents. Solid-phase extraction (SPE) can be used to clean up and concentrate the sample.[1]
Poor Ionization Efficiency Consider derivatization to improve the ionization of this compound. Butylation (using n-butanol/HCl) is a common method for acylglycines.[1][4] Optimize electrospray ionization (ESI) source parameters such as spray voltage, gas flow, and temperature.
Instrument Sensitivity Ensure the mass spectrometer is properly tuned and calibrated. Perform a system suitability test to confirm instrument performance.[9]
Sample Degradation Ensure proper storage of samples to prevent degradation of this compound. Ship samples on dry ice.[9]
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio

Possible Causes & Solutions

Cause Solution
Sample Contamination Use high-purity solvents and reagents. Incorporate a sample clean-up step, such as SPE, to remove interfering substances.[1][7] Ensure lab equipment is thoroughly cleaned to avoid cross-contamination.
Mobile Phase Contamination Prepare fresh mobile phases daily using LC-MS grade solvents and additives. Filter all mobile phases before use.[8]
Dirty Ion Source A contaminated ion source is a common cause of high background noise. Follow the manufacturer's instructions for cleaning the ion source components.[8]
Column Bleed Use a high-quality, stable LC column suitable for your mobile phase. Column bleed can contribute to background noise, especially at high temperatures.[8]
Issue 3: Poor Peak Shape (Broadening, Tailing, or Splitting)

Possible Causes & Solutions

Cause Solution
Suboptimal Chromatography Optimize the LC gradient, flow rate, and column temperature. Ensure the mobile phase is compatible with the stationary phase of your column.
Column Overload Inject a smaller sample volume or dilute your sample. Overloading the column can lead to peak distortion.[8]
Injector Issues Inspect the injector for blockages or leaks. Ensure the correct injection volume is being delivered.
Secondary Interactions The analyte may be interacting with active sites on the column or in the flow path. Consider using a column with end-capping or adding a mobile phase modifier.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of Acylglycines from Dried Blood Spots (DBS)

This protocol is adapted from a method for the analysis of acylglycines from DBS.[4]

  • Extraction:

    • Punch two 3.2 mm discs from the dried blood spot into a clean microcentrifuge tube.

    • Add an appropriate internal standard solution.

    • Extract the acylglycines with a suitable organic solvent (e.g., methanol).

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a new tube.

  • Derivatization (Butylation):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 3N HCl in n-butanol.

    • Incubate the mixture at 65°C for 20 minutes.

    • Evaporate the butanol solution to dryness.

    • Reconstitute the final sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This is a general workflow for the analysis of derivatized this compound.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column suitable for UPLC.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient elution method to separate this compound from other acylglycines and matrix components.

    • Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C).

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for both native and deuterated (internal standard) this compound butyl ester.

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for acylglycine analysis.

Parameter Hexanoylglycine Octanoylglycine This compound Reference
Linear Range (µM) 0.005 - 25.00.005 - 25.00.005 - 25.0[4]
Mean Recovery (%) 90.2 - 109.390.2 - 109.390.2 - 109.3[1]
Within-run Imprecision (CV%) < 10%< 10%< 10%[1]
Between-run Imprecision (CV%) < 10%< 10%< 10%[1]

Visualizations

Suberylglycine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., DBS, Urine) Extraction Extraction of Acylglycines Sample->Extraction Derivatization Derivatization (e.g., Butylation) Extraction->Derivatization UPLC UPLC Separation Derivatization->UPLC Inject Sample MSMS Tandem MS Detection (MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification Results Results Quantification->Results

Caption: Workflow for this compound Analysis.

Troubleshooting_Low_Signal Start Low or No This compound Signal Check_Extraction Is Extraction Efficient? Start->Check_Extraction Check_Ionization Is Ionization Optimal? Check_Extraction->Check_Ionization Yes Solution_Extraction Optimize Extraction Protocol (e.g., SPE) Check_Extraction->Solution_Extraction No Check_Instrument Is Instrument Sensitive? Check_Ionization->Check_Instrument Yes Solution_Ionization Consider Derivatization Optimize Source Parameters Check_Ionization->Solution_Ionization No Solution_Instrument Tune and Calibrate MS Run System Suitability Check_Instrument->Solution_Instrument No

Caption: Troubleshooting Low Signal Issues.

References

Technical Support Center: Quantification of Suberylglycine in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of suberylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of this compound in complex biological matrices such as urine and plasma.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a dicarboxylic acid that is a glycine conjugate of suberic acid. It is an acylglycine, which are typically minor metabolites of fatty acids.[1] The quantification of this compound is primarily important for the diagnosis and monitoring of inherited metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2][3] In individuals with MCAD deficiency, impaired fatty acid β-oxidation leads to an accumulation of medium-chain fatty acids, which are then metabolized into alternative products like this compound and excreted in the urine.[2]

Q2: What are the primary challenges in quantifying this compound from biological samples?

The main challenges in quantifying this compound from complex biological matrices like plasma and urine include:

  • Matrix Effects: Endogenous components in biological samples can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.[4]

  • Low Endogenous Concentrations: In healthy individuals, this compound is present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.

  • Analyte Extraction: Efficiently extracting the polar this compound from a complex aqueous matrix while removing interfering substances is a critical step that can impact recovery and reproducibility.

  • Availability of Internal Standards: Accurate quantification, especially using mass spectrometry, relies on the use of a stable isotope-labeled internal standard (SIL-IS) for this compound, which may not be commercially available and might require custom synthesis.[5]

  • Isomeric Interference: Potential interference from other structurally similar acylglycines can complicate chromatographic separation and mass spectrometric detection.[6]

Q3: What is the recommended analytical technique for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in biological matrices.[7][8] This technique offers high sensitivity, selectivity, and the ability to handle complex sample matrices. Stable isotope dilution LC-MS/MS, where a known amount of a deuterated this compound internal standard is added to the sample, is the preferred method for achieving the most accurate and precise results.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Chromatography & Mass Spectrometry Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Column contamination or degradation.[10][11] 2. Inappropriate mobile phase composition or pH.[5] 3. Injection of sample in a solvent stronger than the mobile phase. 4. High sample load.1. Flush the column with a strong solvent or replace the column if necessary. 2. Ensure the mobile phase is correctly prepared and the pH is suitable for the analyte and column chemistry. 3. Reconstitute the final sample extract in a solvent similar in strength to the initial mobile phase. 4. Reduce the injection volume or dilute the sample.
Low or No Signal Intensity 1. Suboptimal ionization source parameters (e.g., temperature, gas flows, voltage).[12] 2. Incorrect MS/MS transitions (precursor/product ions).[13] 3. Analyte degradation in the ion source. 4. Ion suppression due to matrix effects.1. Optimize ion source parameters by infusing a standard solution of this compound. 2. Confirm the correct m/z values for the precursor and product ions for both this compound and its internal standard. 3. Check for in-source fragmentation and adjust source conditions if necessary. 4. Improve sample cleanup, modify chromatographic conditions to separate this compound from co-eluting matrix components, or use a more effective internal standard.
High Background Noise 1. Contaminated mobile phase, solvents, or LC-MS system.[11] 2. Carryover from previous injections. 3. Presence of interfering substances from the sample matrix.1. Use high-purity solvents and freshly prepared mobile phases. Clean the ion source and flush the LC system. 2. Implement a robust needle wash protocol and inject blank samples between analytical runs. 3. Enhance the sample preparation procedure to remove more interfering compounds.
Inconsistent Retention Times 1. Air bubbles in the pump or solvent lines.[14] 2. Inconsistent mobile phase composition. 3. Column temperature fluctuations. 4. Column aging.1. Purge the pumps and ensure all solvent lines are free of air. 2. Prepare fresh mobile phase and ensure proper mixing if using a gradient. 3. Use a column oven to maintain a stable temperature. 4. Monitor column performance with quality control samples and replace the column when necessary.
Sample Preparation Issues
Problem Potential Cause(s) Troubleshooting Steps
Low Analyte Recovery 1. Inefficient extraction from the biological matrix. 2. Analyte loss during solvent evaporation steps. 3. Adsorption of this compound to plasticware. 4. Incomplete elution from the Solid Phase Extraction (SPE) cartridge.[15]1. Optimize the extraction solvent and pH. For urine, ensure proper conditioning and elution from the SPE cartridge. For plasma, ensure efficient protein precipitation. 2. Use a gentle stream of nitrogen for evaporation and avoid complete dryness if the analyte is unstable. 3. Use low-binding microcentrifuge tubes and pipette tips. 4. Ensure the elution solvent is of sufficient strength and volume to completely elute this compound from the SPE sorbent.
High Variability Between Replicates 1. Inconsistent sample preparation technique. 2. Incomplete protein precipitation in plasma samples.[2] 3. Inconsistent performance of the SPE cartridges for urine samples.1. Ensure consistent vortexing times, centrifugation speeds, and solvent volumes for all samples. Automation can improve precision. 2. Optimize the ratio of precipitation solvent (e.g., acetonitrile) to plasma (typically 3:1 or 4:1 v/v) and ensure thorough mixing.[1][16] 3. Ensure proper conditioning, loading, washing, and elution steps for all SPE cartridges. Use a single lot of cartridges for a batch of samples if possible.
Matrix Effects (Ion Suppression or Enhancement) 1. Co-elution of endogenous matrix components (e.g., salts, phospholipids) with this compound.[4] 2. Insufficient removal of interfering substances during sample preparation.1. Modify the chromatographic gradient to better separate this compound from interfering peaks. 2. Incorporate additional cleanup steps in the sample preparation, such as a more rigorous SPE wash protocol for urine or a liquid-liquid extraction following protein precipitation for plasma. 3. Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix effects.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for the analysis of this compound in human urine. These values can serve as a benchmark for method development and validation.

Table 1: LC-MS/MS Method Performance Characteristics for Acylglycine Analysis

ParameterTypical Value/RangeNotes
Recovery 80-110%Varies depending on the specific acylglycine and the extraction method used.[2][17]
Limit of Detection (LOD) 0.1 - 1.0 µmol/LMethod dependent.[18]
Limit of Quantification (LOQ) 0.5 - 5.0 µmol/LTypically defined as a signal-to-noise ratio of 10:1.[19]
Linearity (R²) > 0.99A linear regression is typically used for the calibration curve.
Intra- and Inter-Assay Precision (%CV) < 15%Should be assessed at multiple concentrations across the calibration range.

Table 2: Reference Intervals for Urinary this compound

PopulationThis compound Concentration (mmol/mol creatinine)Notes
Healthy Individuals < 2.0This is a general reference range and can vary between laboratories and populations.[4]
MCAD Deficient Patients (Asymptomatic) Often elevated, but can overlap with healthy individuals.[9]The degree of elevation can vary.
MCAD Deficient Patients (Acute Illness) Significantly elevated.Can be a key diagnostic marker during a metabolic crisis.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by UPLC-MS/MS

This protocol is based on established methods for urinary acylglycine analysis.[17][20][21][22]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Internal Standard Spiking: To 100 µL of urine, add a known concentration of the deuterated this compound internal standard.

  • Sample Dilution: Dilute the sample with 900 µL of water.

  • SPE Cartridge Conditioning: Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and basic interferences.

  • Elution: Elute the acylglycines with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Analysis

  • UPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a general approach for small molecule extraction from plasma.

1. Sample Preparation (Protein Precipitation)

  • Internal Standard Spiking: To 50 µL of plasma, add a known concentration of the deuterated this compound internal standard.

  • Protein Precipitation: Add 150 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma).[16]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Analysis

  • The UPLC-MS/MS conditions would be similar to those described in Protocol 1.

Visualizations

Metabolic Pathway of this compound Formation

Suberylglycine_Formation cluster_0 Cellular Location Fatty_Acids Medium-Chain Fatty Acids (e.g., Octanoic Acid) Suberic_Acid Suberic Acid Fatty_Acids->Suberic_Acid ω-oxidation Suberyl_CoA Suberyl-CoA Suberic_Acid->Suberyl_CoA Acyl-CoA Synthetase This compound This compound Suberyl_CoA->this compound Glycine Glycine Glycine->this compound MCAD_Deficiency MCAD Deficiency MCAD_Deficiency->Fatty_Acids Inhibits β-oxidation, shunts to ω-oxidation Mitochondrion Mitochondrion Glycine_N_Acyltransferase Glycine N-acyltransferase (GLYAT) Glycine_N_Acyltransferase->this compound

Caption: Metabolic pathway of this compound formation.

General Experimental Workflow for this compound Quantification

Suberylglycine_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (Urine or Plasma) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Extraction (SPE for Urine / Protein Precipitation for Plasma) IS_Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation UPLC Separation Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: General workflow for this compound quantification.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Problem Encountered (e.g., No/Low Signal, Poor Peak Shape) Check_MS Check Mass Spectrometer - Tuning & Calibration - Source Parameters - Gas Supply Problem->Check_MS Check_LC Check LC System - Pressure - Mobile Phases - Column Integrity Problem->Check_LC Check_Sample_Prep Review Sample Preparation - Extraction Efficiency - Internal Standard Addition - Potential for Contamination Problem->Check_Sample_Prep Check_Method Verify Analytical Method - MS/MS Transitions - LC Gradient - Injection Volume Problem->Check_Method Solution Problem Resolved Check_MS->Solution Check_LC->Solution Check_Sample_Prep->Solution Check_Method->Solution

Caption: A logical approach to troubleshooting.

References

overcoming matrix effects in suberylglycine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of suberylglycine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is an N-acylglycine that serves as a key biomarker for diagnosing certain inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). Its accumulation in urine is indicative of a blockage in the fatty acid β-oxidation pathway. Therefore, accurate and precise quantification of this compound is crucial for the timely diagnosis and monitoring of these conditions.

Q2: What are matrix effects and how do they specifically impact this compound analysis?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., urine, plasma).[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of the quantification. In this compound analysis, common sources of matrix effects in urine include salts, urea, and other endogenous metabolites that can interfere with the ionization of this compound in the mass spectrometer's ion source.

Q3: What are the common signs of matrix effects in my this compound LC-MS/MS data?

Common indicators of matrix effects include:

  • Poor reproducibility between replicate injections.

  • Inaccurate results for quality control (QC) samples.

  • Non-linear calibration curves.

  • Significant variation in the signal of the internal standard across different samples.

  • Peak shape distortion, such as tailing or splitting.

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

The most common method is the post-extraction spike analysis . This involves comparing the peak area of this compound spiked into an extracted blank matrix (e.g., urine from a healthy donor) with the peak area of this compound in a neat solvent. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it crucial for this compound analysis?

A stable isotope-labeled internal standard is a form of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H). A SIL-IS is the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte. It co-elutes with the analyte and experiences the same matrix effects, thereby providing a reliable way to correct for signal variations. The use of a SIL-IS for acylglycine analysis has been shown to significantly improve accuracy and precision.

Troubleshooting Guide

This guide addresses common issues encountered during this compound LC-MS/MS analysis.

Issue 1: Low or No this compound Signal
Possible Cause Recommended Solution
Inefficient Extraction The chosen sample preparation method may not be effectively extracting this compound.
* Evaluate different extraction techniques: Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For urine, a "dilute-and-shoot" approach after a simple filtration might be sufficient if the instrument is sensitive enough.
* Optimize LLE parameters: Adjust the pH of the sample and the choice of organic solvent to ensure this compound is in its most extractable form.
* Optimize SPE parameters: Screen different sorbent types (e.g., C18, mixed-mode) and optimize the wash and elution solvents.
Ion Suppression Co-eluting matrix components are suppressing the this compound signal.
* Improve sample cleanup: Employ a more rigorous sample preparation method (e.g., switch from PPT to SPE) to remove interfering compounds.
* Modify chromatographic conditions: Adjust the gradient profile to separate this compound from the interfering peaks. Consider using a different stationary phase.
* Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Incorrect MS/MS Parameters The mass spectrometer is not properly tuned for this compound detection.
* Optimize MRM transitions: Infuse a this compound standard to determine the optimal precursor and product ions and their corresponding collision energies and cone voltages.
* Check instrument calibration: Ensure the mass spectrometer is properly calibrated.
Issue 2: High Signal Variability and Poor Reproducibility
Possible Cause Recommended Solution
Inconsistent Matrix Effects The degree of ion suppression or enhancement varies between samples.
* Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. Ensure the SIL-IS is added to all samples, calibrators, and QCs at the beginning of the sample preparation process.
* Improve sample cleanup: A more robust and consistent sample preparation method will minimize the variability of the matrix.
Sample Preparation Inconsistency Variations in the execution of the sample preparation protocol.
* Standardize the protocol: Ensure all steps of the sample preparation are performed consistently for all samples. Use calibrated pipettes and automated liquid handlers where possible.
Carryover Residual this compound from a high-concentration sample is affecting the subsequent injection.
* Optimize the autosampler wash: Use a strong solvent in the autosampler wash solution and increase the wash volume and duration.
* Inject a blank solvent after high-concentration samples: This can help to wash out any residual analyte from the system.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Column Contamination Buildup of matrix components on the analytical column.
* Use a guard column: This will protect the analytical column from strongly retained matrix components.
* Implement a column wash: At the end of each analytical run, include a high-organic wash step to elute strongly retained compounds.
* Flush the column: Regularly flush the column with a strong solvent according to the manufacturer's instructions.
Injection Solvent Mismatch The solvent used to reconstitute the final extract is significantly stronger than the initial mobile phase.
* Match the injection solvent to the mobile phase: Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.
Secondary Interactions This compound, being a dicarboxylic acid, may interact with active sites on the column packing material.
* Use a buffered mobile phase: The addition of a small amount of an acidic modifier like formic acid to the mobile phase can improve peak shape.
* Use a high-quality, end-capped column: These columns have fewer active sites available for secondary interactions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
  • Prepare Blank Matrix Extract: Pool urine samples from at least six different healthy individuals. Extract this pooled urine using your established sample preparation protocol.

  • Prepare Post-Spiked Sample: Spike a known concentration of this compound and its SIL-IS into the extracted blank matrix.

  • Prepare Neat Solution: Prepare a solution with the same concentration of this compound and SIL-IS in the reconstitution solvent (e.g., 50:50 methanol:water).

  • Analyze Samples: Inject both the post-spiked sample and the neat solution into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area of Analyte in Post-Spiked Sample / Peak Area of Analyte in Neat Solution) * 100

    • IS-Normalized Matrix Effect (%) = ((Peak Area of Analyte / Peak Area of IS) in Post-Spiked Sample / (Peak Area of Analyte / Peak Area of IS) in Neat Solution) * 100

Protocol 2: Sample Preparation of Urine for this compound Analysis using "Dilute-and-Shoot"

This is a simple and high-throughput method suitable for modern, sensitive LC-MS/MS instruments.

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 10 seconds and then centrifuge at 4000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Internal Standard Spiking: Transfer 50 µL of the urine supernatant to a clean microcentrifuge tube. Add 50 µL of the internal standard working solution (containing the this compound SIL-IS in water).

  • Dilution: Add 400 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to the tube.

  • Vortex and Transfer: Vortex the tube for 10 seconds. Transfer the diluted sample to an autosampler vial for injection.

Protocol 3: Stable Isotope Dilution LC-MS/MS Analysis
  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: To be optimized by infusing a standard. A likely precursor ion would be the [M+H]⁺.

      • This compound SIL-IS: To be optimized based on the mass shift from the unlabeled compound.

    • Instrument Parameters: Optimize cone voltage, collision energy, and source temperatures for maximum signal intensity for both this compound and its SIL-IS.

Quantitative Data Summary

The following table summarizes typical performance data for acylglycine analysis in urine using LC-MS/MS with stable isotope dilution, compiled from various literature sources. Specific values for this compound should be established during in-house validation.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery (%) 85 - 10570 - 9590 - 110
Matrix Effect (%) 60 - 120 (can be significant)75 - 115 (generally cleaner than PPT)85 - 105 (typically the cleanest extracts)
Inter-day Precision (%CV) < 15< 10< 10
Lower Limit of Quantification (LLOQ) Low ng/mLLow ng/mLSub ng/mL to low ng/mL

Visualizations

Matrix_Effect_Mechanism cluster_sample Sample Matrix cluster_lc LC Column cluster_ms MS Ion Source Analyte This compound Coelution Co-elution Analyte->Coelution Interference Endogenous Interference Interference->Coelution Ionization Ionization Coelution->Ionization Suppression Ion Suppression Ionization->Suppression Competition for charge and/or droplet surface Troubleshooting_Workflow Start Problem Encountered (e.g., Low Signal, High Variability) Check_IS Check Internal Standard Signal Start->Check_IS IS_OK IS Signal Stable? Check_IS->IS_OK Sample_Prep Investigate Sample Preparation: - Recovery - Consistency IS_OK->Sample_Prep No Chromatography Investigate Chromatography: - Peak Shape - Retention Time - Carryover IS_OK->Chromatography Yes Optimize_Prep Optimize Sample Prep (e.g., SPE, LLE) Sample_Prep->Optimize_Prep MS_Params Investigate MS Parameters: - Tuning - Calibration - Source Conditions Chromatography->MS_Params Matrix_Effect Assess Matrix Effects: - Post-extraction Spike - Dilution Series MS_Params->Matrix_Effect Matrix_Effect->Optimize_Prep Optimize_Chroma Optimize Chromatography (e.g., Gradient, Column) Matrix_Effect->Optimize_Chroma Sample_Prep_Comparison PPT Protein Precipitation (PPT) Pros: - Fast - Simple - Inexpensive Cons: - High Matrix Effects - Less Selective LLE Liquid-Liquid Extraction (LLE) Pros: - Cleaner than PPT - Good for non-polar analytes Cons: - Can be labor-intensive - Emulsion formation risk SPE Solid-Phase Extraction (SPE) Pros: - Highest Selectivity - Lowest Matrix Effects - High Analyte Concentration Cons: - More Expensive - Method development can be complex Start Urine Sample Start->PPT Start->LLE Start->SPE

References

Technical Support Center: Optimization of GC/MS Parameters for Suberylglycine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of suberylglycine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

This compound is a polar molecule containing two carboxylic acid groups and a secondary amine. These functional groups make it non-volatile, meaning it will not readily transition into the gaseous phase required for GC analysis. Derivatization is a chemical modification process that replaces the active hydrogens on these polar functional groups with nonpolar moieties.[1] This increases the volatility and thermal stability of this compound, allowing it to be successfully analyzed by GC-MS. The process also aims to improve chromatographic behavior, leading to better peak shape and resolution.[1][2]

Q2: What are the most common derivatization reagents for this compound?

The most common derivatization technique for compounds with carboxylic acid and amine groups, like this compound, is silylation.[1][2] The two most frequently used silylating reagents are:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): This is a strong trimethylsilyl donor that reacts with a wide range of organic compounds.[3]

  • MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture compared to the trimethylsilyl (TMS) derivatives formed by BSTFA.[1]

Q3: Which derivatization reagent, BSTFA or MTBSTFA, is better for this compound analysis?

The choice between BSTFA and MTBSTFA depends on the specific requirements of the analysis.

  • BSTFA derivatives are more volatile, which can be advantageous for faster elution times in GC. However, the resulting TMS derivatives are more susceptible to hydrolysis, meaning they are less stable if samples need to be stored before analysis.[1][4]

  • MTBSTFA forms more stable TBDMS derivatives that are less prone to degradation from moisture.[1] This can be beneficial for batch analysis or when dealing with complex matrices. MTBSTFA derivatives also produce characteristic mass spectra with a dominant [M-57]+ fragment, which can aid in identification.[5][6]

For general purposes and when stability is a concern, MTBSTFA is often the preferred reagent .

Q4: What are the optimal reaction conditions for this compound derivatization?

Optimal conditions can vary slightly, but a general starting point for both BSTFA and MTBSTFA derivatization is:

  • Temperature: 60-85°C[4][7]

  • Time: 20-60 minutes[4][8]

  • Catalyst: The addition of a catalyst like pyridine or trimethylchlorosilane (TMCS) can improve the derivatization efficiency, especially for sterically hindered groups.[2][4] For BSTFA, a common mixture is BSTFA + 1% TMCS.[8]

It is crucial to perform the reaction in an anhydrous (dry) environment, as the presence of water will consume the derivatizing reagent and lead to poor yields.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of derivatized this compound.

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for this compound Incomplete derivatization.- Ensure the sample is completely dry before adding the derivatization reagent.[2]- Increase the reaction temperature and/or time.[7]- Add a catalyst such as pyridine or TMCS to the reaction mixture.[2][4]- Use a higher excess of the derivatization reagent.[8]
Degradation of the derivative.- Analyze the sample as soon as possible after derivatization, especially when using BSTFA.[4]- If using BSTFA, consider switching to MTBSTFA for more stable derivatives.[1]- Ensure the GC inlet temperature is not too high, which could cause thermal degradation.
Peak tailing Active sites in the GC system (liner, column).- Use a deactivated GC liner.[9]- Trim the front end of the GC column (0.5-1 meter).[9]- Condition the column according to the manufacturer's instructions.
Incomplete derivatization.- Re-optimize the derivatization conditions (see above).
Overloading of the column.- Dilute the sample before injection.
Poor peak resolution Inappropriate GC temperature program.- Optimize the temperature ramp rate. A slower ramp can improve separation.
Column degradation.- Replace the GC column.
Incorrect carrier gas flow rate.- Optimize the carrier gas flow rate for the specific column dimensions.
Variable peak areas (poor reproducibility) Inconsistent injection volume.- Ensure the autosampler is functioning correctly and the syringe is clean.
Sample degradation over time in the autosampler.- Analyze samples in a timely manner or use a cooled autosampler tray.
Presence of water in the sample or reagents.- Use anhydrous solvents and reagents. Store reagents properly to prevent moisture absorption.[2]
Ghost peaks Carryover from a previous injection.- Run a solvent blank after a concentrated sample.[10]- Clean the syringe and injection port.[10]
Contamination in the derivatization reagent.- Use high-purity derivatization reagents.

Experimental Protocols

Protocol 1: Derivatization of this compound using MTBSTFA
  • Sample Preparation: Evaporate an appropriate volume of the sample extract containing this compound to complete dryness under a stream of nitrogen. It is critical to remove all traces of water.

  • Derivatization Reaction:

    • Add 50 µL of MTBSTFA and 50 µL of a suitable solvent (e.g., acetonitrile, pyridine) to the dried sample.

    • Cap the vial tightly.

    • Heat the reaction mixture at 70°C for 30 minutes in a heating block or oven.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Derivatization of this compound using BSTFA + 1% TMCS
  • Sample Preparation: Follow the same procedure as in Protocol 1 to ensure a completely dry sample.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS to the dried sample.

    • Cap the vial tightly.

    • Heat the reaction mixture at 60°C for 20 minutes.[4]

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Quantitative Data Summary

Table 1: Comparison of Common Silylation Reagents for this compound Derivatization

Parameter BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)
Derivative Formed Trimethylsilyl (TMS)tert-Butyldimethylsilyl (TBDMS)
Derivative Stability Lower (more susceptible to hydrolysis)[1]Higher (more resistant to hydrolysis)[1]
Volatility of Derivative HigherLower
Common Catalyst 1% Trimethylchlorosilane (TMCS)[8]Pyridine
Typical Reaction Temp. 60-70°C[4]70-85°C
Typical Reaction Time 20-30 minutes[4]30-60 minutes
Characteristic Mass Fragments [M]+, [M-15]+, [M-89]+[5][6][M]+, [M-57]+ (often dominant), [M-131]+[5][6]

Table 2: Recommended GC-MS Parameters for Derivatized this compound Analysis

Parameter Recommended Setting
GC Column Mid-polarity capillary column (e.g., DB-5ms, HP-5ms)
Injector Temperature 250-280°C
Carrier Gas Helium
Flow Rate 1.0-1.5 mL/min (constant flow)
Oven Temperature Program Initial: 100°C, hold for 2 minRamp: 10-15°C/min to 280-300°CHold: 5-10 min
MS Transfer Line Temp. 280-300°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range 50-600 m/z

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC/MS Analysis start Start with Sample Extract dry Evaporate to Dryness (N2 Stream) start->dry add_reagent Add Derivatization Reagent (e.g., MTBSTFA) dry->add_reagent heat Heat (e.g., 70°C for 30 min) add_reagent->heat inject Inject into GC-MS heat->inject separate GC Separation inject->separate detect MS Detection separate->detect data Data Analysis detect->data

Caption: Experimental workflow for this compound derivatization and GC/MS analysis.

troubleshooting_logic cluster_peak_issues Peak-Related Issues cluster_reproducibility Reproducibility Issues cluster_solutions Potential Solutions start Problem Encountered no_peak No/Small Peak start->no_peak No signal peak_tailing Peak Tailing start->peak_tailing Asymmetric peak poor_resolution Poor Resolution start->poor_resolution Overlapping peaks variable_area Variable Peak Areas start->variable_area Inconsistent results check_dryness Ensure Sample is Dry no_peak->check_dryness optimize_deriv Optimize Derivatization (Temp, Time, Reagent) no_peak->optimize_deriv peak_tailing->optimize_deriv check_gc_system Check GC System (Liner, Column, Temp) peak_tailing->check_gc_system poor_resolution->check_gc_system variable_area->check_dryness check_injection Check Injection (Volume, Syringe) variable_area->check_injection

Caption: Troubleshooting logic for common GC/MS issues with this compound analysis.

References

minimizing ion suppression for accurate suberylglycine measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the accurate measurement of suberylglycine by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect this compound measurement?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting matrix components.[1] This leads to a decreased signal intensity, which can result in underestimation of the this compound concentration, poor reproducibility, and reduced sensitivity of the assay.[2] Common sources of ion suppression in biological matrices like plasma include salts, endogenous compounds, and phospholipids.

Q2: I am observing a lower than expected signal for this compound. How can I determine if ion suppression is the cause?

A2: A post-column infusion experiment is a definitive way to identify ion suppression.[3] In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank matrix sample is then injected. A drop in the constant baseline signal at the retention time of this compound or other eluting components indicates the presence of ion-suppressing species.[3]

Q3: My this compound peak shape is poor (e.g., tailing, splitting). Could this be related to ion suppression?

A3: While poor peak shape is often a chromatographic issue, it can be exacerbated by matrix effects.[4] Co-eluting matrix components can interfere with the ionization process, leading to inconsistent ionization across the analyte peak, which may manifest as peak distortion. It is crucial to optimize chromatographic conditions to separate this compound from the bulk of matrix components.

Q4: What are the most common sources of ion suppression when analyzing this compound in plasma?

A4: In plasma analysis, phospholipids are a major cause of ion suppression, particularly when using electrospray ionization (ESI).[5] These molecules are highly abundant in plasma and can co-extract with this compound during sample preparation, especially with simple protein precipitation methods. They often elute in the same chromatographic region as many analytes, competing for ionization and suppressing the analyte signal. Other sources include salts from buffers and endogenous metabolites.[2]

Q5: How can I minimize ion suppression during my this compound analysis?

A5: Minimizing ion suppression involves a multi-faceted approach:

  • Effective Sample Preparation: Employing more rigorous sample cleanup techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or specialized phospholipid removal products (e.g., HybridSPE) can significantly reduce matrix components.[5][6]

  • Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and regions of ion suppression is critical. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.[2]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is highly recommended. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for accurate correction during data analysis.

  • Dilution of the Sample: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[7]

  • Choice of Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[7] If your instrumentation allows, testing APCI could be a viable option.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low this compound Signal Intensity Ion suppression from co-eluting matrix components.1. Perform a post-column infusion experiment to confirm ion suppression. 2. Improve sample cleanup using SPE or LLE instead of protein precipitation. 3. Optimize chromatography to separate this compound from suppression zones. 4. Incorporate a stable isotope-labeled internal standard for this compound.
Poor Reproducibility (High %CV) Variable ion suppression between samples.1. Ensure consistent sample preparation across all samples. 2. Use a stable isotope-labeled internal standard to compensate for variability. 3. Evaluate different lots of blank matrix during method validation to assess the relative matrix effect.
Decreasing Signal Over a Run Buildup of matrix components (e.g., phospholipids) on the LC column or in the MS source.1. Implement a more effective sample preparation method to remove phospholipids. 2. Incorporate a column wash step at the end of each injection. 3. Regularly clean the mass spectrometer's ion source.
Peak Tailing or Splitting Co-elution with interfering matrix components affecting ionization.1. Adjust the chromatographic gradient to better resolve this compound. 2. Experiment with a different stationary phase (e.g., HILIC if this compound is polar). 3. Improve sample cleanup to remove the interfering species.

Data on Sample Preparation and Ion Suppression

The choice of sample preparation method has a significant impact on the level of ion suppression. The following tables summarize quantitative data on the effectiveness of different techniques.

Table 1: Comparison of Matrix Effects for Different Sample Preparation Techniques in Plasma

Sample Preparation Method Average Analyte Recovery (%) Average Matrix Effect (%) *
Protein Precipitation (PPT) >9070 (Suppression)
Liquid-Liquid Extraction (LLE) 70 ± 1016 (Suppression)
Solid-Phase Extraction (SPE) 98 ± 86 (Suppression)
HybridSPE-PPT (Phospholipid Removal) 86.7Minimal

*Matrix Effect (%) is a measure of the signal suppression or enhancement. A value of 0% indicates no matrix effect. Negative values are not possible in this calculation method, a value greater than 0 indicates the magnitude of the effect.

Source: Adapted from comparative studies on sample preparation techniques.[5][6]

Table 2: Phospholipid Removal Efficiency of Different Sample Preparation Methods

Sample Preparation Method Relative Phospholipid Removal
Protein Precipitation (PPT) Low
Liquid-Liquid Extraction (LLE) Moderate
Solid-Phase Extraction (SPE) High
HybridSPE-PPT Very High

Source: Compiled from literature on phospholipid-based matrix effects.[5]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma using UPLC-MS/MS

This protocol is adapted from established methods for acylglycine analysis and is intended as a starting point for method development.[8]

1. Sample Preparation (Solid-Phase Extraction)

  • Internal Standard Spiking: To 100 µL of plasma, add the stable isotope-labeled this compound internal standard.

  • Protein Precipitation: Add 300 µL of acetonitrile with 1% formic acid to precipitate proteins. Vortex for 1 minute.

  • Phospholipid Removal (Recommended): Use a phospholipid removal plate (e.g., HybridSPE) according to the manufacturer's instructions.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute this compound with an appropriate solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. UPLC-MS/MS Conditions

  • UPLC System: A high-pressure liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Develop a gradient to separate this compound from early-eluting salts and late-eluting phospholipids.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Determine the optimal precursor and product ions for both this compound and its stable isotope-labeled internal standard.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

1. Setup

  • Prepare a standard solution of this compound (e.g., 1 µg/mL) in the initial mobile phase.

  • Using a syringe pump and a T-connector, infuse the this compound solution into the LC eluent flow between the analytical column and the MS ion source at a low flow rate (e.g., 10 µL/min).

2. Procedure

  • Equilibrate the LC-MS system until a stable baseline signal for the infused this compound is observed.

  • Inject a prepared blank plasma sample (extracted using your current method).

  • Monitor the signal of the infused this compound throughout the chromatographic run.

3. Interpretation

  • A consistent, flat baseline indicates no significant ion suppression.

  • A dip or decrease in the baseline signal indicates regions of ion suppression. The timing of these dips corresponds to the retention times of the interfering compounds.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_spike Spike with This compound-SIL-IS plasma->is_spike ppt Protein Precipitation (Acetonitrile + Formic Acid) is_spike->ppt spe Solid-Phase Extraction (SPE) ppt->spe evap Evaporation spe->evap recon Reconstitution evap->recon uplc UPLC Separation (C18 Column) recon->uplc msms Tandem Mass Spectrometry (ESI+, MRM) uplc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for the quantitative analysis of this compound in plasma.

ion_suppression_pathway Mechanism of Ion Suppression cluster_esi Electrospray Ionization (ESI) Source analyte This compound droplet Charged Droplet analyte->droplet matrix Matrix Components (e.g., Phospholipids) matrix->droplet gas_phase Gas Phase Ions droplet->gas_phase Competition for charge & surface area ms Mass Spectrometer gas_phase->ms

Caption: The mechanism of ion suppression in the ESI source.

troubleshooting_logic start Inaccurate this compound Measurement q1 Is ion suppression suspected? start->q1 a1_yes Perform Post-Column Infusion Experiment q1->a1_yes Yes a1_no Investigate Other Causes (e.g., Standard Preparation, Instrument Performance) q1->a1_no No q2 Ion suppression confirmed? a1_yes->q2 a2_yes Improve Sample Preparation (SPE/LLE) q2->a2_yes Yes a2_no Re-evaluate Post-Column Infusion Data q2->a2_no No q3 Is a SIL-IS being used? a2_yes->q3 a3_yes Optimize Chromatography q3->a3_yes Yes a3_no Incorporate This compound-SIL-IS q3->a3_no No end Accurate Measurement a3_yes->end a3_no->end

Caption: A logical troubleshooting guide for inaccurate this compound measurement.

References

quality control measures for reliable suberylglycine testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for suberylglycine testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and troubleshooting for reliable this compound analysis.

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound testing.

Issue/Observation Potential Cause Recommended Action
No or Low this compound Peak Detected 1. Improper Sample Collection/Handling: this compound may degrade if samples are not stored correctly.[1]- Ensure urine samples are collected in sterile, preservative-free containers and frozen at -20°C until analysis.[1]
2. Inefficient Extraction: The analyte may not be effectively recovered from the urine matrix.[2][3]- Verify the pH of the urine is less than 2 before extraction.[4] - Ensure complete saturation with sodium chloride during liquid-liquid extraction.[4] - Consider alternative extraction solvents or repeat the extraction step.[2]
3. Incomplete Derivatization: For GC/MS analysis, incomplete derivatization leads to poor volatilization and detection.[4]- Ensure derivatization reagents (e.g., BSTFA) are not expired and are protected from moisture. - Optimize reaction time and temperature for derivatization.
High Background or Interfering Peaks 1. Contamination: Contamination from glassware, reagents, or the instrument can introduce interfering substances.- Use high-purity solvents and reagents. - Thoroughly clean all glassware before use. - Run a blank sample (water or solvent) to identify the source of contamination.[4]
2. Matrix Effects (LC-MS/MS): Other components in the urine can suppress or enhance the this compound signal.- Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[5] - Use a stable isotope-labeled internal standard to compensate for matrix effects.
3. Co-elution of Isomers (LC-MS/MS): Other compounds with the same mass-to-charge ratio may elute at the same time.- Optimize the chromatographic separation by adjusting the mobile phase composition, gradient, or column chemistry.[6]
Inconsistent or Non-Reproducible Results 1. Pipetting or Dilution Errors: Inaccurate pipetting can lead to variability in sample and standard concentrations.- Calibrate and regularly check the accuracy of pipettes. - Prepare fresh dilutions of standards and quality controls for each run.
2. Instrument Instability: Fluctuations in instrument performance can affect signal intensity.- Perform regular instrument maintenance and calibration. - Monitor system suitability parameters (e.g., peak shape, retention time, signal-to-noise ratio) throughout the run.
3. Variable Extraction Recovery: Inconsistent extraction efficiency between samples.- Use an internal standard added at the beginning of the sample preparation to normalize for recovery.[1]
False Positive Results 1. Dietary Interferences: Consumption of medium-chain triglycerides (MCT) can lead to elevated this compound levels.[7]- Review the patient's diet and any supplements they may be taking. A detailed clinical history is crucial.
2. Contamination of Collection Materials: External contaminants can be mistaken for endogenous this compound.- Be aware of potential contaminants, such as essential oils, on collection materials like Guthrie cards, which have been reported to cause false positives in newborn screening for related analytes.[8]
3. Presence of Structurally Similar Compounds: Other dicarboxylic acids or their glycine conjugates may be misidentified as this compound.- Utilize high-resolution mass spectrometry for more accurate mass determination. - Confirm the identity of the peak by comparing its fragmentation pattern (MS/MS) to that of a certified reference standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary clinical significance of elevated this compound levels?

A1: Elevated urinary this compound is a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder of fatty acid oxidation.[9][10][11] It can also be elevated in cases of dicarboxylic aciduria.[10]

Q2: What is the recommended method for this compound analysis?

A2: Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the quantitative analysis of this compound in urine.[5][11] LC-MS/MS is often preferred due to its high sensitivity and specificity.[5]

Q3: Why is derivatization necessary for GC/MS analysis of this compound?

A3: this compound is a polar and non-volatile molecule. Derivatization, typically silylation (e.g., with BSTFA), is required to make it more volatile and thermally stable for analysis by gas chromatography.[4]

Q4: How can I differentiate between a true positive for MCAD deficiency and a false positive due to diet?

A4: While dietary intake of MCT oil can increase this compound excretion, in MCAD deficiency, you will typically see a characteristic pattern of other elevated metabolites, including hexanoylglycine and phenylpropionylglycine.[7] Confirmatory testing, including plasma acylcarnitine analysis and molecular genetic testing for the ACADM gene, is essential for a definitive diagnosis.[9]

Q5: What are the critical quality control samples to include in each analytical run?

A5: Each run should include:

  • Blank: A sample containing no analyte to check for contamination.[4]

  • Calibration Standards: A series of known concentrations to generate a standard curve for quantification.

  • Quality Control (QC) Samples: At least two levels (low and high) of QC samples to monitor the accuracy and precision of the assay.

  • Internal Standard: A stable isotope-labeled version of this compound is ideal to add to all samples, calibrators, and QCs to account for variations in sample preparation and instrument response.[1]

Experimental Protocols

Protocol 1: Urinary this compound Analysis by GC/MS

This protocol outlines a standard method for the analysis of this compound in urine using gas chromatography-mass spectrometry.

1. Sample Preparation and Extraction:

  • Thaw frozen urine samples to room temperature.
  • Vortex samples to ensure homogeneity.
  • Transfer a specific volume of urine (e.g., normalized to creatinine concentration) to a clean glass tube.[1]
  • Add an internal standard (e.g., a stable isotope-labeled this compound).
  • Acidify the urine to a pH < 2 with 5M HCl.[4]
  • Saturate the sample with solid sodium chloride.[4]
  • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.[2]
  • Transfer the organic layer to a new tube.
  • Repeat the extraction and combine the organic layers.
  • Evaporate the solvent to dryness under a stream of nitrogen.[3]

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and pyridine.[3][4]
  • Cap the tube tightly and heat at a specified temperature (e.g., 75°C) for a defined period (e.g., 30 minutes) to allow for complete derivatization.[3]
  • Cool the sample to room temperature before analysis.

3. GC/MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC/MS system.
  • Gas Chromatography: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) with a temperature gradient to separate the analytes.
  • Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) ionization mode and scan for characteristic ions of derivatized this compound. For quantification, use selected ion monitoring (SIM) mode.

Protocol 2: Urinary this compound Analysis by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific analysis of this compound using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation:

  • Thaw frozen urine samples and vortex.
  • Add an internal standard (stable isotope-labeled this compound) to each sample.
  • Perform a sample cleanup step. This can be a simple "dilute and shoot" approach where the urine is diluted with the initial mobile phase, or a more extensive cleanup like solid-phase extraction (SPE) for cleaner samples.[5]
  • Centrifuge the samples to pellet any particulates.
  • Transfer the supernatant to an autosampler vial.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Use a C18 or other suitable reversed-phase column.
  • Employ a gradient elution with a mobile phase consisting of water with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
  • Mass Spectrometry:
  • Use an electrospray ionization (ESI) source, typically in negative ion mode.
  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
  • Define the precursor ion (the deprotonated this compound molecule) and one or more product ions (fragments of the precursor) for both this compound and its internal standard.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is acidify Acidify (pH < 2) add_is->acidify saturate Saturate with NaCl acidify->saturate extract Liquid-Liquid Extraction saturate->extract evaporate Evaporate to Dryness extract->evaporate add_bstfa Add BSTFA/Pyridine evaporate->add_bstfa heat Heat (e.g., 75°C) add_bstfa->heat gcms GC/MS Analysis heat->gcms data Data Processing gcms->data

Caption: GC/MS Workflow for this compound Analysis.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is cleanup Dilute or SPE Cleanup add_is->cleanup centrifuge Centrifuge cleanup->centrifuge transfer Transfer to Vial centrifuge->transfer lcmsms LC-MS/MS Analysis (MRM) transfer->lcmsms data Data Processing lcmsms->data

Caption: LC-MS/MS Workflow for this compound Analysis.

troubleshooting_logic start Inconsistent Results check_pipettes Calibrate Pipettes start->check_pipettes check_instrument Check Instrument Performance start->check_instrument use_is Use Internal Standard start->use_is fresh_standards Prepare Fresh Standards check_pipettes->fresh_standards check_instrument->fresh_standards use_is->fresh_standards rerun Rerun Assay fresh_standards->rerun

Caption: Troubleshooting Logic for Inconsistent Results.

References

resolving isomeric interference in suberylglycine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving isomeric interference during suberylglycine analysis.

Troubleshooting Guide

Issue: Poor Chromatographic Resolution of this compound Isomers

Question: My LC-MS/MS analysis shows a broad or shouldered peak for this compound, suggesting co-elution of isomers. How can I improve the separation?

Answer: Co-elution of this compound with its constitutional isomers is a common challenge. This compound is N-(octanedioyl)glycine. Its constitutional isomers are formed from other C8 dicarboxylic acids conjugated to glycine (e.g., methylheptanedioylglycine, ethylhexanedioylglycine). Here are several strategies to improve chromatographic resolution:

  • Optimize the Reverse-Phase LC Method:

    • Gradient Modification: A shallower gradient can increase the separation between closely eluting isomers. Experiment with reducing the rate of increase of the organic mobile phase.

    • Mobile Phase Composition: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and may resolve co-eluting peaks.[1]

    • Column Chemistry: Not all C18 columns are the same. Trying a C18 column with a different bonding density or end-capping, or switching to a phenyl-hexyl or embedded polar group column can introduce different separation mechanisms.

  • Consider Alternative Chromatographic Modes:

    • Hydrophilic Interaction Chromatography (HILIC): For polar molecules like this compound, HILIC can provide better retention and selectivity compared to reverse-phase chromatography.[2][3][4][5][6] A typical HILIC mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous buffer.

  • Chemical Derivatization:

    • Derivatizing the carboxylic acid groups can alter the polarity and chromatographic behavior of the isomers, potentially leading to better separation.[7][8][9] For instance, derivatization with a reagent like dimethylaminophenacyl bromide (DmPABr) can reverse the polarity and improve separation on a reverse-phase column.[7]

Issue: Inaccurate Quantification Due to Isobaric Interference

Question: I have resolved the major this compound peak, but I suspect there's still isobaric interference affecting my quantification. How can I confirm and mitigate this?

Answer: Isobaric interference occurs when different compounds have the same nominal mass-to-charge ratio (m/z). While chromatography is the primary tool to separate these, additional mass spectrometric techniques can provide further resolution and confirmation.

  • High-Resolution Mass Spectrometry (HRMS): If you are using a nominal mass instrument (e.g., a triple quadrupole), switching to an HRMS instrument (e.g., Orbitrap, TOF) can resolve compounds with very small mass differences.

  • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. This technique can separate isomeric compounds that are not resolved by chromatography alone.[10][11][12][13][14] Coupling LC with IMS-MS provides an additional dimension of separation.

  • Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis:

    • Carefully examine the fragmentation patterns of your analyte peak. Constitutional isomers, while having the same parent mass, may produce different fragment ions or different relative abundances of fragment ions upon collision-induced dissociation (CID).

    • Develop a multiple reaction monitoring (MRM) method with specific transitions for this compound and its potential isomers, if known standards are available.

Frequently Asked Questions (FAQs)

Q1: What are the likely constitutional isomers of this compound?

This compound is derived from suberic acid (octanedioic acid), a straight-chain eight-carbon dicarboxylic acid. Constitutional isomers of this compound would be glycine conjugates of other C8 dicarboxylic acids. These have the same molecular formula (C10H17NO5) but different structures.[15][16] Examples include:

  • Methylheptanedioic acid isomers conjugated with glycine.

  • Ethylhexanedioic acid isomers conjugated with glycine.

  • Dimethylpentanedioic acid isomers conjugated with glycine.

Q2: What is the best analytical method to avoid isomeric interference in this compound analysis from the start?

For the most robust separation of this compound and its isomers, a multi-dimensional approach is recommended. Combining Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique.[17][18] For challenging separations, coupling this with ion mobility spectrometry (LC-IMS-MS) would provide the highest degree of confidence in isomer resolution.

Q3: Can chiral chromatography be used to separate this compound isomers?

Chiral chromatography is used to separate enantiomers (mirror-image isomers).[19][20][21][22][23] While this compound itself is not chiral, some of its constitutional isomers (e.g., those derived from substituted dicarboxylic acids) could be. If you are trying to separate enantiomers of an isomeric acylglycine, then a chiral column or a chiral additive in the mobile phase would be necessary.

Q4: Are there any derivatization methods that can help in separating dicarboxylic acid isomers like those that form this compound?

Yes, derivatization can significantly aid in the separation of dicarboxylic acid isomers.[7][8][9] A common strategy is to derivatize the carboxyl groups to reduce polarity and improve chromatographic performance on reverse-phase columns. One such method involves using dimethylaminophenacyl bromide (DmPABr) which reacts with the carboxylic acid groups.[7] This not only improves separation but can also enhance ionization efficiency in the mass spectrometer.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Acylglycine Analysis (Adapted for this compound)

This protocol is based on established methods for acylglycine analysis and is a good starting point for method development.[17][18]

  • Sample Preparation (from Urine):

    • Thaw urine samples at room temperature.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulate matter.

    • Take 50 µL of the supernatant and add 50 µL of an internal standard solution (e.g., deuterated this compound).

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • UPLC Conditions:

    • Column: A C18 column with good retention for polar compounds (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 2% B

      • 1-8 min: ramp to 98% B

      • 8-9 min: hold at 98% B

      • 9-10 min: return to 2% B and re-equilibrate.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound (C10H17NO5, MW: 231.25):

      • Precursor Ion (Q1): m/z 232.1

      • Product Ion (Q3): A common fragment for acylglycines is the glycine immonium ion at m/z 76.1. Other product ions should be determined by infusing a this compound standard.

Protocol 2: Derivatization of Dicarboxylic Acylglycines for Enhanced Separation

This protocol is based on the derivatization of dicarboxylic acids using DmPABr.[7]

  • Sample Preparation and Extraction:

    • Follow the sample preparation steps as in Protocol 1 to obtain the dried extract.

    • Reconstitute the extract in 100 µL of acetonitrile.

  • Derivatization Reaction:

    • To the reconstituted extract, add 20 µL of 50 mg/mL DmPABr in acetonitrile and 20 µL of 10% diisopropylethylamine (DIPEA) in acetonitrile.

    • Vortex and incubate at 60°C for 30 minutes in a water bath.

    • Quench the reaction by adding 10 µL of 1% formic acid in acetonitrile.

    • The sample is now ready for LC-MS/MS analysis. The derivatized this compound will have a higher molecular weight and be less polar.

  • LC-MS/MS Analysis:

    • Use a standard C18 column and a gradient with a higher initial organic phase percentage due to the increased hydrophobicity of the derivatized analyte.

    • The MRM transitions will need to be re-optimized for the derivatized this compound.

Quantitative Data Summary

The following table summarizes typical analytical parameters for acylglycine analysis by LC-MS/MS, which can be used as a benchmark for method development for this compound.

AnalyteRetention Time (min)MRM Transition (m/z)LLOQ (µM)Linearity (r²)
Tiglylglycine2.5158.1 -> 83.10.05>0.99
Propionylglycine1.8132.1 -> 76.10.1>0.99
Hexanoylglycine4.2174.1 -> 76.10.01>0.99
This compound Expected ~5-6232.1 -> 76.1Expected <0.1Expected >0.99

Note: The values for this compound are estimates based on its structure and typical performance of the assay for similar compounds.

Visualizations

experimental_workflow Experimental Workflow for Resolving Isomeric Interference cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip evaporate Evaporate to Dryness protein_precip->evaporate reconstitute Reconstitute evaporate->reconstitute lc_ms UPLC-MS/MS Analysis reconstitute->lc_ms data_review Data Review lc_ms->data_review co_elution Co-elution Observed? data_review->co_elution optimize_lc Optimize LC Method (Gradient, Column) co_elution->optimize_lc Yes end Quantification Complete co_elution->end No hilic Try HILIC optimize_lc->hilic derivatize Chemical Derivatization optimize_lc->derivatize ims Consider Ion Mobility optimize_lc->ims

Caption: Workflow for identifying and resolving isomeric interference in this compound analysis.

logical_relationship Decision Tree for Method Selection cluster_advanced Advanced Options start Goal: Analyze this compound isomers Are Isomers a Concern? start->isomers standard_lcms Standard UPLC-MS/MS isomers->standard_lcms No advanced_methods Advanced Separation Techniques isomers->advanced_methods Yes lc_optimization Extensive LC Optimization advanced_methods->lc_optimization hilic HILIC advanced_methods->hilic derivatization Derivatization advanced_methods->derivatization ion_mobility LC-IMS-MS advanced_methods->ion_mobility

Caption: Decision tree for selecting an appropriate analytical method for this compound.

References

Technical Support Center: The Impact of Diet on Urinary Suberylglycine Levels in Healthy Individuals

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information regarding the influence of dietary factors on urinary suberylglycine levels in control subjects. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured in urine?

A1: this compound is a metabolite formed in the body through the conjugation of suberic acid, a dicarboxylic acid, with the amino acid glycine. It is typically present in very low concentrations in the urine of healthy individuals. Elevated levels of urinary this compound are a key diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. However, its levels can also be influenced by dietary factors in individuals without this condition.

Q2: How does diet impact urinary this compound levels in healthy control subjects?

A2: Dietary intake of certain types of fats can influence the metabolic pathways that produce the precursors to this compound. Specifically, diets rich in medium-chain triglycerides (MCTs) have been shown to increase the urinary excretion of this compound in healthy individuals. This is because MCTs can lead to an increased production of dicarboxylic acids, including suberic acid, through a process called omega-oxidation.

Q3: Is there a baseline or "normal" range for urinary this compound in healthy individuals?

A3: Establishing a definitive "normal" range is challenging as levels can be influenced by diet. However, clinical laboratories have established reference intervals for urinary acylglycines. For instance, one laboratory provides a reference range for this compound, although the specific dietary conditions of the reference population are not detailed. It is crucial for researchers to establish their own baseline levels within their specific study population and dietary controls.

Q4: We are seeing elevated this compound in our control group. What could be the cause?

A4: If you observe unexpectedly high levels of this compound in your control subjects, consider the following potential dietary influences:

  • Medium-Chain Triglyceride (MCT) Consumption: Check for any dietary protocols that include MCT oil or foods rich in MCTs, such as coconut oil. Even nutritional supplements can contain MCTs.

  • High-Fat Diets: While less pronounced than with MCTs, a general high-fat diet may also lead to a modest increase in dicarboxylic acid excretion.

  • Fasting: Although primarily a concern in individuals with metabolic disorders, prolonged fasting can alter fatty acid metabolism and potentially influence dicarboxylic acid levels.

Q5: How can we minimize dietary-induced variations in urinary this compound in our control group?

A5: To minimize variability, it is recommended to implement a standardized dietary protocol for all control subjects for a defined period before and during urine collection. This may include:

  • Avoiding MCT-containing foods and supplements.

  • Providing a controlled diet with a consistent macronutrient composition.

  • Ensuring regular meal patterns to avoid prolonged fasting.

Quantitative Data on Dietary Impact

While specific studies providing a direct quantitative comparison of urinary this compound in healthy controls on varied diets are limited, the available data strongly indicates a significant effect of MCTs. The following table summarizes the key findings.

Dietary FactorAnalyteObserved Effect in Controls/Non-Diseased IndividualsQuantitative Data (mmol/mol creatinine)Source
Standard Diet (Baseline) This compoundPresent at low or undetectable levels.Reference ranges are established by clinical labs but are not diet-specific.[1]
Medium-Chain Triglyceride (MCT) Supplementation This compoundIncreased excretion. The range of values can be wide and may overlap with levels seen in asymptomatic individuals with MCAD deficiency.Specific mean and standard deviation for a control group on an MCT diet are not readily available in the literature.[2]
Medium-Chain Triglyceride (MCT) Diet vs. Long-Chain Triglyceride (LCT) Diet Suberic Acid (precursor to this compound)55-fold increase in urinary excretion during the MCT diet compared to the LCT diet in patients with non-insulin-dependent diabetes.Data is for a patient population but indicates a strong dietary effect.[3]

Metabolic Pathway

The following diagram illustrates the metabolic pathway leading to the formation of this compound, primarily through the omega-oxidation of fatty acids.

fatty_acid_oxidation cluster_diet Dietary Intake cluster_metabolism Metabolic Pathway cluster_excretion Excretion Medium-Chain_Fatty_Acids Medium-Chain Triglycerides (MCTs) Omega_Oxidation Omega (ω)-Oxidation in Endoplasmic Reticulum Medium-Chain_Fatty_Acids->Omega_Oxidation Increased Substrate Suberic_Acid Suberic Acid (a dicarboxylic acid) Omega_Oxidation->Suberic_Acid Glycine_Conjugation Glycine Conjugation (Glycine-N-acylase) Suberic_Acid->Glycine_Conjugation This compound This compound Glycine_Conjugation->this compound Urine Urinary Excretion This compound->Urine

Figure 1. Simplified pathway of this compound formation.

Experimental Protocols

Protocol: Quantitative Analysis of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework. Specific parameters should be optimized in your laboratory.

1. Sample Collection and Preparation:

  • Collect a random or 24-hour urine sample in a sterile, preservative-free container.

  • Store samples at -20°C or lower until analysis.

  • Thaw samples and centrifuge to remove any particulate matter.

  • Measure the creatinine concentration of the urine sample to normalize the results. An aliquot of urine equivalent to a specific amount of creatinine (e.g., 1 µmol) is typically used for analysis.

2. Internal Standard Addition:

  • Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound or another non-endogenous acylglycine) to the urine aliquot. This is crucial for accurate quantification.

3. Extraction:

  • Acidify the urine sample (e.g., with HCl) to a pH of approximately 1.

  • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. Vortex the mixture and centrifuge to separate the phases.

  • Carefully transfer the organic (upper) layer to a clean tube. Repeat the extraction process to ensure complete recovery.

  • Dry the pooled organic extracts under a stream of nitrogen gas.

4. Derivatization:

  • To make the organic acids volatile for GC analysis, a derivatization step is necessary.

  • Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

  • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined time to allow for the formation of trimethylsilyl (TMS) derivatives.

5. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Gas Chromatography (GC) Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Mode: Split or splitless.

    • Oven Temperature Program: Start at a low temperature (e.g., 70-100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) to elute all compounds.

  • Mass Spectrometry (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Can be either full scan to identify all compounds or Selected Ion Monitoring (SIM) for higher sensitivity and specificity in quantifying known compounds like this compound.

6. Data Analysis and Quantification:

  • Identify the this compound peak based on its retention time and mass spectrum compared to a known standard.

  • Quantify the amount of this compound by comparing the peak area of the analyte to the peak area of the internal standard.

  • Normalize the final concentration to the creatinine concentration of the urine sample (e.g., in mmol/mol creatinine).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in this compound levels within the control group. 1. Undisclosed dietary differences (e.g., use of MCT oil).2. Inconsistent sample collection times.3. Variations in hydration status.1. Implement a strict, standardized diet for all subjects.2. Collect samples at the same time of day for all participants.3. Normalize results to urinary creatinine to account for dilution.
No detectable this compound in any samples. 1. this compound levels are below the limit of detection of the assay.2. Inefficient extraction or derivatization.3. Degradation of the analyte during storage or processing.1. Optimize the sensitivity of the GC-MS method (e.g., use SIM mode).2. Review and optimize the extraction and derivatization protocols.3. Ensure proper sample storage (-20°C or colder) and minimize freeze-thaw cycles.
Interfering peaks co-eluting with this compound. 1. Presence of other compounds with similar chemical properties.2. Contamination from sample collection containers or reagents.1. Adjust the GC temperature program to improve chromatographic separation.2. Use high-purity solvents and reagents and run blank samples to identify sources of contamination.

References

Technical Support Center: Suberylglycine Stability in Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of suberylglycine in stored urine samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the stability of this compound in stored urine samples?

A1: The primary factor affecting the stability of this compound and other acylglycines in urine is storage temperature.[1] To ensure the integrity of the sample, it is crucial to store it at the correct temperature immediately after collection.

Q2: What is the recommended storage temperature for urine samples intended for this compound analysis?

A2: For long-term storage, urine samples should be frozen. The preferred storage condition is frozen, under which specimens are stable for up to 416 days.[2] Studies on the broader urinary metabolome confirm that storage at -20°C provides good overall stability for long periods, comparable to -80°C.[1]

Q3: How long can I store urine samples in the refrigerator before analysis?

A3: Urine specimens can be stored refrigerated for up to 9 days.[2] However, for periods longer than 24-48 hours, freezing is strongly recommended to minimize changes in the metabolic profile.[3]

Q4: Is a preservative necessary for storing urine samples for this compound analysis?

A4: No, a preservative is not required for the quantitative analysis of acylglycines, including this compound.[2][4] The most critical factor for stability is maintaining the proper storage temperature.

Q5: How many times can I freeze and thaw a urine sample without affecting this compound levels?

A5: While specific data on this compound is limited, it is a general best practice in metabolomics to minimize freeze-thaw cycles.[5] Repeated freeze-thaw cycles can lead to the degradation of various metabolites in urine.[6][7] It is advisable to aliquot urine samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound levels in a known positive sample. Sample degradation due to improper storage.Verify that the sample was stored at frozen temperatures immediately after collection. For future collections, ensure adherence to the recommended storage protocols.
Multiple freeze-thaw cycles.Aliquot urine samples into single-use volumes before the initial freezing to avoid repeated thawing.
High variability in this compound concentrations across different aliquots of the same sample. Inadequate mixing of the urine sample before aliquoting.Before aliquoting, ensure the entire urine sample is thoroughly but gently mixed to ensure homogeneity.
Pre-analytical errors during collection.Standardize the urine collection procedure. Use clean, sterile containers and process the samples consistently.
Interference or unexpected peaks in the analytical results. Bacterial contamination of the urine sample.Although no preservative is needed, ensure sterile collection procedures are followed. If samples must be stored at room temperature for a short period, do so for the briefest time possible before freezing.[3]
Use of preservatives.Avoid using preservatives unless specifically validated for your analytical method, as they can interfere with the analysis. For acylglycine analysis, no preservative is recommended.[2][4]

Data on this compound Stability in Urine

The following table summarizes the known stability of acylglycines (including this compound) in urine under different storage conditions, based on clinical laboratory guidelines.

Storage ConditionTemperatureDuration of StabilityPreservative
Frozen (Preferred) -20°C or -80°CUp to 416 daysNot Required
Refrigerated 4°CUp to 9 daysNot Required

Experimental Protocols

Protocol for Urine Sample Collection and Storage
  • Collection: Collect a random urine specimen in a sterile, preservative-free container.[2][4] A first morning void is often preferred for metabolic studies to reduce variability.

  • Volume: A minimum of 4 mL of urine is typically required for analysis, with 10 mL being a standard collection volume.[2]

  • Initial Handling: If not processed immediately, the sample should be refrigerated at 4°C.

  • Aliquoting: Thoroughly mix the urine sample. To avoid multiple freeze-thaw cycles, aliquot the sample into smaller, single-use volumes (e.g., 1-2 mL) in appropriately labeled cryovials.

  • Storage: For long-term storage, freeze the aliquots at -20°C or -80°C. Frozen samples are stable for up to 416 days.[2] For short-term storage, samples can be refrigerated at 4°C for up to 9 days.[2]

Protocol for Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a generalized protocol based on methods for acylglycine analysis. Specific parameters may need optimization.

  • Internal Standard: Add an appropriate stable isotope-labeled internal standard for this compound to a defined volume of urine.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the acylglycines from the urine matrix.

  • Derivatization: Convert the non-volatile acylglycines into volatile derivatives suitable for GC-MS analysis. This is a critical step for accurate quantification.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different acylglycines, and the mass spectrometer provides detection and quantification.

  • Quantification: Determine the concentration of this compound by comparing the peak area of the analyte to that of the internal standard.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_storage Sample Storage cluster_analysis Sample Analysis Collect Collect Urine Mix Thoroughly Mix Collect->Mix Aliquot Aliquot into Cryovials Mix->Aliquot ShortTerm Refrigerate (≤ 9 days at 4°C) Aliquot->ShortTerm Short-term LongTerm Freeze (≤ 416 days at -20°C / -80°C) Aliquot->LongTerm Long-term Thaw Thaw Sample ShortTerm->Thaw LongTerm->Thaw Analyze Analyze (e.g., GC-MS) Thaw->Analyze

Caption: Recommended workflow for urine sample handling and storage to ensure this compound stability.

troubleshooting_logic Start Inaccurate this compound Results Storage Was the sample frozen promptly? Start->Storage FreezeThaw Were there multiple freeze-thaw cycles? Storage->FreezeThaw Yes Solution1 Re-evaluate storage protocol. Store frozen immediately. Storage->Solution1 No Mixing Was the sample mixed before aliquoting? FreezeThaw->Mixing No Solution2 Aliquot samples before freezing. FreezeThaw->Solution2 Yes Preservative Was a preservative used? Mixing->Preservative Yes Solution3 Ensure thorough mixing before aliquoting. Mixing->Solution3 No Solution4 Avoid preservatives for acylglycine analysis. Preservative->Solution4 Yes

Caption: A troubleshooting flowchart for investigating inaccurate this compound measurements.

References

Validation & Comparative

A Comparative Guide to Suberylglycine and Hexanoylglycine as Biomarkers for MCAD Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of suberylglycine and hexanoylglycine as urinary biomarkers for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited disorder of fatty acid metabolism. This document summarizes quantitative data, details experimental protocols for biomarker detection, and illustrates the relevant biochemical pathways.

Introduction to MCAD Deficiency and Biomarkers

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy.[1] This impairment leads to the accumulation of specific acyl-CoA esters, which are then metabolized into acylglycines and excreted in the urine. The detection and quantification of these acylglycines, particularly hexanoylglycine and this compound, are crucial for the diagnosis of MCAD deficiency, especially in newborn screening programs.[2]

Performance Comparison: this compound vs. Hexanoylglycine

Both this compound and hexanoylglycine are elevated in the urine of individuals with MCAD deficiency. However, studies have shown that hexanoylglycine is a more specific and reliable diagnostic marker. The levels of urinary hexanoylglycine and phenylpropionylglycine have been found to be significantly increased in all tested samples from patients with MCAD deficiency, clearly distinguishing them from healthy controls.[3] While urinary this compound is also elevated in patients, its concentration can overlap with that of normal controls, particularly those on diets containing medium-chain triglycerides (MCT).[3] This makes hexanoylglycine a more robust biomarker for MCAD deficiency.

Quantitative Data Summary

The following table summarizes the urinary concentrations of hexanoylglycine and this compound in individuals with MCAD deficiency compared to control groups, as reported in the literature.

BiomarkerPatient GroupConcentration Range (µg/mg of creatinine)Control GroupConcentration Range (µg/mg of creatinine)Reference
Hexanoylglycine MCAD Deficiency (acute)20 - 600Healthy Controls1 - 2[4]
MCAD Deficiency (asymptomatic)3 - 170[4]
This compound MCAD DeficiencyElevatedHealthy ControlsVariable, can overlap with asymptomatic MCAD patients, especially with MCT diet[3]

Experimental Protocols

The gold standard for the quantitative analysis of urinary acylglycines is stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Experimental Method: Urinary Acylglycine Analysis by LC-MS/MS

Objective: To accurately quantify the concentrations of hexanoylglycine and this compound in urine samples.

Principle: This method utilizes stable isotope-labeled internal standards for each analyte to ensure high accuracy and precision. The urine sample is first subjected to a sample preparation procedure to isolate the acylglycines. The prepared sample is then injected into a liquid chromatography system to separate the different acylglycines. The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification.

Materials and Reagents:

  • Urine sample

  • Internal standards (e.g., [¹³C₂]glycine-labeled hexanoylglycine and this compound)

  • Solid-phase extraction (SPE) cartridges

  • Solvents for SPE (e.g., methanol, water)

  • Derivatization agent (if necessary)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the sample to remove any particulate matter.

    • Add a known amount of the stable isotope-labeled internal standards to a specific volume of the urine supernatant.

    • Perform solid-phase extraction (SPE) to isolate the acylglycines from the urine matrix. This typically involves conditioning the SPE cartridge, loading the sample, washing away interfering substances, and eluting the acylglycines.

    • The eluted sample may be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis. Derivatization may be performed at this stage to improve chromatographic separation and ionization efficiency.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject the prepared sample onto a reverse-phase LC column.

      • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization.

    • Tandem Mass Spectrometry (MS/MS):

      • Use an electrospray ionization (ESI) source in positive or negative ion mode.

      • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each analyte and its internal standard, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity.

      • The MRM transitions for hexanoylglycine, this compound, and their respective internal standards are optimized prior to analysis.

  • Data Analysis:

    • Integrate the peak areas for the native analytes and their corresponding internal standards.

    • Calculate the ratio of the peak area of the native analyte to the peak area of its internal standard.

    • Generate a calibration curve using known concentrations of the analytes and their internal standards.

    • Determine the concentration of each acylglycine in the urine sample by comparing its peak area ratio to the calibration curve.

    • Normalize the final concentration to the creatinine concentration of the urine sample to account for variations in urine dilution.

Quality Control:

  • Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to monitor the accuracy and precision of the assay.

  • The results of the QC samples should fall within predefined acceptance criteria.

Signaling Pathways and Experimental Workflows

Biochemical Pathway of Hexanoylglycine and this compound Formation in MCAD Deficiency

In a healthy individual, medium-chain fatty acids are broken down through β-oxidation in the mitochondria to produce energy. MCAD is a key enzyme in this process. In MCAD deficiency, the block in β-oxidation leads to the accumulation of medium-chain acyl-CoAs, primarily hexanoyl-CoA. This accumulated hexanoyl-CoA is then conjugated with glycine to form hexanoylglycine. Furthermore, the blockage of β-oxidation leads to an upregulation of an alternative pathway called ω-oxidation, which occurs in the endoplasmic reticulum. This pathway converts medium-chain fatty acids into dicarboxylic acids, such as suberic acid. Suberic acid is then activated to suberyl-CoA and subsequently conjugated with glycine to form this compound.

MCAD_Deficiency_Pathway MCFA Medium-Chain Fatty Acids MC_Acyl_CoA Medium-Chain Acyl-CoA MCFA->MC_Acyl_CoA Hexanoyl_CoA Hexanoyl-CoA MC_Acyl_CoA->Hexanoyl_CoA Beta_Oxidation β-Oxidation MC_Acyl_CoA->Beta_Oxidation Omega_Oxidation ω-Oxidation (Upregulated) MC_Acyl_CoA->Omega_Oxidation MCAD MCAD (Deficient) Hexanoyl_CoA->MCAD Blocked Hexanoylglycine Hexanoylglycine (Excreted in Urine) Hexanoyl_CoA->Hexanoylglycine + Beta_Oxidation->MCAD ... Energy Energy (Acetyl-CoA) MCAD->Energy Normal Function Glycine1 Glycine Glycine1->Hexanoylglycine Dicarboxylic_Acids Dicarboxylic Acids (e.g., Suberic Acid) Omega_Oxidation->Dicarboxylic_Acids Suberyl_CoA Suberyl-CoA Dicarboxylic_Acids->Suberyl_CoA This compound This compound (Excreted in Urine) Suberyl_CoA->this compound + Glycine2 Glycine Glycine2->this compound

Caption: Biochemical pathway in MCAD deficiency.

Experimental Workflow for Biomarker Analysis

The following diagram illustrates the typical workflow for the analysis of urinary acylglycines from sample collection to data interpretation.

Experimental_Workflow Sample_Collection Urine Sample Collection Sample_Prep Sample Preparation (Internal Standard Addition, Solid-Phase Extraction) Sample_Collection->Sample_Prep LC_Separation LC Separation (Reverse-Phase Chromatography) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (Multiple Reaction Monitoring) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis Interpretation Clinical Interpretation (Comparison to Reference Ranges) Data_Analysis->Interpretation

Caption: Workflow for urinary acylglycine analysis.

References

A Comparative Analysis of Suberylglycine Levels in Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Suberylglycine, an N-acylglycine, serves as a secondary metabolite for suberyl-CoA, a dicarboxylic acyl-CoA. Its urinary excretion can be elevated in several inborn errors of metabolism, particularly those impacting mitochondrial fatty acid β-oxidation. This guide provides a comparative overview of this compound levels across various metabolic disorders, supported by experimental data and detailed methodologies.

Quantitative Comparison of Urinary this compound Levels

The following table summarizes the reported urinary this compound concentrations in several inborn errors of metabolism. It is important to note that obtaining a direct, comprehensive comparison of this compound levels across all disorders is challenging due to variations in patient populations, metabolic state at the time of sample collection (asymptomatic vs. acute crisis), and analytical methodologies.

Inborn Error of MetabolismTypical Urinary this compound Levels (µmol/mmol creatinine)Key Observations
Healthy Controls < 4Generally low or undetectable.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency 4 - 13 (in asymptomatic individuals)Levels can be significantly elevated, although there may be some overlap with healthy controls, especially those on a diet containing medium-chain triglycerides.[1][2] Other acylglycines, such as hexanoylglycine, are more specific markers.
Glutaric Aciduria Type II (Multiple Acyl-CoA Dehydrogenase Deficiency - MADD) Data not consistently reported, but general elevation of multiple acylglycines is characteristic.The urinary organic acid profile is complex, with the excretion of various dicarboxylic acids and other acylglycines.[3][4][5]
Ethylmalonic Encephalopathy Not typically a prominent marker.Characterized by the elevation of C4-C6 acylglycines, particularly isobutyrylglycine and 2-methylbutyrylglycine.[6][7][8][9]
Propionic Acidemia Not a characteristic finding.The hallmark urinary metabolites are propionylglycine and tiglylglycine.[10][11]

Note: The provided ranges are indicative and can vary significantly between individuals and with clinical status.

Metabolic Pathway Disruption and Acylglycine Formation

In several inborn errors of metabolism, a deficiency in a specific enzyme involved in fatty acid oxidation leads to the accumulation of acyl-CoA intermediates. These acyl-CoAs can then be conjugated with glycine by the enzyme glycine N-acyltransferase to form the corresponding acylglycines, which are then excreted in the urine. This process represents a detoxification pathway for the accumulated acyl-CoAs.

Simplified Metabolic Pathway of Fatty Acid Oxidation and Acylglycine Formation cluster_disorders Inborn Errors of Metabolism FattyAcids Fatty Acids AcylCoA Acyl-CoA FattyAcids->AcylCoA FAO Fatty Acid β-Oxidation AcylCoA->FAO GNAT Glycine N-acyltransferase AcylCoA->GNAT Accumulated Acyl-CoA AcetylCoA Acetyl-CoA FAO->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Glycine Glycine Glycine->GNAT Acylglycine Acylglycine (e.g., this compound) GNAT->Acylglycine Urine Urinary Excretion Acylglycine->Urine MCAD MCAD Deficiency MCAD->FAO Block MADD Glutaric Aciduria Type II (MADD) MADD->FAO Block EE Ethylmalonic Encephalopathy EE->FAO Block

Caption: Disruption of fatty acid oxidation leads to acyl-CoA accumulation and acylglycine formation.

Experimental Protocols for this compound Measurement

The quantification of this compound and other acylglycines in urine is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of urinary organic acids, including acylglycines.

Sample Preparation and Derivatization:

  • Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂]this compound) is added to a measured volume of urine.

  • Extraction: The organic acids are extracted from the urine sample using an organic solvent, such as ethyl acetate. This step is often repeated to ensure complete extraction.

  • Evaporation: The organic solvent is evaporated to dryness under a stream of nitrogen.

  • Derivatization: The dried residue is chemically modified to increase the volatility and thermal stability of the analytes for GC analysis. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This process replaces active hydrogen atoms with trimethylsilyl (TMS) groups.

GC-MS Analysis:

  • Gas Chromatograph: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the different compounds based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometer: As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

  • Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic ions to the peak area of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of acylglycines and is often the preferred method.

Sample Preparation:

  • Internal Standard Addition: A stable isotope-labeled internal standard is added to the urine sample.

  • Dilution: The urine sample is typically diluted with a solvent compatible with the LC mobile phase.

  • Filtration/Centrifugation: The sample is filtered or centrifuged to remove particulate matter that could interfere with the analysis.

LC-MS/MS Analysis:

  • Liquid Chromatograph: The prepared sample is injected into the LC system. The analytes are separated on a chromatographic column (e.g., a C18 reversed-phase column) based on their differential partitioning between the mobile phase and the stationary phase.

  • Tandem Mass Spectrometer:

    • Ionization: As the compounds elute from the LC column, they are ionized, typically using electrospray ionization (ESI).

    • First Mass Analyzer (Q1): This selects the precursor ion (the ionized this compound molecule).

    • Collision Cell (q2): The selected precursor ion is fragmented by collision with an inert gas.

    • Second Mass Analyzer (Q3): This separates the resulting product ions.

  • Quantification: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. The ratio of the analyte's signal to the internal standard's signal is used for accurate quantification.

General Workflow for Acylglycine Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample IS Add Internal Standard Urine->IS Extraction Extraction/ Dilution IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Chromatography Chromatography (GC or LC) Extraction->Chromatography Derivatization->Chromatography MS Mass Spectrometry (MS or MS/MS) Chromatography->MS Data Data Analysis & Quantification MS->Data

Caption: A generalized workflow for the analysis of urinary acylglycines.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Suberylglycine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method for the quantification of suberylglycine, a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. The performance of a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is compared with a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. This guide is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, ensuring data accuracy, reliability, and regulatory compliance.

Executive Summary

The quantification of this compound is crucial for the diagnosis and monitoring of MCAD deficiency, an inherited metabolic disorder. The validation of analytical methods used for this purpose is paramount to guarantee the quality and reliability of the generated data. This guide presents a detailed comparison of two prominent analytical techniques: a novel UPLC-MS/MS method and a conventional GC-MS method. The UPLC-MS/MS method demonstrates superior sensitivity and a wider linear range, while the GC-MS method, though less sensitive, offers a robust and well-established alternative. The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the UPLC-MS/MS and GC-MS methods for this compound quantification.

Validation ParameterUPLC-MS/MS MethodGC-MS Method
Linearity Range 0.005 - 25.0 µM[1]Not explicitly stated for this compound; general method demonstrates linearity.
Lower Limit of Quantitation (LLOQ) 1 - 5 nM[2]Not explicitly stated for this compound.
Accuracy (% Recovery) < 15% Relative Error (RE)[2]< ± 20% Bias (general method for related analytes)[3]
Precision (% CV) < 15% Coefficient of Variation (CV)[2]< 20% Relative Standard Deviation (RSD) (general method for related analytes)[3]
Sample Matrix Urine, Dried Blood Spots (DBS)[1][2]Urine
Derivatization Required Yes (Isotope Labeling)[2]Yes (Esterification and Amidation)[3]
Ion Suppression Minimal (2 - 10%)[1]Not explicitly stated.

Experimental Protocols

UPLC-MS/MS Method for this compound Quantification in Urine

This protocol is based on a sensitive and robust method utilizing isotope labeling for enhanced detection.[2]

1. Sample Preparation:

  • Aliquots of urine samples are spiked with a stable isotope-labeled internal standard for this compound.
  • Acylglycines are chemically labeled using p-dimethylaminophenacyl (DmPA) bromide to improve detection sensitivity.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation: Labeled acylglycines are separated using a UPLC system with a suitable reversed-phase column. A gradient elution with an appropriate mobile phase (e.g., acetonitrile and water with formic acid) is employed.
  • Mass Spectrometry Detection: The eluent is introduced into a tandem mass spectrometer operating in the positive ion detection mode. Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of the derivatized this compound and its internal standard.

3. Data Analysis:

  • Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
  • The concentration of this compound in the unknown samples is determined from the calibration curve.

GC-MS Method for Acylglycine Quantification in Urine

This protocol outlines a general procedure for the analysis of acylglycines, which can be adapted for this compound.[3]

1. Sample Preparation:

  • Urine samples are first evaporated to dryness.
  • A two-step derivatization process is performed:
  • Esterification: The dried residue is treated with 2 M HCl in methanol at 80°C for 60 minutes.
  • Amidation: The sample is then reacted with pentafluoropropionic anhydride in ethyl acetate at 65°C for 30 minutes.
  • The resulting methyl ester-pentafluoropropionyl (Me-PFP) derivatives are reconstituted in a buffer and extracted with toluene.

2. GC-MS Analysis:

  • Gas Chromatography: A 1 µL aliquot of the toluene extract is injected into the GC-MS system in splitless mode. The separation is achieved on a suitable capillary column with a programmed temperature gradient.
  • Mass Spectrometry: The mass spectrometer is operated in the negative-ion chemical ionization (NICI) mode. Data is acquired in the scan mode, and quantification is performed using selected-ion monitoring (SIM).

3. Data Analysis:

  • Quantification is based on the peak areas of the characteristic ions of the derivatized this compound relative to an internal standard.

Mandatory Visualization

Analytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of a new analytical method for biomarker quantification, ensuring its suitability for the intended purpose.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Sample Analysis & Ongoing Monitoring A Define Analytical Requirements (Analyte, Matrix, Sensitivity) B Select Analytical Technique (e.g., LC-MS/MS, GC-MS) A->B C Optimize Method Parameters (Sample Prep, Chromatography, MS) B->C D Prepare & Qualify Reagents (Standards, QCs) C->D E Initial Performance Evaluation D->E F Accuracy E->F G Precision (Repeatability & Intermediate) E->G H Selectivity & Specificity E->H I Sensitivity (LOD & LLOQ) E->I J Linearity & Range E->J K Stability (Freeze-Thaw, Bench-Top, Long-Term) E->K L Routine Sample Analysis F->L G->L H->L I->L J->L K->L M Incurred Sample Reanalysis (ISR) L->M

Caption: Workflow for the validation of a new analytical method.

Signaling Pathway Context: this compound Formation in MCAD Deficiency

The following diagram illustrates the metabolic pathway leading to the accumulation of this compound in individuals with MCAD deficiency.

MCAD_Deficiency_Pathway FattyAcids Medium-Chain Fatty Acids AcylCoA Medium-Chain Acyl-CoA FattyAcids->AcylCoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) AcylCoA->MCAD SuberylCoA Suberyl-CoA (and other dicarboxylic acyl-CoAs) AcylCoA->SuberylCoA Alternative Pathway (ω-oxidation) BetaOxidation β-Oxidation MCAD->BetaOxidation Normal Pathway MCAD->SuberylCoA Blocked in MCADD AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA KetoneBodies Ketone Bodies AcetylCoA->KetoneBodies Energy Energy Production KetoneBodies->Energy This compound This compound SuberylCoA->this compound Glycine Glycine Glycine->this compound Urine Excreted in Urine This compound->Urine

Caption: Metabolic pathway of this compound formation in MCADD.

References

Cross-Laboratory Validation of Suberylglycine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-validation of suberylglycine measurement results between different laboratories. This compound is a key biomarker for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Ensuring the accuracy and comparability of its measurement across various analytical platforms and laboratories is crucial for consistent patient diagnosis and for the integrity of clinical trial data.

Inter-Laboratory Performance Data

The following table summarizes inter-laboratory performance data for this compound and other relevant acylglycines from the European Research Network for Diagnosis and Improvement of Congenital Disorders of Metabolism (ERNDIM) "Quantitative Organic Acids in Urine" external quality assurance scheme. This data highlights the variability that can be observed between different laboratories.

AnalyteYearNumber of Participants (Approx.)Inter-laboratory Coefficient of Variation (CV)Median RecoveryData Source
This compound 20219273.8%93%ERNDIM Quantitative Organic Acids in Urine Annual Report 2021[1]
Hexanoylglycine 2019Not SpecifiedNot Specified68% (Low)ERNDIM Quantitative Organic Acids in Urine Annual Report 2019[2]
Isovalerylglycine 2019Not SpecifiedNot Specified79% (Low)ERNDIM Quantitative Organic Acids in Urine Annual Report 2019[2]
Tiglylglycine 20095191.0%Not SpecifiedERNDIM Quantitative Organic Acids in Urine Annual Report 2009

Note: A higher Inter-laboratory CV indicates greater variability between laboratories. Recovery percentages approaching 100% are ideal. The data indicates that while recovery for this compound is good, the high inter-laboratory CV suggests significant differences in quantification among participating laboratories.[1] The low recovery for other acylglycines in 2019 also points to analytical challenges.[2]

Experimental Protocols

Accurate and reproducible measurement of this compound is predominantly achieved using mass spectrometry-based methods. Below are detailed summaries of typical experimental protocols.

Sample Preparation (Urine)
  • Collection: A random urine sample is collected in a clean container with no preservatives.

  • Storage: Samples should be frozen immediately and stored at -20°C or lower until analysis to ensure stability.

  • Extraction:

    • An internal standard (e.g., a stable isotope-labeled version of this compound) is added to a specific volume of urine.

    • The sample is acidified (e.g., with hydrochloric acid).

    • Acylglycines are extracted from the urine matrix using an organic solvent such as ethyl acetate.

    • The organic layer is separated, evaporated to dryness under a stream of nitrogen, and then reconstituted in a solvent suitable for the analytical instrument.

Analytical Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and specific method for the quantification of acylglycines.[3][4]

  • Chromatographic Separation:

    • Column: A reversed-phase column (e.g., C18) is typically used to separate this compound from other components in the sample.

    • Mobile Phase: A gradient of two solvents, such as water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol, is used to elute the analytes from the column.

    • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate charged molecules of this compound and the internal standard.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for this compound and then detecting a specific product ion that is formed after fragmentation in the mass spectrometer. This highly specific detection method minimizes interference from other molecules in the sample.

    • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the this compound MRM transition to the peak area of the internal standard's MRM transition and referencing a calibration curve prepared with known concentrations of this compound.

Quality Control Procedures

To ensure the reliability of results, both within and between laboratories, stringent quality control measures are essential.

  • Internal Quality Control (IQC):

    • Calibrators: A set of calibrators with known concentrations of this compound are analyzed with each batch of samples to generate a calibration curve.

    • Quality Control Samples: At least two levels of quality control materials (low and high concentrations) are included in each analytical run to monitor the accuracy and precision of the assay. The results of these samples must fall within predefined acceptance limits.

  • External Quality Assessment (EQA) / Proficiency Testing (PT):

    • Regular participation in EQA/PT schemes, such as those offered by ERNDIM, the CDC's Newborn Screening Quality Assurance Program (NSQAP), and the College of American Pathologists (CAP), is crucial.[5][6][7][8][9][10][11][12]

    • These programs provide "blind" samples for analysis, allowing laboratories to assess their performance against a consensus value from all participating laboratories and identify potential areas for improvement.

Visualizations

The following diagrams illustrate key workflows related to this compound analysis.

MCAD_Deficiency_Diagnostic_Workflow cluster_screening Newborn Screening (NBS) cluster_confirmation Confirmatory Testing NBS Dried Blood Spot (DBS) Sample Acylcarnitine Acylcarnitine Profile (MS/MS) NBS->Acylcarnitine ElevatedC8 Elevated Octanoylcarnitine (C8) Acylcarnitine->ElevatedC8 Presumptive Positive UrineOrganicAcids Urine Organic Acid Analysis ElevatedC8->UrineOrganicAcids PlasmaAcylcarnitines Plasma Acylcarnitine Profile ElevatedC8->PlasmaAcylcarnitines MolecularTesting ACADM Gene Sequencing ElevatedC8->MolecularTesting This compound Elevated this compound UrineOrganicAcids->this compound Diagnosis MCAD Deficiency Diagnosis PlasmaAcylcarnitines->Diagnosis This compound->Diagnosis MolecularTesting->Diagnosis Suberylglycine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing UrineSample Urine Sample Collection AddIS Add Internal Standard UrineSample->AddIS Extract Liquid-Liquid Extraction AddIS->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Injection Inject Sample Evaporate->Injection UPLC UPLC Separation Injection->UPLC ESI Electrospray Ionization UPLC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Generate Report Quantification->Report

References

A Comparative Guide to Suberylglycine and Genetic Testing in the Diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals focused on inborn errors of metabolism, the accurate diagnosis of conditions like Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is paramount. MCADD is an autosomal recessive disorder caused by pathogenic variants in the ACADM gene, leading to impaired fatty acid oxidation.[1] This deficiency can trigger life-threatening metabolic crises characterized by hypoketotic hypoglycemia, lethargy, and vomiting, particularly during periods of fasting or illness.[2][3]

The diagnostic landscape for MCADD primarily involves a combination of biochemical analysis and molecular genetic testing. Newborn screening (NBS) programs typically use tandem mass spectrometry to detect elevated levels of octanoylcarnitine (C8) in dried blood spots.[4] Following an abnormal NBS result, confirmatory testing is essential. This guide provides an objective comparison between the use of urinary suberylglycine, a key biochemical marker, and ACADM gene sequencing, the definitive genetic test.

Performance Comparison: Biochemical vs. Genetic Analysis

The diagnosis of MCADD relies on an integrated approach where biochemical assays provide a functional snapshot of the metabolic state, and genetic testing offers a definitive etiological confirmation.[3] While newborn screening identifies at-risk individuals through acylcarnitine profiles, urine organic acid analysis—specifically measuring this compound and other metabolites—serves as a crucial second-tier test.[5][6] However, the identification of biallelic pathogenic variants in the ACADM gene is considered the gold standard for diagnostic confirmation.[2][4]

The table below summarizes the key performance characteristics of each method.

FeatureThis compound Analysis (Biochemical)ACADM Gene Sequencing (Genetic)
Analyte This compound, n-hexanoylglycine, and other dicarboxylic acids in urine.[4]Pathogenic variants (mutations) in the ACADM gene.[7]
Diagnostic Role Confirmatory, second-tier test. Reflects the functional metabolic disturbance.[6][8]Definitive diagnostic confirmation. Identifies the underlying genetic cause.[2]
Sensitivity High during metabolic decompensation. Urine acylglycine analysis is more sensitive than standard organic acid tests for asymptomatic or mild cases.[4] May be undetectable when the patient is clinically stable.[4][5]Very high (>95%) for detecting variants in the coding regions.[1] May not detect large deletions or complex rearrangements without specific assays (e.g., deletion/duplication analysis).[4]
Specificity Highly specific, especially when measured with a panel of other acylglycines.[9] Can be confounded by diet (e.g., MCT oil supplements).[9]Highly specific. Identifies the precise genetic defect.
Key Advantage Indicates the current pathophysiological state and functional impact of the enzyme deficiency.Provides a definitive, lifelong diagnosis that is independent of the patient's metabolic state. Essential for family carrier screening and prenatal diagnosis.[7][10]
Key Limitation Results are state-dependent and can be normal in asymptomatic individuals, potentially leading to a missed diagnosis if tested during a period of wellness.[4][5]The clinical significance of novel or rare variants (VUS) can be uncertain without functional data. Does not always predict phenotype severity.[8][11]

Experimental Methodologies

Detailed and validated protocols are critical for accurate diagnosis. The following sections outline the standard methodologies for the detection of urinary this compound and the sequencing of the ACADM gene.

Analysis of urinary organic acids, including this compound, is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This method separates and quantifies volatile compounds from a complex mixture.

  • Sample Preparation: A specific volume of urine (e.g., 10 µL) is transferred to a glass tube.[12] An internal standard is added for quantification.

  • Extraction: The organic acids are extracted from the urine matrix. This can be achieved using solvents like ethyl acetate or methyl tert-butyl ether (MTBE) under acidic conditions.[13] The sample is then evaporated to dryness under a stream of nitrogen.[12]

  • Derivatization: Since organic acids are not inherently volatile, a two-step chemical derivatization is required.

    • Step 1 (Esterification): The sample is treated with an acidic alcohol (e.g., 2 M HCl in methanol) and heated (e.g., 80°C for 60 minutes) to convert carboxyl groups to methyl esters.[12]

    • Step 2 (Amidation/Silylation): A second reagent, such as pentafluoropropionic anhydride (PFPA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added and the mixture is heated again (e.g., 65°C for 30 minutes).[12] This step derivatizes hydroxyl and amino groups, increasing the volatility and thermal stability of the analytes.

  • GC-MS Analysis:

    • A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC-MS system.[12]

    • The compounds are separated on a capillary column based on their boiling points and interaction with the column's stationary phase.

    • As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected.

    • This compound and other target metabolites are identified by their specific retention time and mass fragmentation pattern compared to known standards. Quantification is achieved by comparing the analyte's peak area to that of the internal standard.

Molecular genetic testing involves analyzing the DNA sequence of the ACADM gene to identify disease-causing variants.

  • Sample Collection and DNA Extraction: Genomic DNA is extracted from a patient sample. The preferred sample is 3-4 mL of peripheral blood collected in an EDTA tube, but saliva or dried blood spots can also be used.[7] Standard DNA extraction kits and protocols are employed.

  • PCR Amplification: The 12 coding exons and adjacent intron-exon boundaries of the ACADM gene are amplified using the Polymerase Chain Reaction (PCR).[7] Specific primers designed for each exon are used to create millions of copies of these target DNA regions.

  • PCR Product Purification: The amplified DNA fragments (amplicons) are purified to remove excess primers, nucleotides, and enzymes from the PCR reaction.

  • Sanger Sequencing:

    • Each purified amplicon is used as a template in a cycle sequencing reaction, which uses fluorescently labeled dideoxynucleotides (ddNTPs) to generate a set of DNA fragments of varying lengths, each ending with a specific labeled base.

    • These fragments are separated by size using capillary electrophoresis.

    • A laser excites the fluorescent labels on the ddNTPs, and a detector reads the color of the fluorescence for each fragment as it passes.

    • Software compiles this data to generate a chromatogram, which displays the DNA sequence.

  • Sequence Analysis: The patient's DNA sequence is aligned with the ACADM reference sequence. Any differences (variants) are identified and classified as pathogenic, likely pathogenic, benign, likely benign, or a variant of uncertain significance (VUS) based on established genetic guidelines. For a diagnosis of MCADD, two pathogenic or likely pathogenic variants are expected (one on each copy of the gene).[4]

Visualizing Pathways and Workflows

To better illustrate the underlying biology and diagnostic processes, the following diagrams were generated.

MCADD_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol / Blood / Urine FattyAcids Medium-Chain Fatty Acids AcylCoA Medium-Chain Acyl-CoA FattyAcids->AcylCoA MCAD MCAD Enzyme (ACADM Gene Product) AcylCoA->MCAD Normal Pathway Accumulation Accumulation of Medium-Chain Acyl-CoA AcylCoA->Accumulation Deficient Pathway EnoylCoA Medium-Chain Trans-2-Enoyl-CoA MCAD->EnoylCoA BetaOx Further β-Oxidation EnoylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Ketones Ketone Bodies (Energy) AcetylCoA->Ketones Block X Block->MCAD Mutation ACADM Gene Mutation C8 C8-Acylcarnitine (Blood Marker) Accumulation->C8 Conjugation w/ Carnitine Suberyl This compound (Urine Marker) Accumulation->Suberyl ω-Oxidation & Conjugation w/ Glycine

Caption: Pathophysiology of MCADD leading to biomarker production.

Diagnostic_Workflow cluster_Biochemical Biochemical Analysis cluster_Genetic Genetic Testing Urine Urine Sample Collection GCMS Extraction, Derivatization, GC-MS Urine->GCMS UrineRes Elevated This compound? GCMS->UrineRes Diagnosis MCADD Diagnosis Confirmed UrineRes->Diagnosis Yes Further Further Investigation Needed UrineRes->Further No/ Equivocal Blood Blood/Saliva Sample Collection DNA DNA Extraction & PCR Amplification Blood->DNA Seq ACADM Gene Sequencing DNA->Seq GenRes Biallelic Pathogenic Variants? Seq->GenRes GenRes->Diagnosis Yes GenRes->Further No/ VUS Start Patient with Suspected MCADD (e.g., Abnormal NBS) Start->Urine Start->Blood

References

Correlation of Urinary Suberylglycine with Plasma Acylcarnitine Profiles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between biomarkers is crucial for diagnosing and monitoring metabolic disorders. This guide provides a comprehensive comparison of urinary suberylglycine and plasma acylcarnitine profiles, focusing on their correlation in the context of fatty acid oxidation disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

This document delves into the experimental data supporting the diagnostic utility of these markers, outlines detailed methodologies for their analysis, and visually represents the underlying biochemical pathways and analytical workflows.

Data Presentation: Quantitative Comparison of Biomarkers

The following tables summarize quantitative data from studies on individuals with MCAD deficiency, providing a comparative overview of the levels of urinary this compound and key plasma acylcarnitines.

Urinary Acylglycines in MCAD Deficiency
Biomarker Patient Cohort Concentration (mmol/mol creatinine) Reference Range
This compoundMCAD-deficient (n=2)2.33 - 2.46Not typically detected
n-HexanoylglycineMCAD-deficient (n=2)3.05 - 3.30Not typically detected
PhenylpropionylglycineMCAD-deficient (n=21)Significantly increased-

Data synthesized from a study on two Korean patients with MCAD deficiency[1].

Plasma Acylcarnitines in MCAD Deficiency
Biomarker Patient Cohort Concentration (µmol/L) Reference Range
Octanoylcarnitine (C8)Newborns with MCAD (n=16)3.1 - 28.3 (Median: 8.4)< 0.22
Older patients with MCAD (n=16)0.33 - 4.4 (Median: 1.57)< 0.22
MCAD-deficient (Patient 1)1.66-
MCAD-deficient (Patient 2)7.51-
Hexanoylcarnitine (C6)MCAD-deficient (Patient 1)0.53-
MCAD-deficient (Patient 2)1.28-
Decanoylcarnitine (C10)MCAD-deficient (Patient 2)0.62≤ 0.51

Data compiled from studies on newborn screening and individual case reports[1][2].

The Biochemical Link: Disrupted Fatty Acid Oxidation

In healthy individuals, fatty acids are metabolized through mitochondrial β-oxidation to produce energy. MCAD is a crucial enzyme in this pathway, responsible for the breakdown of medium-chain fatty acids. In MCAD deficiency, this process is impaired, leading to the accumulation of medium-chain acyl-CoA esters. These excess acyl-CoAs are then diverted into alternative metabolic pathways, resulting in the formation and excretion of specific biomarkers.

One such pathway involves the conjugation of these acyl-CoAs with glycine, leading to the formation of acylglycines like this compound and n-hexanoylglycine, which are then excreted in the urine. Simultaneously, the excess acyl-CoAs are also conjugated with carnitine to form acylcarnitines, which are released into the bloodstream. Therefore, the levels of urinary this compound and plasma acylcarnitines, particularly octanoylcarnitine (C8), are directly correlated due to their common origin from the blocked β-oxidation of medium-chain fatty acids.

Metabolic_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Detoxification Detoxification Pathways cluster_Biofluids Biofluids FattyAcids Medium-Chain Fatty Acids AcylCoA Medium-Chain Acyl-CoA FattyAcids->AcylCoA MCAD MCAD Enzyme AcylCoA->MCAD Normal Metabolism Acylcarnitine Acylcarnitines (e.g., C8) AcylCoA->Acylcarnitine Conjugation Acylglycine Acylglycines (e.g., this compound) AcylCoA->Acylglycine Conjugation BetaOxidation β-Oxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA MCAD->AcylCoA Deficiency Block MCAD->BetaOxidation TCA TCA Cycle AcetylCoA->TCA Ketones Ketone Bodies AcetylCoA->Ketones Plasma Plasma Acylcarnitine->Plasma Urine Urine Acylglycine->Urine Carnitine Carnitine Carnitine->Acylcarnitine Glycine Glycine Glycine->Acylglycine

Caption: Metabolic pathway in MCAD deficiency.

Experimental Protocols

The analysis of urinary this compound and plasma acylcarnitines is typically performed using mass spectrometry-based methods.

Analysis of Urinary Acylglycines (including this compound)

This method is based on gas chromatography-mass spectrometry (GC-MS).

  • Sample Preparation:

    • An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to a urine sample.

    • Acylglycines are extracted from the urine using solid-phase extraction (SPE).

    • The extracted acylglycines are derivatized to increase their volatility for GC analysis. This often involves esterification.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph, which separates the different acylglycines based on their boiling points and interaction with the chromatographic column.

    • The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.

    • The abundance of the specific ions corresponding to this compound and the internal standard are measured.

  • Quantification:

    • The concentration of this compound in the original urine sample is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Analysis of Plasma Acylcarnitines

This analysis is commonly performed using flow injection tandem mass spectrometry (MS/MS).

  • Sample Preparation:

    • A small volume of plasma is mixed with an internal standard solution containing stable isotope-labeled acylcarnitines.

    • The proteins in the plasma are precipitated using a solvent like methanol.

    • The sample is centrifuged, and the supernatant containing the acylcarnitines is collected.

    • The acylcarnitines are often derivatized (e.g., butylation) to improve their ionization efficiency.

  • MS/MS Analysis:

    • The prepared sample is injected into the mass spectrometer.

    • A precursor ion scan is typically used to detect all compounds that produce a common fragment ion characteristic of carnitine and its esters.

    • This allows for the simultaneous detection of a wide range of acylcarnitines in a single analysis.

  • Quantification:

    • The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding internal standard.

Experimental_Workflow cluster_Urine Urinary this compound Analysis cluster_Plasma Plasma Acylcarnitine Analysis cluster_Data Data Correlation Urine_Sample Urine Sample Urine_SPE Solid-Phase Extraction Urine_Sample->Urine_SPE Urine_Deriv Derivatization Urine_SPE->Urine_Deriv Urine_GCMS GC-MS Analysis Urine_Deriv->Urine_GCMS Urine_Quant Quantification Urine_GCMS->Urine_Quant Correlation Correlation Analysis Urine_Quant->Correlation Plasma_Sample Plasma Sample Plasma_Precip Protein Precipitation Plasma_Sample->Plasma_Precip Plasma_Deriv Derivatization Plasma_Precip->Plasma_Deriv Plasma_MSMS MS/MS Analysis Plasma_Deriv->Plasma_MSMS Plasma_Quant Quantification Plasma_MSMS->Plasma_Quant Plasma_Quant->Correlation

Caption: Experimental workflow for biomarker analysis.

Alternative and Complementary Biomarkers

While urinary this compound and plasma acylcarnitines are key diagnostic indicators for MCAD deficiency, other biomarkers can provide complementary information.

  • n-Hexanoylglycine and Phenylpropionylglycine: Studies have shown that urinary n-hexanoylglycine and phenylpropionylglycine are also significantly elevated in MCAD deficiency and may offer high specificity for diagnosis.[3]

  • Urinary Organic Acids: A broader analysis of urinary organic acids can reveal other abnormalities associated with fatty acid oxidation disorders, providing a more complete metabolic picture.

  • Urinary Acylcarnitine Profile: While plasma is the preferred matrix for acylcarnitine analysis, urinary acylcarnitine profiles can also be informative and may show elevations that are compatible with the plasma profile in conditions like MCAD deficiency.

Conclusion

The strong correlation between urinary this compound and plasma acylcarnitine profiles stems from their shared metabolic origin in the context of impaired fatty acid β-oxidation. The quantitative analysis of these biomarkers through mass spectrometry provides a powerful and reliable approach for the diagnosis and monitoring of MCAD deficiency and other related metabolic disorders. For researchers and clinicians, a comprehensive analytical strategy that includes both urinary acylglycines and plasma acylcarnitines offers a robust assessment of a patient's metabolic status, facilitating accurate diagnosis and effective management.

References

Unveiling the Metabolic Signature of MCAD Deficiency: A Comparative Analysis of Suberylglycine Excretion

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the quantitative differences in suberylglycine excretion between symptomatic and asymptomatic individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency reveals a stark contrast in metabolic dysregulation. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, for researchers, scientists, and professionals in drug development.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an inherited metabolic disorder that impairs the body's ability to break down medium-chain fatty acids for energy. A key diagnostic marker for this condition is the urinary excretion of specific acylglycines, including this compound. This comparison guide illuminates the significant variations in this compound levels, offering insights into the clinical presentation of the disease.

Quantitative Data Summary

The urinary excretion of this compound, along with other key acylglycines, is markedly elevated in individuals with MCAD deficiency compared to healthy controls. Crucially, the levels of these metabolites are significantly higher in symptomatic patients experiencing metabolic crises than in asymptomatic individuals. The following table summarizes the quantitative data from a pivotal study by Rinaldo et al. (1988), which first established the diagnostic utility of these markers.

AnalytePatient GroupNumber of SamplesMean Excretion (μg/mg of creatinine)Range of Excretion (μg/mg of creatinine)
This compound MCAD Deficiency (Symptomatic/Acute Phase)28158.312.8 - 564.2
MCAD Deficiency (Asymptomatic)2629.51.1 - 184.0
Healthy Controls780.20 - 1.5
n-Hexanoylglycine MCAD Deficiency (Symptomatic/Acute Phase)28496.744.5 - 2341.5
MCAD Deficiency (Asymptomatic)26108.911.2 - 456.7
Healthy Controls780.30 - 2.1
3-Phenylpropionylglycine MCAD Deficiency (Symptomatic/Acute Phase)2854.22.6 - 245.8
MCAD Deficiency (Asymptomatic)2613.81.1 - 58.7
Healthy Controls780.10 - 0.8

Data extracted from Rinaldo P, O'Shea JJ, Coates PM, Hale DE, Stanley CA, Tanaka K. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. N Engl J Med. 1988 Nov 17;319(20):1308-13.[1]

Experimental Protocols

The accurate quantification of this compound and other acylglycines is critical for the diagnosis and monitoring of MCAD deficiency. The foundational method for this analysis is stable-isotope dilution mass spectrometry, with modern advancements utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for enhanced sensitivity and throughput.

Stable-Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)

This method, based on the work of Rinaldo et al. (1988), remains a gold standard for accuracy.

  • Sample Preparation:

    • To a 1 ml aliquot of urine, add a known amount of isotopically labeled internal standards (e.g., [¹³C₂]this compound).

    • Acidify the urine sample with hydrochloric acid.

    • Extract the acylglycines using an organic solvent such as ethyl acetate.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Derivatize the dried extract to form volatile esters (e.g., methyl esters) by adding a derivatizing agent and heating.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for separating the acylglycine esters.

    • The eluting compounds are introduced into a mass spectrometer.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the native acylglycines and their corresponding stable-isotope labeled internal standards.

  • Quantification:

    • The concentration of each acylglycine is determined by calculating the ratio of the peak area of the native compound to the peak area of its isotopically labeled internal standard and comparing this to a standard curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This modern approach offers higher sensitivity, specificity, and faster analysis times.

  • Sample Preparation:

    • To a small volume of urine (e.g., 50 µL), add a solution containing a mixture of stable-isotope labeled internal standards for the acylglycines of interest.

    • Precipitate proteins by adding a solvent like acetonitrile, followed by centrifugation.

    • The supernatant can be directly injected, or further purified using solid-phase extraction (SPE) if necessary.

  • UPLC-MS/MS Analysis:

    • Inject the prepared sample onto a UPLC system equipped with a reverse-phase column (e.g., C18).

    • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid, is used to separate the acylglycines.

    • The eluate is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each native acylglycine and its corresponding internal standard.

  • Quantification:

    • Quantification is achieved by comparing the peak area ratios of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analytes.

Visualizing the Pathophysiology and Analysis

To better understand the underlying biochemistry and the experimental approach, the following diagrams are provided.

MCAD_Pathway cluster_Metabolism Mitochondrial Fatty Acid β-Oxidation cluster_Deficiency MCAD Deficiency cluster_Clinical Clinical Presentation Fatty_Acids Medium-Chain Fatty Acids MC_Acyl_CoA Medium-Chain Acyl-CoA Fatty_Acids->MC_Acyl_CoA MCAD MCAD Enzyme MC_Acyl_CoA->MCAD MCAD_Deficient Deficient MCAD Enzyme MC_Acyl_CoA->MCAD_Deficient Metabolites Further Oxidation (Energy Production) MCAD->Metabolites Normal Function Accumulation Accumulation of Medium-Chain Acyl-CoA MCAD_Deficient->Accumulation Impaired Oxidation Alternative_Pathway Alternative Metabolic Pathways Accumulation->Alternative_Pathway This compound This compound Formation Alternative_Pathway->this compound Excretion Urinary Excretion This compound->Excretion Asymptomatic Asymptomatic Excretion->Asymptomatic Moderately Elevated Symptomatic Symptomatic (Metabolic Crisis) Excretion->Symptomatic Highly Elevated

Caption: Biochemical pathway of this compound formation in MCAD deficiency.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data_Processing Data Processing and Quantification Urine_Sample Urine Sample Collection Add_IS Addition of Stable Isotope-Labeled Internal Standard Urine_Sample->Add_IS Extraction Extraction / Protein Precipitation Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Injection Injection into Chromatography System (GC or UPLC) Extraction->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization MS_Detection Mass Spectrometry Detection (MS/MS) Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/Internal Standard Ratio Calculation Peak_Integration->Ratio_Calculation Standard_Curve Comparison to Standard Curve Ratio_Calculation->Standard_Curve Final_Concentration Determination of This compound Concentration Standard_Curve->Final_Concentration

Caption: Experimental workflow for this compound analysis.

References

Assessing Suberylglycine's Role in MCAD Deficiency Diagnosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of suberylglycine's specificity and sensitivity as a urinary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency reveals a nuanced performance, particularly when compared with other urinary acylglycines. While elevated in individuals with MCAD deficiency, this compound exhibits limitations in specificity that necessitate a multi-marker approach for accurate diagnosis.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an inherited metabolic disorder that impairs the body's ability to break down medium-chain fatty acids for energy. Diagnosis relies on newborn screening, typically through the analysis of acylcarnitine profiles in dried blood spots, with subsequent confirmatory testing. Urinary acylglycine analysis serves as a crucial confirmatory method, with several glycine conjugates being indicative of the disorder. Among these, this compound has been identified as a relevant biomarker, but its diagnostic accuracy, particularly its specificity, warrants careful consideration.

Performance of Urinary Acylglycines in MCAD Deficiency Diagnosis

Quantitative analysis of urinary acylglycines provides valuable information for the diagnosis of MCAD deficiency. The primary biomarkers include this compound, hexanoylglycine, and phenylpropionylglycine. While all three are typically elevated in affected individuals, their diagnostic utility varies.

A key study retrospectively analyzed the urinary concentrations of these three acylglycines in 21 patients with confirmed MCAD deficiency and compared them to 98 control individuals. The results demonstrated that while urinary this compound was elevated in patients, its concentration range overlapped with that of healthy controls, especially those receiving medium-chain triglyceride (MCT) oil supplementation[1]. This overlap suggests a lower specificity for this compound as a standalone marker.

In contrast, the same study found that urinary hexanoylglycine and phenylpropionylglycine levels were significantly increased in all patient samples, showing a clear distinction from the control groups[1]. This indicates a higher specificity for these two biomarkers in diagnosing MCAD deficiency.

The table below summarizes the urinary concentrations of these key acylglycines in MCAD deficiency patients and control subjects, as reported in the literature.

BiomarkerMCAD Deficiency Patients (μmol/mmol creatinine)Control Subjects (μmol/mmol creatinine)Overlap with ControlsReference
This compound 1.5 - 150< 0.1 - 20 (especially with MCT diet)Yes [1]
Hexanoylglycine 5 - 1000< 0.1No [1]
Phenylpropionylglycine 0.5 - 50< 0.1No [1]

Experimental Protocols for Biomarker Analysis

The quantitative analysis of urinary acylglycines is predominantly performed using stable isotope dilution gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a highly sensitive and specific technique for the quantification of acylglycines.

Sample Preparation:

  • An internal standard solution containing stable isotope-labeled analogs of the target acylglycines (e.g., [¹³C₂]glycine-labeled standards) is added to a urine sample.

  • The sample is acidified, and the acylglycines are extracted using an organic solvent (e.g., ethyl acetate).

  • The organic extract is evaporated to dryness.

  • The residue is derivatized to increase the volatility of the acylglycines for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

Instrumental Analysis:

  • The derivatized sample is injected into a gas chromatograph for separation of the different acylglycines.

  • The separated compounds are then introduced into a mass spectrometer for detection and quantification.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor specific ions for each acylglycine and its corresponding internal standard, ensuring high specificity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high throughput and sensitivity for the analysis of urinary acylglycines.

Sample Preparation:

  • A solution of stable isotope-labeled internal standards is added to the urine sample.

  • The sample is typically diluted with a solvent (e.g., methanol) and centrifuged to precipitate proteins.

  • The supernatant is then directly injected into the UPLC-MS/MS system.

Instrumental Analysis:

  • The sample is injected into a UPLC system equipped with a reverse-phase column for the separation of acylglycines.

  • The separated analytes are then introduced into a tandem mass spectrometer.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte and its internal standard.

Visualizing the Diagnostic Workflow and Biochemical Pathway

The following diagrams illustrate the diagnostic workflow for MCAD deficiency and the underlying biochemical pathway leading to the production of this compound.

MCAD_Deficiency_Biochemical_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Medium-Chain Fatty Acyl-CoA Medium-Chain Fatty Acyl-CoA MCAD MCAD Medium-Chain Fatty Acyl-CoA->MCAD Substrate Medium-Chain Enoyl-CoA Medium-Chain Enoyl-CoA MCAD->Medium-Chain Enoyl-CoA Product MCAD_Deficiency MCAD Deficiency MCAD->MCAD_Deficiency Blocked Beta-Oxidation Spiral Beta-Oxidation Spiral Medium-Chain Enoyl-CoA->Beta-Oxidation Spiral Accumulated Medium-Chain Acyl-CoA Accumulated Medium-Chain Acyl-CoA MCAD_Deficiency->Accumulated Medium-Chain Acyl-CoA Leads to Glycine N-Acyltransferase Glycine N-Acyltransferase Accumulated Medium-Chain Acyl-CoA->Glycine N-Acyltransferase This compound This compound Glycine N-Acyltransferase->this compound Urinary Excretion Urinary Excretion This compound->Urinary Excretion Glycine Glycine Glycine->Glycine N-Acyltransferase

Biochemical pathway of this compound formation in MCAD deficiency.

MCAD_Diagnostic_Workflow Newborn_Screening Newborn Screening (Dried Blood Spot) Acylcarnitine_Analysis Acylcarnitine Profile (Tandem MS) Newborn_Screening->Acylcarnitine_Analysis Elevated_C8 Elevated C8 Acylcarnitine and C8/C10, C8/C2 ratios Acylcarnitine_Analysis->Elevated_C8 Confirmatory_Testing Confirmatory Testing Elevated_C8->Confirmatory_Testing Urine_Acylglycine_Analysis Urine Acylglycine Analysis (GC-MS or UPLC-MS/MS) Confirmatory_Testing->Urine_Acylglycine_Analysis Genetic_Testing ACADM Gene Sequencing Confirmatory_Testing->Genetic_Testing Elevated_Acylglycines Elevated Hexanoylglycine, Phenylpropionylglycine, and this compound Urine_Acylglycine_Analysis->Elevated_Acylglycines MCAD_Diagnosis MCAD Deficiency Diagnosis Elevated_Acylglycines->MCAD_Diagnosis Genetic_Testing->MCAD_Diagnosis

Diagnostic workflow for MCAD deficiency.

Conclusion

References

Safety Operating Guide

Personal protective equipment for handling Suberylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Suberylglycine in a laboratory setting. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a cautious approach is mandated. The following procedures are based on information from the supplier, Cayman Chemical, which states the compound should be "considered hazardous," and on the known properties of its constituent parts, Suberic acid and Glycine, as well as the general reactivity of acyl glycines.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a glycine-conjugated form of the dicarboxylic acid, suberic acid. While Glycine is generally considered non-hazardous, Suberic acid can cause serious eye irritation. Furthermore, the class of compounds known as acyl glycines can be reactive and potentially toxic. Therefore, robust protective measures are essential.

Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against dust particles and potential splashes, addressing the eye irritation hazard of Suberic acid.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Contaminated gloves should be disposed of in accordance with laboratory and local regulations.
Body Protection A lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Recommended when handling the solid compound outside of a fume hood to prevent inhalation of dust particles.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Procedure:

  • Preparation and Designated Area:

    • Conduct all handling of solid this compound within a certified chemical fume hood to control dust and potential vapors.

    • Ensure the designated work area is clean and uncluttered. Have a chemical spill kit readily accessible.

  • Personal Protective Equipment (PPE) Donning:

    • Before handling, don all required PPE as specified in the table above.

  • Weighing and Solution Preparation:

    • If weighing the solid, do so within the fume hood on a tared weigh boat.

    • To prepare a solution, slowly add the solid this compound to the desired solvent in a suitable container. This compound is slightly soluble in DMSO and methanol.[1]

    • Cap the container securely before removing it from the fume hood.

  • Post-Handling:

    • Thoroughly wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Carefully remove and dispose of gloves as hazardous waste.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container designated for solid chemical waste.
Solutions of this compound Collect in a clearly labeled, sealed container designated for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (e.g., pipette tips, weigh boats) Dispose of in the solid chemical waste container.
Contaminated PPE (e.g., gloves) Dispose of in the solid chemical waste container.

All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain.

Emergency Procedures

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Wear appropriate PPE during cleanup. For large spills, evacuate the area and contact your institution's emergency response team.

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Hazards & Review Protocol B Prepare Designated Work Area (Fume Hood) A->B C Don Appropriate PPE B->C D Weigh Solid this compound C->D Proceed to Handling E Prepare Solution D->E F Decontaminate Work Area E->F Proceed to Post-Handling G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

References

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Suberylglycine

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